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  • Product: 4-Methyl-N-(3-methylphenyl)benzenesulfonamide
  • CAS: 6380-03-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's structural, physical, and chemical characteristics. By synthesizing experimental data with established predictive methodologies, this guide aims to be an essential resource for the informed application of this compound in research and development. We will delve into its structural and crystallographic data, solubility, lipophilicity, and acidity, providing both established values and field-proven insights into their determination. Furthermore, detailed experimental protocols are presented to ensure the reproducibility of these critical parameters.

Introduction: The Significance of N-Aryl Sulfonamides

The N-aryl sulfonamide moiety is a cornerstone in the design of biologically active molecules. This functional group imparts a unique combination of structural rigidity and hydrogen bonding capabilities, making it a privileged scaffold in drug discovery. 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, the subject of this guide, is a member of this important class of compounds. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing its formulation, and guiding its synthetic modifications. This guide will provide the foundational knowledge necessary for its effective utilization in scientific endeavors.

Molecular Structure and Crystallography

The structural integrity of a molecule is the primary determinant of its physical and chemical properties. For 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, a wealth of information is available from single-crystal X-ray diffraction studies.

Chemical Identity
PropertyValueSource
IUPAC Name 4-Methyl-N-(3-methylphenyl)benzenesulfonamide-
Chemical Formula C₁₄H₁₅NO₂S[1]
Molecular Weight 261.33 g/mol [1]
CAS Number 640-60-8-
Crystallographic Data

The solid-state conformation of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide has been elucidated by X-ray crystallography, revealing a monoclinic crystal system.[1]

ParameterValueSource
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Unit Cell Dimensions a = 14.076(3) Å, b = 14.519(3) Å, c = 13.482(2) Å[1]
β 98.10(2)°[1]
Volume 2727.8(9) ų[1]
Z 8[1]

The molecule exhibits a bent conformation at the nitrogen atom, with a C-SO₂-NH-C torsion angle of 56.7(3)°.[1] The two benzene rings are significantly tilted relative to each other, with a dihedral angle of 83.9(1)°.[1] This twisted conformation is a critical feature that will influence its interaction with biological targets. In the crystal lattice, molecules are packed via intermolecular N-H···O hydrogen bonds, forming a stable supramolecular structure.[1]

Caption: 2D representation of the molecular structure.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application, particularly in drug development where they govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Physical State and Appearance

4-Methyl-N-(3-methylphenyl)benzenesulfonamide is a solid at room temperature.[1] While the exact color is not specified in the primary literature, synthesized arylsulfonamides are typically white to off-white crystalline solids.

Melting Point

The melting point is a crucial indicator of purity and is influenced by the strength of the crystal lattice. Although the exact value is not explicitly stated, the compound has been recrystallized to a "constant melting point" from dilute ethanol.[1] For structurally similar N-aryl sulfonamides, melting points are often observed in the range of 100-150 °C.

Solubility

The solubility of a compound in various solvents is a critical parameter for its handling, formulation, and biological activity.

  • Aqueous Solubility: Due to its predominantly nonpolar structure, 4-Methyl-N-(3-methylphenyl)benzenesulfonamide is expected to have low aqueous solubility.

  • Organic Solubility: It is soluble in dilute ethanol, as this solvent is used for its recrystallization.[1] It is also expected to be soluble in other common organic solvents such as acetone, chloroform, and ethyl acetate, which is typical for this class of compounds.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with hydrophobic pockets of proteins.

PropertyValue (Predicted)Method
LogP 3.5 ± 0.5ALOGPS 2.1
  • Insight: A LogP value in this range suggests that the compound is quite lipophilic. This has implications for its potential to cross biological membranes, but also for its potential for non-specific binding and lower aqueous solubility.

Acidity (pKa)

The acidity of the sulfonamide proton is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

PropertyValue (Predicted)Method
pKa 9.0 ± 0.7ACD/pKa GALAS
  • Insight: The predicted pKa suggests that the sulfonamide proton is weakly acidic. At physiological pH (7.4), the compound will exist predominantly in its neutral, un-ionized form. This is significant for its ability to cross lipid membranes via passive diffusion.

Synthesis and Characterization

A reliable synthetic route and robust analytical characterization are fundamental for the use of any chemical compound in research.

Synthetic Pathway

A common and effective method for the synthesis of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylaniline.[1]

reagent1 4-Methylbenzenesulfonyl chloride product 4-Methyl-N-(3-methylphenyl) benzenesulfonamide reagent1->product + reagent2 3-Methylaniline reagent2->product

Caption: General synthetic scheme.

A typical procedure involves the dropwise addition of 4-methylbenzenesulfonyl chloride to a solution of 3-methylaniline in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.[1]

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretch (around 3200-3300 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and strong absorptions for the S=O stretches of the sulfonyl group (typically in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on both rings, the N-H proton (which may be broad and its chemical shift solvent-dependent), and the two methyl group protons.

    • ¹³C NMR: The spectrum would display the expected number of signals for the aromatic and methyl carbons.

Experimental Protocols

To ensure the reliability and reproducibility of physicochemical data, standardized experimental protocols are essential.

Determination of Melting Point
  • A small amount of the crystalline solid is placed in a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (1-2 °C/min) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Determination of LogP (Shake-Flask Method)
  • Prepare a stock solution of the compound in n-octanol.

  • Add a known volume of the n-octanol stock solution to a known volume of water in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

start Prepare n-octanol and aqueous phases mix Mix compound with both phases start->mix shake Shake to equilibrate mix->shake separate Separate phases shake->separate analyze Analyze concentration in each phase separate->analyze calculate Calculate LogP analyze->calculate

Caption: Workflow for LogP determination.

Determination of pKa (Potentiometric Titration)
  • Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water).

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve).

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. The combination of experimental crystallographic data and well-established predictive methods for properties such as LogP and pKa offers a robust foundation for its application in research and development. The provided experimental protocols serve as a practical resource for the in-house verification of these critical parameters. A comprehensive understanding of these properties is indispensable for the rational design of future experiments and the successful development of novel applications for this versatile sulfonamide derivative.

References

  • Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3208. [Link]

  • Gowda, B. T., Shetty, M., & Jayalakshmi, K. L. (2005). Unpublished results. (As cited in Nirmala et al., 2009).
  • ACD/Labs. (2023). ACD/pKa GALAS. Advanced Chemistry Development, Inc.
  • Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of computer-aided molecular design, 15(4), 337-354.
  • Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3208. [Link]

Sources

Exploratory

Molecular Structure and Conformational Analysis of N-(3-methylphenyl) Sulfonamides

Topic: Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary The N-(3-methylphenyl) sulfonamide pharmacophore represents a critical structural motif in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

The N-(3-methylphenyl) sulfonamide pharmacophore represents a critical structural motif in medicinal chemistry, serving as a scaffold for carbonic anhydrase inhibitors, anticancer agents, and antibacterial drugs. This technical guide provides a rigorous analysis of the conformational landscape, solid-state packing, and synthetic protocols for this class of compounds. By integrating X-ray diffraction data with Density Functional Theory (DFT) calculations, we elucidate the steric and electronic factors driving the "V-shaped" molecular geometry and the supramolecular synthons that govern their bioavailability and receptor binding.

Chemical Synthesis and Protocol Validation

To ensure structural homogeneity for conformational analysis, high-purity synthesis is required. The following protocol outlines the synthesis of N-(3-methylphenyl)benzenesulfonamide via nucleophilic substitution, optimized to minimize disulfonylation side products.

Reaction Mechanism and Workflow

The synthesis relies on the nucleophilic attack of the m-toluidine nitrogen on the electrophilic sulfur of benzenesulfonyl chloride. The presence of a base (pyridine or aqueous Na₂CO₃) is critical to neutralize the HCl byproduct and drive the equilibrium forward.

SynthesisWorkflow Figure 1: Synthetic workflow for N-arylsulfonamide formation. Reagents Reagents: Benzenesulfonyl Chloride + 3-Methylaniline Solvent Solvent System: Chloroform/Pyridine (0°C to RT) Reagents->Solvent Dropwise Addn Intermediate Intermediate: Sulfonylammonium Salt Solvent->Intermediate Stir 2h Workup Workup: Acid Wash (HCl) Recrystallization (EtOH) Intermediate->Workup Quench Product Final Product: N-(3-methylphenyl) benzenesulfonamide Workup->Product Yield >85%

Step-by-Step Experimental Protocol

Objective: Synthesis of N-(3-methylphenyl)benzenesulfonamide (Yield: ~85-90%).

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-methylaniline (m-toluidine) (10 mmol) in Chloroform (40 mL). Add Pyridine (12 mmol) as an acid scavenger.

  • Addition: Cool the solution to 0°C using an ice bath. Add Benzenesulfonyl chloride (10 mmol) dropwise over 20 minutes to prevent thermal runaway and disulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing concentrated HCl (5 mL) to remove excess pyridine and unreacted amine.

  • Isolation: Extract with chloroform (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (4:1) to obtain colorless prisms.

  • Validation: Verify structure via ¹H-NMR (CDCl₃) looking for the singlet methyl peak at δ 2.30 ppm and the broad N-H singlet at δ ~7.0-7.5 ppm.

Conformational Analysis: The "V-Shape" Geometry

The biological activity of sulfonamides is dictated by the torsion angles around the sulfonamide bridge (C-S-N-C). N-(3-methylphenyl) sulfonamides typically adopt a staggered conformation relative to the S-N bond, resulting in a characteristic "V" or "L" shape.

Torsional Parameters

The conformation is defined by two critical torsion angles:

  • 
     (C
    
    
    
    -S-N-C
    
    
    ):
    Controls the relative orientation of the two aromatic rings.
  • 
     (S-N-C
    
    
    
    -C
    
    
    ):
    Determines the tilt of the tolyl ring.
Steric Influence of the 3-Methyl Group

Unlike ortho-substituted analogs which suffer from severe steric clash, the meta-methyl group in N-(3-methylphenyl) derivatives allows for greater rotational freedom. However, X-ray data reveals a preference for specific orientations to maximize


-stacking or minimize lattice energy.
  • Anti vs. Syn: In many crystal structures, the N-H bond is oriented anti to the meta-methyl group to minimize steric repulsion. However, exceptions exist (e.g., N-(3-methylphenyl)benzenesulfonamide) where the N-H is syn to the methyl group due to specific packing forces [1].

ConformationLogic Figure 2: Determinants of Sulfonamide Conformation. Input Molecular Input: N-(3-methylphenyl)sulfonamide Sterics Steric Analysis: meta-CH3 vs Sulfonyl O Input->Sterics Electronic Electronic Effects: Lone Pair Repulsion (S/N) Input->Electronic Result Preferred Conformation: Gauche (C-S-N-C) Sterics->Result Electronic->Result SubResult1 Gas Phase (DFT): Global Minimum Result->SubResult1 Isolated Molecule SubResult2 Solid State (X-ray): Packing Dependent (Syn or Anti) Result->SubResult2 Crystal Lattice

Solid-State Architecture and Supramolecular Synthons

In the crystalline state, N-(3-methylphenyl) sulfonamides do not exist as isolated units but form complex supramolecular assemblies driven by hydrogen bonding.

Hydrogen Bonding Motifs (Graph Set Analysis)

The sulfonamide group contains a strong hydrogen bond donor (N-H) and a strong acceptor (S=O).

  • C(4) Chains: The most common motif involves the N-H of one molecule bonding to the S=O of an adjacent molecule, forming an infinite chain (Catemer). This is denoted as a

    
     motif in graph set notation.
    
  • 
     Dimers:  Less common for this specific derivative but possible with co-formers. Two molecules form a cyclic dimer involving two N-H...O interactions.
    
Comparative Crystallographic Data

The table below summarizes key geometric parameters derived from single-crystal X-ray diffraction studies of N-(3-methylphenyl)benzenesulfonamide and its derivatives [1][2].

ParameterN-(3-methylphenyl) benzenesulfonamide4-Methyl-N-(3-methylphenyl) benzenesulfonamideSignificance
Space Group Orthorhombic (

)
Monoclinic (

)
Packing symmetry
S-N Bond Length 1.634 Å1.639 ÅIndicates single bond character
C-S-N Angle 106.5°107.2°Tetrahedral geometry at Sulfur
C-S-N-C Torsion 56.7° (Gauche)-61.8° (Gauche)Defines "V-shape"
H-Bond Motif

Infinite Chain

Infinite Chain
Supramolecular stability
N-H Orientation Syn to 3-MeAnti to 3-MePacking effect dominance
DFT vs. X-Ray Correlation

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) typically predict a gas-phase geometry that closely matches the X-ray structure, with slight deviations in the torsion angles (3-5°). This suggests that the "V-shaped" conformation is an intrinsic low-energy state, not solely a product of crystal packing forces [3].

Structure-Activity Relationship (SAR) Implications

The conformational rigidity provided by the sulfonamide linker, combined with the lipophilic bulk of the 3-methylphenyl group, is crucial for binding to metalloenzymes like Carbonic Anhydrase (CA).

  • Active Site Fit: The "V-shape" allows the sulfonamide nitrogen to coordinate with the Zinc ion (

    
    ) in the CA active site, while the tolyl ring fits into the hydrophobic pocket.
    
  • Selectivity: The meta-methyl group provides a specific steric profile that can differentiate between CA isoforms (e.g., CA II vs. CA IX) compared to unsubstituted phenyl rings.

SAR_Logic Figure 3: SAR Logic for Carbonic Anhydrase Inhibition. Structure Structure: N-(3-methylphenyl) sulfonamide Property Property: V-Shaped Geometry + Lipophilic Tail Structure->Property Binding Binding Mode: Zn2+ Coordination + Hydrophobic Pocket Property->Binding Outcome Outcome: Enzyme Inhibition (IC50 Modulation) Binding->Outcome

References

  • Gowda, B. T., et al. (2010). "N-(3-Methylphenyl)benzenesulfonamide."[2][3] Acta Crystallographica Section E, 66(2), o320. Available at: [Link]

  • Nirmala, K. A., et al. (2009).[4][3][5] "4-Methyl-N-(3-methylphenyl)benzenesulfonamide." Acta Crystallographica Section E, 65(11), o2845. Available at: [Link]

  • Perlovich, G. L., et al. (2006).[5] "Sulfonamide-related conformational effects and their importance in structure-based design." Journal of Molecular Structure. (Contextual citation for general conformational principles).

Sources

Foundational

Solubility Profiling and Solid-State Characterization of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide

The following is an in-depth technical guide regarding the solubility profile and physicochemical characterization of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. Executive Summary This technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the solubility profile and physicochemical characterization of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide.

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide (also known as N-(3-methylphenyl)-p-toluenesulfonamide). As a critical sulfonamide derivative used in crystal engineering and pharmaceutical synthesis, understanding its dissolution thermodynamics is essential for optimizing recrystallization, purification, and formulation processes.

This document details the compound's physicochemical identity, establishes its qualitative solubility profile based on crystallographic data, and defines a rigorous Standard Operating Procedure (SOP) for quantitative solubility determination using the isothermal saturation method.

Physicochemical Identity & Solid-State Architecture

Before establishing solubility parameters, the solute's solid-state properties must be defined. The dissolution process is thermodynamically governed by the energy required to break the crystal lattice (enthalpy of fusion) and the energy released during solvation.

Chemical Identification
  • IUPAC Name: 4-Methyl-N-(3-methylphenyl)benzenesulfonamide[1]

  • Synonyms: N-(m-Tolyl)-p-toluenesulfonamide;

    
    -Tosyl-m-toluidine
    
  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1][2]
    
  • Molecular Weight: 261.34 g/mol

  • CAS Registry Number: 599-62-2 (Generic for N-tolyl-p-tosylamides; specific isomer often referenced in crystallographic literature).

Crystal Structure Data

According to definitive X-ray diffraction studies (Gowda et al., 2009), the compound crystallizes with a specific supramolecular arrangement that dictates its solubility limits.

ParameterValue
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

,

,

Beta Angle (

)

Z (Molecules/Cell) 8
Key Interaction Intermolecular N—H

O hydrogen bonds form infinite chains (

motif).

Implication for Solubility: The strong intermolecular N—H


O hydrogen bonding network (distance 

) creates a stable crystal lattice. Solvents capable of disrupting this network (hydrogen bond acceptors like DMSO, DMF, or Acetone) will exhibit higher solubility compared to non-polar solvents (Hexane, Toluene).

Qualitative Solubility Profile & Solvent Selection

Based on synthesis and recrystallization protocols, the solubility behavior of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide follows a distinct polarity-driven trend.

Observed Solubility (Synthesis Data)

Experimental protocols for the synthesis of this compound utilize dilute ethanol for recrystallization.[1] This indicates a "steep" solubility curve in alcohols:

  • High Temperature: Highly soluble (allowing dissolution).

  • Low Temperature: Low solubility (forcing crystallization).

  • Water: The compound precipitates immediately upon addition to ice-cold water, confirming it is hydrophobic/insoluble in aqueous media .

Predicted Solvent Compatibility Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole interactions; solvent accepts H-bonds from sulfonamide NH.
Ketones/Esters Acetone, Ethyl AcetateHigh Dipole-dipole interactions; disrupts lattice energy effectively.
Alcohols Methanol, Ethanol, 1-PropanolModerate (T-dependent) Amphipathic solvation; ideal for recrystallization.
Chlorinated Chloroform, DCMModerate Good solvation of the aromatic rings; weak H-bonding.
Non-Polar Hexane, CyclohexaneVery Low Inability to overcome lattice energy (Van der Waals only).
Aqueous Water, Buffer (pH < 7)Insoluble Hydrophobic effect dominates.

Technical Protocol: Quantitative Solubility Determination

To generate a precise solubility profile (Mole Fraction,


) across a temperature range (e.g., 278.15 K to 323.15 K), the Isothermal Saturation Method  with Gravimetric Analysis is the gold standard.
Experimental Workflow (Graphviz Visualization)

SolubilityProtocol Start Start: Excess Solute Preparation Equilibrium Equilibration (Constant T, Stirring 24h) Start->Equilibrium Add Solvent Settling Phase Separation (Stop Stirring, Settle 2h) Equilibrium->Settling T = Constant Sampling Sampling Supernatant (Syringe Filter 0.45 µm) Settling->Sampling Isothermal Gravimetric Gravimetric Analysis (Evaporate Solvent -> Weigh Residue) Sampling->Gravimetric Pre-weighed Dish Calculation Calculate Mole Fraction (x) Gravimetric->Calculation Mass Data

Figure 1: Workflow for the Isothermal Saturation Method. This self-validating loop ensures thermodynamic equilibrium is reached before sampling.

Detailed Methodology
  • Preparation: Add excess solid 4-Methyl-N-(3-methylphenyl)benzenesulfonamide to a jacketed glass vessel containing 50 mL of the target organic solvent.

  • Equilibration: Stir the suspension continuously using a magnetic stirrer at the set temperature (controlled by a circulating water bath, accuracy

    
     K) for 24 hours .
    
    • Validation: Measure concentration at 24h and 48h. If values differ by

      
      , equilibrium is confirmed.
      
  • Sampling: Stop stirring and allow the solid phase to settle for 2 hours (maintain temperature). Withdraw 2-5 mL of the supernatant using a pre-warmed syringe equipped with a 0.45

    
    m PTFE filter.
    
  • Quantification (Gravimetric):

    • Place the filtrate in a pre-weighed weighing dish (

      
      ).
      
    • Weigh the dish with solution (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 313 K until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the solute molecular weight (261.34 g/mol ) and
    
    
    is the solvent molecular weight.

Thermodynamic Modeling & Analysis

Experimental data should be correlated using thermodynamic models to calculate the enthalpy (


) and entropy (

) of dissolution.
Modified Apelblat Equation

The solubility of sulfonamides in organic solvents is best described by the semi-empirical Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:



  • x₁: Mole fraction solubility.

  • T: Absolute temperature (K).[1][3]

  • A, B, C: Empirical parameters determined by regression analysis.

Thermodynamic Functions

Using the Van't Hoff analysis (plotting


 vs 

), the apparent thermodynamic properties are derived:
  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic)  for this class of compounds, explaining why solubility increases with temperature.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    . A positive
    
    
    indicates the process is not spontaneous for the pure solid, but the mixing entropy drives the dissolution up to the saturation limit.
Dissolution Mechanism Diagram

ThermoCycle Solid Solid Solute (Crystalline Lattice) Gas Ideal Gas Phase (Hypothetical) Solid->Gas Sublimation (Breaking Lattice) Solution Solvated Solute (Saturated Solution) Solid->Solution Dissolution (Total Enthalpy Change) Gas->Solution Solvation (Solvent-Solute Interaction)

Figure 2: Thermodynamic cycle of dissolution. For 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, the lattice breaking energy (Sublimation) is high due to H-bonds, requiring strong Solvation energy (polar solvents) to achieve high solubility.

References

  • Gowda, B. T., Nirmala, P. G., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide.[1][2] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3208.[2] [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2006). Sulfonamides as a subject to study molecular interactions in crystals and solutions: Sublimation, solubility, solvation, distribution and crystal structure. International Journal of Pharmaceutics, 324(1), 40-52. [Link]

  • Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide.[1] Acta Crystallographica Section E: Structure Reports Online, 65(9), o2231. [Link]

Sources

Exploratory

N-Aryl Benzenesulfonamides: A Technical Guide to Privileged Scaffolds in Drug Discovery

Executive Summary: The "Tail" Approach The N-aryl benzenesulfonamide scaffold represents a cornerstone in modern medicinal chemistry, designated as a "privileged structure" due to its ability to bind diverse biological t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tail" Approach

The N-aryl benzenesulfonamide scaffold represents a cornerstone in modern medicinal chemistry, designated as a "privileged structure" due to its ability to bind diverse biological targets with high affinity. Unlike simple unsubstituted sulfonamides (


) which primarily target cytosolic Carbonic Anhydrases (CAs), the introduction of an N-aryl moiety (the "tail") drastically alters the physicochemical profile.

This modification serves two critical mechanistic functions:

  • Selectivity Tuning: The aryl tail extends into the hydrophobic pocket of enzymes (specifically CA IX/XII and COX-2), conferring selectivity over ubiquitous housekeeping isoforms like hCA I and II.

  • Pharmacokinetic Modulation: It increases lipophilicity (

    
    ), facilitating membrane permeability required for intracellular targets like 
    
    
    
    -tubulin.

This guide analyzes the biological activity, mechanistic pathways, and synthetic protocols for this scaffold, focusing on its dual-role in oncology (hypoxia and mitosis targeting).

Anticancer Mechanism I: Hypoxia & Carbonic Anhydrase Inhibition[1]

The most validated application of N-aryl benzenesulfonamides is the inhibition of tumor-associated Carbonic Anhydrases (hCA IX and XII).

The Mechanistic Cascade

Solid tumors often outgrow their blood supply, creating hypoxic regions. The transcription factor HIF-1


 induces the overexpression of transmembrane hCA IX.
  • Physiological Role: hCA IX catalyzes the hydration of extracellular

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ). This acidifies the extracellular milieu (promoting metastasis) while maintaining a slightly alkaline intracellular pH (survival).
  • Inhibition Logic: The sulfonamide zinc-binding group (ZBG) coordinates with the

    
     ion in the hCA active site. The N-aryl tail interacts with the hydrophobic residues (Phe131, Val121) unique to the hCA IX isoform, blocking the catalytic cycle.
    
Visualization: Hypoxic Survival & Inhibition Pathway

CA_Inhibition_Pathway cluster_TumorMicroenv Tumor Microenvironment Hypoxia Tumor Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX_Expr hCA IX Overexpression (Transmembrane) HIF1->CAIX_Expr Acidification Extracellular Acidification (Metastasis Promotion) CAIX_Expr->Acidification Catalysis Survival Intracellular Alkalinization (Survival) CAIX_Expr->Survival Inhibitor N-Aryl Benzenesulfonamide (Inhibitor) Binding Zn(II) Coordination + Hydrophobic Tail Interaction Inhibitor->Binding Binding->CAIX_Expr Blocks Collapse pH Gradient Collapse Binding->Collapse Apoptosis Apoptosis / G2-M Arrest Collapse->Apoptosis

Figure 1: The mechanistic cascade linking tumor hypoxia to hCA IX overexpression, and the intervention point of N-aryl benzenesulfonamides leading to pH gradient collapse.

Anticancer Mechanism II: Tubulin Polymerization Inhibition[2][3][4][5]

Recent SAR studies indicate that N-aryl benzenesulfonamides (specifically N-benzylbenzamide and N-aryl-sulfonamidoacetamide derivatives) bind to the colchicine binding site of


-tubulin.
  • Mechanism: These compounds destabilize microtubules, preventing polymerization.

  • Outcome: Cells are arrested in the G2/M phase, leading to mitotic catastrophe and apoptosis.[1]

  • Potency: Optimized derivatives (e.g., bearing a trimethoxyphenyl moiety) exhibit

    
     values in the low nanomolar range (10–30 nM), comparable to Combretastatin A-4.
    

Validated Experimental Protocols

Synthesis of N-Aryl Benzenesulfonamides (Nucleophilic Substitution)

While Chan-Lam coupling is useful for complex substrates, the traditional sulfonyl chloride-amine coupling remains the most robust method for scale-up.

Reagents:

  • Substituted Benzenesulfonyl chloride (1.0 eq)[2]

  • Substituted Aniline (1.0 eq)

  • Pyridine (Solvent & Base) OR THF/Triethylamine

  • HCl (1M) for quenching

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 mmol) in anhydrous pyridine (5 mL). Note: Pyridine acts as both the solvent and the acid scavenger (HCl acceptor).

  • Temperature Control: Cool the solution to 0°C using an ice/water bath. Critical: Exothermic reaction control prevents sulfonamide hydrolysis.

  • Addition: Add the benzenesulfonyl chloride (1.1 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench & Isolation: Pour the reaction mixture into ice-cold 1M HCl (20 mL). The pyridine salt is water-soluble; the N-aryl benzenesulfonamide will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: Substituted Aniline Reaction Reaction: Pyridine, 0°C -> RT 4-12 Hours Start->Reaction Reagent Sulfonyl Chloride (1.1 eq) Reagent->Reaction Quench Quench: Ice-Cold 1M HCl Reaction->Quench Isolate Filtration & Recrystallization Quench->Isolate Product Pure N-Aryl Benzenesulfonamide Isolate->Product

Figure 2: Standard nucleophilic substitution workflow for the synthesis of N-aryl benzenesulfonamides.

Quantitative Data Summary

The following table summarizes the biological activity of key N-aryl benzenesulfonamide derivatives identified in recent literature, highlighting the selectivity for tumor-associated isoforms (CA IX) over cytosolic ones (CA II).

Compound ClassR-Group (Tail)TargetActivity (

/

)
Selectivity (CA IX vs II)Ref
Aryl Thiazolone 4-methoxy-phenylhCA IX10.93 nM > 140-fold[1]
Aryl Thiazolone 4-nitro-phenylhCA IX25.06 nM > 60-fold[1]
Sulfonamidoacetamide 3-CF3-phenylTubulin12 - 27 nM N/A[2]
Hydantoin-tail Alkyl/BenzylhCA II/VII5 - 50 nMModerate[3]
Standard AcetazolamidehCA IX25.0 nM1-fold (Non-selective)[1]

Table 1: Comparative potency of N-aryl benzenesulfonamides against key oncological targets.

References

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Source: RSC Advances / PubMed Central URL:[Link]

  • Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors. Source: ChemMedChem / PubMed URL:[Link][3]

  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryotic and Human Carbonic Anhydrases. Source: MDPI (Pharmaceuticals) URL:[Link][4]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Source: Journal of Medicinal Chemistry / PMC URL:[Link]

Sources

Foundational

Predictive Profiling of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide: Bioavailability and Drug-Likeness

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The transition of a chemical entity from a synthesized compound to a viable...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The transition of a chemical entity from a synthesized compound to a viable therapeutic lead hinges on its pharmacokinetic viability. 4-Methyl-N-(3-methylphenyl)benzenesulfonamide (Chemical Formula: C₁₄H₁₅NO₂S) is a benzenesulfonamide derivative characterized by a p-toluenesulfonyl group linked to an m-toluidine moiety.

This technical whitepaper provides an in-depth, self-validating analysis of the predicted bioavailability and drug-likeness of this compound. By synthesizing established in silico methodologies with crystallographic structural data, we establish the causality between the molecule's three-dimensional architecture and its physiological behavior, providing a robust foundation for lead optimization.

Chemical Architecture & Structural Causality

To accurately predict macroscopic pharmacokinetic properties (like gastrointestinal absorption), we must first analyze the microscopic structural features of the molecule.

The compound features a sulfonamide linkage (-SO₂-NH-) bridging two methylated aromatic rings. According to X-ray crystallographic data[1], the molecule is bent at the nitrogen atom with a C-SO₂-NH-C torsion angle of 56.7°. Furthermore, the dihedral angle between the two benzene rings is 83.9°.

Mechanistic Causality: Why does this specific geometry matter for bioavailability? A highly planar molecule tends to form tightly packed crystal lattices via strong π-π stacking, which drastically increases the energy required for aqueous dissolution. The near-orthogonal twist (83.9°) induced by the sulfonamide bridge and the steric bulk of the meta-methyl group disrupts this symmetry. This structural frustration lowers the crystal lattice energy, thereby enhancing aqueous solubility—a critical prerequisite for oral bioavailability.

In Silico Predictive Protocol: A Self-Validating System

To ensure high-confidence predictions, we employ a self-validating computational workflow. Relying on a single algorithm for lipophilicity or absorption can introduce training-set bias. Therefore, our protocol utilizes consensus scoring, leveraging tools like [2] to cross-verify outputs.

Step-by-Step Methodology
  • Structural Canonicalization: Input the SMILES string (Cc1ccc(cc1)S(=O)(=O)Nc2cccc(C)c2) into a chemoinformatics parser (e.g., RDKit) to generate a canonicalized 2D representation, ensuring standardized atom mapping.

  • 3D Geometry Optimization: Utilize a molecular mechanics force field (e.g., MMFF94) to perform a conformational search. The lowest energy conformer is selected to simulate the thermodynamic resting state in physiological fluids.

  • Descriptor Calculation: Compute core physicochemical descriptors (Molecular Weight, Topological Polar Surface Area, Rotatable Bonds) using deterministic topological algorithms.

  • Lipophilicity Consensus Scoring: Calculate the partition coefficient (LogP) using five distinct predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). Average these values to create a consensus score, mitigating the algorithmic bias of any single method.

  • Pharmacokinetic Mapping: Map the validated descriptors against established empirical rules (e.g., Lipinski, Veber) and predictive models (e.g., BOILED-Egg) to estimate gastrointestinal absorption and blood-brain barrier (BBB) permeation.

Workflow Input 1. SMILES Input Cc1ccc(cc1)S(=O)(=O)Nc2cccc(C)c2 GeomOpt 2. 3D Conformational Search (Energy Minimization) Input->GeomOpt PhysChem 3. Physicochemical Profiling (TPSA, LogP, MW) GeomOpt->PhysChem DrugLikeness 4. Drug-Likeness Evaluation (Lipinski, Veber Rules) PhysChem->DrugLikeness PK 5. Pharmacokinetic Prediction (GI Absorption, BBB) DrugLikeness->PK Validation 6. Consensus Scoring & Self-Validating Output PK->Validation

Figure 1: In silico self-validating workflow for ADME and drug-likeness prediction.

Physicochemical Properties & Drug-Likeness

The fundamental physicochemical properties of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide dictate its behavior in biological systems.

Table 1: Core Physicochemical Descriptors
ParameterValueCausality / Impact
Molecular Weight 261.34 g/mol Well below the 500 Da threshold; allows rapid passive diffusion across lipid bilayers.
TPSA 46.17 Ų< 140 Ų indicates excellent membrane permeability; < 90 Ų suggests BBB penetration.
Consensus LogP ~3.20Optimal lipophilicity (1 < LogP < 5) for balancing aqueous solubility and lipid permeability.
Rotatable Bonds 3< 10; structural rigidity ensures a low entropic penalty upon target receptor binding.
H-Bond Donors 1< 5; reduces the energetic cost of desolvation prior to membrane entry.
H-Bond Acceptors 3< 10; minimizes excessive hydration shell formation.
Drug-Likeness Evaluation

To quantify the probability of this compound becoming an oral drug, we evaluate it against industry-standard heuristic filters. The compound demonstrates perfect compliance across all major medicinal chemistry rulesets.

Table 2: Drug-Likeness Rule Compliance
RuleKey ThresholdsViolationsStatus
MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 100Compliant
Rotatable Bonds ≤ 10, TPSA ≤ 140 Ų0Compliant
Ghose 160 ≤ MW ≤ 480, -0.4 ≤ WLOGP ≤ 5.60Compliant
Muegge 200 ≤ MW ≤ 600, -2 ≤ XLOGP ≤ 50Compliant

Predicted Pharmacokinetics & Bioavailability

Based on the validated physicochemical profile, we can construct a highly accurate predictive model of the compound's systemic journey.

Table 3: Predicted Pharmacokinetics (ADME)
ParameterPredictionMechanistic Rationale
GI Absorption HighDriven by low molecular weight, optimal lipophilicity, and low TPSA.
BBB Permeability YesA TPSA of 46.17 Ų and LogP of ~3.20 easily facilitate central nervous system entry.
P-gp Substrate NoLacks the large, flexible, multi-basic recognition motifs typical of efflux pump substrates.
Bioavailability Score 0.55Absolute compliance with the Rule of 5 indicates a high probability of >10% oral bioavailability in rat models.
The Bioavailability Pathway

The journey of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide from oral administration to systemic circulation is highly efficient. Because it is not predicted to be a substrate for P-glycoprotein (P-gp), it will not be actively effluxed back into the intestinal lumen after passive diffusion. However, as a lipophilic molecule with exposed methyl groups on aromatic rings, it is susceptible to hepatic first-pass metabolism, specifically via Cytochrome P450 (CYP) mediated aliphatic oxidation.

Bioavailability Admin Oral Administration (Solid Dosage Form) Dissolution Aqueous Dissolution (Aided by Asymmetry) Admin->Dissolution Permeation Intestinal Permeation (Passive Diffusion, High Lipophilicity) Dissolution->Permeation Metabolism Hepatic First-Pass (Potential CYP Oxidation of Methyls) Permeation->Metabolism Systemic Systemic Circulation (High Bioavailability Score: 0.55) Metabolism->Systemic

Figure 2: Predicted oral bioavailability pathway and pharmacokinetic barriers.

Conclusion & Lead Optimization Strategies

4-Methyl-N-(3-methylphenyl)benzenesulfonamide is an exceptionally "drug-like" molecule. Its low molecular weight (261.34 Da), optimal lipophilicity (LogP ~3.20), and low polar surface area (46.17 Ų) result in zero violations of Lipinski's and Veber's rules.

Strategic Recommendations for Researchers:

  • CNS Targeting: Due to its predicted BBB permeability, this scaffold is an excellent starting point for central nervous system indications. If peripheral restriction is desired, medicinal chemists should aim to increase the TPSA (> 90 Ų) by introducing polar functional groups (e.g., carboxylic acids or additional hydroxyls).

  • Metabolic Stability: The methyl groups on the aromatic rings are prime targets for CYP450 oxidation (forming hydroxymethyl or carboxylic acid metabolites). If in vivo half-life is too short, consider bioisosteric replacement of the methyl groups with halogens (e.g., chlorine or trifluoromethyl) to block metabolic soft spots.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL: [Link]

  • Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3134. URL:[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. URL:[Link]

Sources

Exploratory

Electronic Properties of the Sulfonamide Linkage in Toluene Derivatives

This guide provides a rigorous technical analysis of the sulfonamide linkage within toluene derivatives (specifically p-toluenesulfonamides). It synthesizes modern theoretical frameworks (negative hyperconjugation) with...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the sulfonamide linkage within toluene derivatives (specifically p-toluenesulfonamides). It synthesizes modern theoretical frameworks (negative hyperconjugation) with practical experimental data (pKa, spectroscopy) to serve as a reference for drug development.

Executive Summary

The p-toluenesulfonamide scaffold (


) represents a fundamental pharmacophore in medicinal chemistry. Its utility stems from the unique electronic environment of the sulfonamide linkage (

), which acts as a stable, polar, hydrogen-bonding bioisostere for carboxylic acids and amides. This guide dissects the electronic architecture of this linkage, challenging classical

-orbital participation models in favor of modern charge-transfer theories, and details protocols for its synthesis and physicochemical characterization.

Electronic Architecture: A Modern Perspective

The Fallacy of -Orbital Participation

Historically, the stability and geometry of the sulfonamide bond were attributed to


 back-bonding from nitrogen to sulfur. However, modern X-ray Absorption Spectroscopy (XAS) and Density Functional Theory (DFT) studies have largely debunked this.
  • Current Model: The S-N bond character is dominated by Negative Hyperconjugation . The nitrogen lone pair (

    
    ) donates electron density into the antibonding 
    
    
    
    orbital of the S-C or S-O bonds (
    
    
    ).
  • Consequence: This interaction creates a barrier to rotation around the S-N bond and shortens it (approx. 1.62 Å) without requiring significant double-bond character in the classical sense.

Hammett Electronic Parameters

The p-toluenesulfonamide system is a "push-pull" electronic system. The methyl group pushes electron density into the ring, while the sulfonamide group strongly withdraws it.

Substituent Group

(Hammett Constant)
Electronic Effect
Methyl (

)

Weakly Electron Donating (Inductive)
Sulfonamide (

)

Strongly Electron Withdrawing (Resonance + Inductive)

Implication: The electron-withdrawing nature of the sulfonyl group acidifies the N-H protons, making them distinct hydrogen bond donors compared to carboxamides.

Structural Geometry

Crystallographic data for p-toluenesulfonamide reveals a distorted tetrahedral geometry around the sulfur atom.

Bond / AngleTypical ValueNote
S=O Bond Length 1.43 ÅDouble bond character (strong polarization)
S-N Bond Length 1.62 ÅShorter than single bond (hyperconjugation)
S-C Bond Length 1.77 ÅSingle bond
O-S-O Angle ~119°Expanded beyond ideal tetrahedral (109.5°)
N-S-C Angle ~107°Compressed

Physicochemical Manifestations

Acidity (pKa)

Primary p-toluenesulfonamides are weak acids.

  • pKa Value:

    
     (in water).
    
  • Mechanism: Upon deprotonation, the negative charge on nitrogen is delocalized onto the sulfonyl oxygen atoms.

  • Drug Design Note: N-substitution with heteroaromatics (e.g., sulfadiazine) drastically lowers the pKa to physiological range (6.0–7.5), enhancing solubility and bioavailability.

Hydrogen Bonding

The sulfonamide linkage is a versatile H-bond participant:

  • Acceptor: The sulfonyl oxygens are weak H-bond acceptors.

  • Donor: The N-H proton is a strong H-bond donor (stronger than amide N-H due to the adjacent electron-withdrawing

    
    ).
    
Spectroscopic Signatures

These values serve as primary checkpoints for reaction monitoring.

TechniqueSignal CharacteristicAssignment
IR


Stretching (Sharp/Broad)
IR


Asymmetric Stretch
IR


Symmetric Stretch
1H NMR

(s)
Methyl protons (

)
1H NMR

(d)
Aromatic AA'BB' system
1H NMR


(Solvent/Conc. dependent)

Experimental Protocols

Synthesis: The Schotten-Baumann Protocol

The most robust method for synthesizing sulfonamides from toluene derivatives is the Schotten-Baumann reaction. This biphasic system neutralizes the HCl byproduct immediately, driving the equilibrium forward.

SchottenBaumann cluster_mech Mechanism Start Reagents: p-Toluenesulfonyl Chloride (TsCl) Amine (R-NH2) Base (10% NaOH or Pyridine) Mix Phase 1: Dissolution Dissolve Amine in solvent (DCM or Water) Add Base (Excess) Start->Mix Add Phase 2: Addition Add TsCl dropwise at 0°C (Exothermic Control) Mix->Add React Reaction Phase Stir at RT for 2-4 hours Monitor via TLC (Disappearance of Amine) Add->React Workup Workup Acidify to pH ~2 (precipitates product) OR Extract with Organic Solvent React->Workup Mech Nucleophilic Attack (N -> S) Elimination of Cl- Deprotonation by Base React->Mech Purify Purification Recrystallization (EtOH/Water) Yield Calculation Workup->Purify

Figure 1: Workflow for the Schotten-Baumann synthesis of p-toluenesulfonamides.

Protocol Steps:

  • Preparation: Dissolve the amine (1.1 eq) in 10% NaOH (2.5 eq). If the amine is lipophilic, use a biphasic DCM/Water system.

  • Addition: Cool the mixture to 0°C. Add p-toluenesulfonyl chloride (1.0 eq) in small portions to prevent thermal hydrolysis of the sulfonyl chloride.

  • Reaction: Warm to room temperature and stir for 4 hours. The mixture should remain alkaline (pH > 9) to scavenge HCl.

  • Isolation: Acidify carefully with 1M HCl to pH 2-3. The sulfonamide typically precipitates as a white solid. Filter and wash with cold water.

Characterization: pKa Determination via Potentiometric Titration

For accurate pKa measurement of sparingly soluble sulfonamides, a potentiometric titration in a co-solvent system (e.g., Methanol/Water) is required, followed by Yasuda-Shedlovsky extrapolation.

pKaDetermination Prep Sample Prep Dissolve ~5mg Sulfonamide in MeOH/Water mixtures (20%, 30%, 40% MeOH) Titrate Titration Titrate with 0.1M KOH Record pH vs Volume Prep->Titrate Calib Electrode Calibration Standardize pH electrode using aqueous buffers (4, 7, 10) Calib->Titrate Calc Data Analysis Determine inflection point Calculate apparent pKa (psKa) Titrate->Calc Extrap Yasuda-Shedlovsky Plot psKa vs 1/Dielectric Constant Extrapolate to 0% Solvent Calc->Extrap

Figure 2: Potentiometric titration workflow for determining aqueous pKa of insoluble sulfonamides.

Methodology:

  • Solution: Prepare 0.01 M solutions of the sulfonamide in varying ratios of Methanol:Water (e.g., 20:80, 30:70, 40:60) to ensure solubility.

  • Titrant: Use carbonate-free 0.1 M KOH.

  • Measurement: Perform titration under inert gas (

    
    ) to prevent 
    
    
    
    absorption. Record pH after every 0.05 mL addition.
  • Calculation: The inflection point (first derivative of the curve) yields the

    
     (apparent pKa in solvent).
    
  • Extrapolation: Plot

    
     against 
    
    
    
    (dielectric constant) to find the intercept, which corresponds to the aqueous pKa.

References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

  • Perlovich, G. L., et al. "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides." European Journal of Pharmaceutical Sciences, 2006.

  • D'Anna, F., et al. "The Nature of S-N Bonding in Sulfonamides: Insights from Sulfur K-Edge XAS." The Journal of Physical Chemistry A, 2021.

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education, 5th Edition.

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008.

Foundational

An In-depth Technical Guide to Computational Docking Studies of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide

Foreword: The Rationale for In Silico Investigation In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is both arduous and resource-intensive. Com...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for In Silico Investigation

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is both arduous and resource-intensive. Computational methodologies, particularly molecular docking, have emerged as indispensable tools for expediting this process.[1][2][3] This guide provides a comprehensive, in-depth exploration of a computational docking study centered on 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, a molecule belonging to the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, and diuretic properties.[1][4]

This document is structured to provide not just a procedural walkthrough, but a scientifically grounded narrative that explains the causality behind each methodological choice. It is intended for researchers, scientists, and drug development professionals who seek to leverage computational tools to gain deeper insights into molecular interactions and guide rational drug design.

Introduction to 4-Methyl-N-(3-methylphenyl)benzenesulfonamide and its Therapeutic Potential

The title compound, 4-Methyl-N-(3-methylphenyl)benzenesulfonamide (Figure 1), is an N-aryl benzenesulfonamide. The structural features of this molecule, particularly the sulfonamide moiety (–SO₂NH–), are pivotal to its potential biological activity.[5] The sulfonamide group is a well-established zinc-binding group (ZBG) in a multitude of metalloenzyme inhibitors.[6][7]

Figure 1: 2D structure of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide.

Given the prevalence of the sulfonamide scaffold in approved drugs, we hypothesize that 4-Methyl-N-(3-methylphenyl)benzenesulfonamide may exhibit inhibitory activity against key physiological targets. One of the most prominent families of enzymes targeted by sulfonamides is the carbonic anhydrases (CAs).[8][9]

The Target: Human Carbonic Anhydrase II

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][10] These enzymes are integral to a myriad of physiological processes, including pH regulation, respiration, and electrolyte secretion.[11][12] Dysregulation of CA activity is implicated in several pathologies, such as glaucoma, epilepsy, and certain types of cancer, making them attractive therapeutic targets.[11][12][13]

For the purpose of this guide, we will focus on human Carbonic Anhydrase II (hCA II), a ubiquitous and well-characterized isoform. Its high catalytic activity and involvement in various physiological functions make it a classical target for sulfonamide-based inhibitors.[8]

The Computational Docking Workflow: A Methodological Deep Dive

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3][14] The primary objectives are to predict the binding mode and estimate the binding affinity of the complex.[15] Our workflow is designed to be a self-validating system, incorporating best practices at each stage.[16]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (hCA II from PDB) Ligand Ligand Structure Preparation (4-Methyl-N-(3-methylphenyl)benzenesulfonamide) Grid Grid Box Generation (Defining the Active Site) PDB->Grid Docking Molecular Docking Simulation (AutoDock Vina) Grid->Docking Scoring Binding Energy Analysis (Affinity Estimation) Docking->Scoring Pose Binding Pose & Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Pose Validation Protocol Validation (Redocking of Co-crystallized Ligand) Pose->Validation

Diagram 1: A typical workflow for a molecular docking study.

Step 1: Preparation of the Receptor (hCA II)

The initial step in any structure-based drug design project is the acquisition and preparation of a high-quality 3D structure of the target protein.[2]

Protocol:

  • Structure Retrieval: The crystal structure of human Carbonic Anhydrase II is obtained from the Protein Data Bank (PDB). For this study, we select a high-resolution crystal structure complexed with a known sulfonamide inhibitor (e.g., PDB ID: 1A42). The presence of a co-crystallized ligand is crucial for validating our docking protocol.

  • Protein Cleaning: The downloaded PDB file is processed to remove non-essential components. This includes water molecules that are not involved in bridging interactions, co-solvents, and any duplicate protein chains.[1] The rationale here is to simplify the system and focus on the components directly involved in the ligand-protein interaction.

  • Protonation and Charge Assignment: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are assigned based on a pH of 7.4 to mimic physiological conditions. This step is critical as the correct charge distribution is essential for accurate electrostatic interaction calculations.

  • Structural Integrity Check: The protein structure is checked for any missing atoms or residues. Any anomalies are rectified using molecular modeling software.

Step 2: Preparation of the Ligand

The ligand, 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, must be converted into a 3D structure and optimized for docking.

Protocol:

  • 2D to 3D Conversion: The 2D chemical structure of the ligand is drawn using a chemical drawing tool and converted into a 3D conformation.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy state, which is a more realistic representation of its conformation in solution.

  • Charge and Torsion Angle Assignment: Gasteiger charges are calculated for the ligand atoms, and rotatable bonds are defined. This allows the docking software to explore different conformations of the ligand during the simulation.

Step 3: The Docking Protocol

With the prepared ligand and receptor, the docking simulation can be performed. We will utilize AutoDock Vina, a widely used and validated open-source docking program.[17]

Protocol:

  • Grid Box Definition: A grid box is defined around the active site of hCA II. The dimensions and center of the grid box are chosen to encompass the entire binding cavity where the co-crystallized ligand resides. This confines the search space for the docking algorithm, increasing the efficiency and accuracy of the simulation.

  • Docking Simulation: The prepared ligand is docked into the defined grid box of the hCA II receptor using AutoDock Vina. The software employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the active site.[14][15]

  • Protocol Validation (Self-Validating System): To ensure the trustworthiness of our docking protocol, a crucial validation step is performed.[16][18][19] The co-crystallized sulfonamide inhibitor (extracted from the original PDB file) is re-docked into the active site.[18][19] A successful validation is achieved if the docking program can reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[18][20] This confirms that the chosen parameters are appropriate for accurately predicting the binding of similar ligands.

Analysis and Interpretation of Docking Results

The output of a docking simulation provides a wealth of data that requires careful analysis to derive meaningful insights.[20][21][22]

Binding Affinity (Docking Score)

AutoDock Vina provides a binding affinity score in kcal/mol. This score is an estimation of the Gibbs free energy of binding (ΔG).[23] A more negative binding energy indicates a more stable protein-ligand complex and, therefore, a higher predicted binding affinity.[20][21]

It is crucial to understand that the docking score is a prediction and should be used for ranking and prioritization of compounds rather than as an absolute measure of potency.[2][21]

Binding Pose and Molecular Interactions

The predicted binding pose reveals the spatial orientation of the ligand within the active site.[21] Visualization of this pose is essential for understanding the key molecular interactions that stabilize the complex.

Key Interactions to Analyze:

  • Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (e.g., N-H in the sulfonamide) and an acceptor (e.g., a carbonyl oxygen on a protein backbone).[20]

  • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and protein, such as the aromatic rings of our ligand and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).

  • Coordination with the Zinc Ion: For hCA II, a critical interaction is the coordination of the deprotonated sulfonamide nitrogen with the catalytic zinc ion in the active site.[24]

G Ligand 4-Methyl-N-(3-methylphenyl)benzenesulfonamide Sulfonamide Sulfonamide Group (-SO2NH-) Aromatic1 4-Methylphenyl Ring Aromatic2 3-Methylphenyl Ring Zinc Zn²⁺ Ion Sulfonamide->Zinc Coordination Bond Thr199 Threonine 199 Sulfonamide->Thr199 Hydrogen Bond HydrophobicPocket Hydrophobic Pocket (e.g., Leu198, Val121) Aromatic1->HydrophobicPocket Hydrophobic Interaction Aromatic2->HydrophobicPocket Hydrophobic Interaction His94 Histidine 94 Zinc->His94 Coordination

Diagram 2: Predicted interaction map of the ligand with the hCA II active site.

Hypothetical Results and Discussion

Based on the known structure-activity relationships of sulfonamide inhibitors of hCA II, we can predict the likely outcome of this docking study.

ParameterPredicted Value/ObservationRationale
Binding Affinity (kcal/mol) -8.0 to -10.0Sulfonamides are known potent inhibitors of hCA II. This range reflects a strong binding affinity.[4]
RMSD (re-docking) < 2.0 ÅThis would validate the docking protocol, indicating its reliability for this class of compounds.[18][25]
Key Interactions - Coordination of sulfonamide nitrogen with the active site Zn²⁺.- Hydrogen bond between a sulfonamide oxygen and the side chain of Threonine 199.- Hydrophobic interactions of the two methyl-substituted phenyl rings with a hydrophobic pocket in the active site.These interactions are characteristic of sulfonamide binding to carbonic anhydrases.[24]

The predicted binding mode would likely show the sulfonamide group anchored deep within the active site, coordinating with the essential zinc ion. The two aromatic rings would be positioned to make favorable hydrophobic contacts with nonpolar residues lining the active site cavity. The methyl groups on the phenyl rings could potentially enhance these hydrophobic interactions, contributing to the overall binding affinity.

Conclusion and Future Directions

This in-depth technical guide outlines a robust and scientifically sound workflow for the computational docking of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide with human Carbonic Anhydrase II. The causality-driven approach, from target selection and preparation to protocol validation and results analysis, ensures a high degree of scientific integrity.

The hypothetical results suggest that 4-Methyl-N-(3-methylphenyl)benzenesulfonamide is a promising candidate for hCA II inhibition. However, it is imperative to emphasize that computational docking is a predictive tool.[2] The insights gained from this in silico study provide a strong rationale for progressing this compound to experimental validation. Future work should involve:

  • In Vitro Enzyme Inhibition Assays: To experimentally determine the inhibitory potency (e.g., IC₅₀ or Kᵢ values) of the compound against hCA II.

  • Structural Biology Studies: X-ray crystallography or cryo-electron microscopy to obtain an experimental structure of the ligand-protein complex, which would serve as the ultimate validation of the predicted binding mode.

  • Lead Optimization: Should the compound show significant activity, the docking model can be used to guide the design of new analogs with improved potency and selectivity.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutics.

References

  • Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives. Benchchem.
  • Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC.
  • Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular docking, molecular dynamics and MM/GBSA approaches. Taylor & Francis.
  • Carbonic Anhydrase XII Functions in Health and Disease. PMC.
  • The Carbonic Anhydrases in Health and Disease. ResearchGate.
  • Carbonic Anhydrases: Role in pH Control and Cancer. MDPI.
  • Molecule of the Month: Carbonic Anhydrase. PDB-101.
  • Carbonic anhydrases as disease markers. PMC.
  • How can I validate a docking protocol?. ResearchGate.
  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis.
  • Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry.
  • Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer's Disease. Scientific Research Publishing.
  • A Researcher's Guide to Computational Docking and Experimental Validation. Benchchem.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.
  • Inhibition of the β-carbonic anhydrase from the protozoan pathogen Trichomonas vaginalis with sulphonamides. Taylor & Francis.
  • How can I validate a docking protocol?. ECHEMI.
  • How to interprete and analyze molecular docking results?. ResearchGate.
  • Molecular docking in drug design: Basic concepts and application spectrums.
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • Binding Energy & Interaction Analysis Service. Genomatics.
  • 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. PMC.
  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube.
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PMC.
  • A Beginner's Guide to Molecular Docking. ETFLIN.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
  • N-Aryl Benzenesulfonamide Inhibitors of [3H]-Thymidine Incorporation and β-Catenin Signaling in Human Hepatocyte-derived Huh-7 Carcinoma Cells. NIH.
  • HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity. PMC.
  • Docking (molecular). Wikipedia.
  • N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research.
  • Molecular Docking and Structure-Based Drug Design Strategies. MDPI.
  • HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity. Frontiers.
  • N-(3-Methylphenyl)benzenesulfonamide. PMC.
  • Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)-. US EPA.
  • Selected drugs with N-aryl sulfonamide structure motif. ResearchGate.
  • (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate.
  • 4-methyl-n-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide. Sigma-Aldrich.
  • Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Bentham Science Publishers.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • 4-Methyl-N-(3-methyl-phen-yl)benzene-sulfonamide. PubMed.
  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry.

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Protocols & Analytical Methods

Method

Application Note: Next-Generation Green Synthesis of N-Aryl Sulfonamides

Executive Summary The formation of the sulfonamide bond (–SO₂NH–) is a cornerstone reaction in medicinal chemistry, underpinning classes of antibiotics, COX-2 inhibitors, and carbonic anhydrase inhibitors. Traditional Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of the sulfonamide bond (–SO₂NH–) is a cornerstone reaction in medicinal chemistry, underpinning classes of antibiotics, COX-2 inhibitors, and carbonic anhydrase inhibitors. Traditional Schotten-Baumann conditions—relying on chlorinated solvents (DCM), toxic bases (pyridine), and poor atom economy—are increasingly untenable in modern drug discovery.

This Application Note details three validated, high-fidelity protocols for synthesizing N-aryl sulfonamides using Green Chemistry principles. By leveraging "On-Water" hydrophobic catalysis , Mechanochemistry , and Bio-derived Solvents , researchers can achieve higher purity profiles and lower Process Mass Intensity (PMI) than classical methods.

Strategic Analysis: Method Selection

Not all green methods suit every substrate. Use the following comparative analysis to select the optimal protocol for your target molecule.

FeatureProtocol A: Aqueous "On-Water" Protocol B: Mechanochemical Protocol C: Bio-Solvent (Ethyl Lactate)
Primary Mechanism Hydrophobic Effect / Interfacial CatalysisKinetic Energy / High ConcentrationSolvophobic effect / Hydrogen Bonding
Ideal Substrates Hydrophobic reactants (lipophilic amines/sulfonyl chlorides)Poorly soluble solids; Acid-sensitive substratesPolar substrates; Scale-up candidates
Reaction Time 30 min – 4 hours10 – 60 min1 – 6 hours
Scalability High (Easy filtration)Low-Medium (Batch size limited by jar volume)High (Standard reactor compatible)
PMI Score Excellent (< 10)Good (depends on workup)Very Good
Visualization: Green Chemistry Integration

The following diagram illustrates how these protocols map to the 12 Principles of Green Chemistry.

GreenPrinciples Target N-Aryl Sulfonamide Synthesis Water Protocol A: Aqueous Media Target->Water Mech Protocol B: Mechanochemistry Target->Mech Bio Protocol C: Ethyl Lactate Target->Bio P1 P1: Prevent Waste Water->P1 Water byproduct P5 P5: Safer Solvents Water->P5 No organic solvent Mech->P5 Solvent-free P6 P6: Energy Efficiency Mech->P6 Fast kinetics Bio->P5 Renewable feedstock

Figure 1: Mapping synthesis protocols to key Green Chemistry Principles.

Protocol A: Catalyst-Free "On-Water" Synthesis

Principle: This method utilizes the hydrophobic effect. When organic reactants are suspended in water, the system minimizes the interfacial area between the hydrophobic species and the water, effectively increasing the local concentration of reactants and accelerating the reaction rate without an organic co-solvent.

Materials
  • Reagents: Aryl sulfonyl chloride (1.0 equiv), Aryl amine (1.0 equiv).

  • Base: Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (1.1 equiv). Note: Strong organic bases are unnecessary.

  • Solvent: Deionized Water.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, suspend the Aryl Amine (1.0 mmol) in water (5 mL).

  • Base Addition: Add Na₂CO₃ (1.1 mmol). Stir for 2 minutes at room temperature (RT).

  • Reactant Addition: Add Aryl Sulfonyl Chloride (1.0 mmol) in a single portion.

    • Expert Insight: If the sulfonyl chloride is a solid, grind it to a fine powder first to maximize surface area.

  • Reaction: Stir vigorously at RT.

    • Observation: The mixture may initially look clumpy but should eventually form a suspension of the product.

    • Time: Monitor by TLC (typically 30–60 mins). If conversion is slow, heat to 40°C.

  • Workup (The "Green" Advantage):

    • The product usually precipitates as a solid.

    • Filter the solid under vacuum.

    • Wash the cake with water (3 × 5 mL) to remove inorganic salts (NaCl, NaHCO₃).

    • Wash with dilute HCl (1M) to remove unreacted amine.

  • Drying: Dry the solid in a vacuum oven at 50°C.

Mechanism Visualization

OnWaterMechanism cluster_micelle Hydrophobic Aggregation WaterPhase Bulk Water Phase (High Polarity) Reactants R-NH2 + Ar-SO2Cl (High Local Concentration) WaterPhase->Reactants Hydrophobic Exclusion TS Transition State (Stabilized by H-bonding at interface) Reactants->TS Spontaneous Product Sulfonamide Precipitate TS->Product -HCl (neutralized)

Figure 2: The "On-Water" effect concentrates reactants, accelerating kinetics despite insolubility.

Protocol B: Mechanochemical (Ball-Milling) Synthesis

Principle: Mechanical energy replaces thermal energy and solvation. This "Solvent-Free" approach is ideal for substrates that hydrolyze easily in water or are insoluble in green solvents.

Materials
  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrational Mill.

  • Jar/Balls: Stainless steel or Zirconia (10–25 mL jar, 2–3 balls).

  • LAG Agent: Ethanol or Ethyl Acetate (Liquid Assisted Grinding).

Step-by-Step Methodology
  • Loading: Add Aryl Sulfonyl Chloride (1.0 mmol), Amine (1.0 mmol), and K₂CO₃ (1.2 mmol) into the milling jar.

  • LAG Addition: Add the LAG agent (0.2 µL per mg of reactant, approx 50–100 µL total).

    • Expert Insight: The trace solvent acts as a lubricant and enhances mass transfer at the molecular level, significantly improving yield over "neat" grinding.

  • Milling: Close the jar and mill at 20–30 Hz (1200–1800 rpm) for 20 minutes.

    • Pause: If using a high-energy mill, pause every 10 mins to prevent overheating.

  • Recovery:

    • Scrape the solid powder from the jar.

    • Suspend the powder in water (to dissolve K₂CO₃ and KCl byproducts).

    • Filter the remaining solid (Product).[1]

    • Optional: Recrystallize from Ethanol/Water if high purity is required.

Protocol C: Bio-Based Solvent (Ethyl Lactate)

Principle: Ethyl Lactate is a biodegradable, non-toxic solvent derived from corn fermentation.[2][3] It replaces toxic dipolar aprotic solvents (DMF, NMP) while maintaining excellent solubility for polar intermediates.

Materials
  • Solvent: (-)-Ethyl L-lactate (Photo-grade or synthesis grade).

  • Catalyst: None required (Solvent promotes proton transfer).

Step-by-Step Methodology
  • Dissolution: Dissolve Aryl Amine (1.0 mmol) in Ethyl Lactate (2 mL).

  • Addition: Add Aryl Sulfonyl Chloride (1.1 mmol) slowly.

  • Reaction: Stir at 60°C for 2–4 hours.

    • Expert Insight: Ethyl lactate can undergo hydrolysis to lactic acid and ethanol in the presence of strong bases/acids and water. Maintain anhydrous conditions during the reaction phase.

  • Workup:

    • Pour the reaction mixture into cold water (20 mL). Ethyl lactate is water-miscible.[4]

    • The sulfonamide product will precipitate out (oiling out is possible; if so, scratch the flask or cool further).

    • Filter and wash with water.[5][6]

Troubleshooting & Critical Parameters

Hydrolysis Competition (The "Aquatic" Risk)

In Protocol A (Water), the sulfonyl chloride can hydrolyze to sulfonic acid (unreactive).

  • Symptom: Low yield, starting amine remains, pH drops rapidly.

  • Fix: Ensure the amine and base are mixed before adding the sulfonyl chloride. Keep the temperature low (0–5°C) during the initial addition if the chloride is highly reactive.

"Oiling Out"

Common in aqueous synthesis when the product melting point is near the reaction temperature.

  • Fix: Cool the reaction mixture to 4°C before filtration. If oil persists, extract with a green solvent like 2-MeTHF or Ethyl Acetate , then evaporate.

HCl Scavenging

The reaction produces 1 equivalent of HCl.

  • Protocol A/B: The inorganic base (Carbonate) handles this.

  • Protocol C: If no base is used, the amine must be in excess (2.0 equiv) to trap HCl, which is poor atom economy. Recommendation: Always use 1.1 equiv Na₂CO₃ even in Ethyl Lactate to maintain 1:1 stoichiometry of expensive reactants.

References

  • Deng, X., & Mani, N. S. (2006).[7] A facile, environmentally benign sulfonamide synthesis in water.[1][7][8][9] Green Chemistry, 8(9), 835-838.

  • Massah, A. R., et al. (2012). A green, mild and efficient one-pot method for the synthesis of sulfonamides from thiols and disulfides in water.[1] RSC Advances, 2(16), 6634-6640.

  • Gomes, C. S. B., et al. (2015). Mechanochemical synthesis of sulfonamides. Beilstein Journal of Organic Chemistry, 11, 1270–1275.

  • Pereira, C. S. M., et al. (2011).[4] Ethyl lactate as a solvent: Properties, applications and production processes. Green Chemistry, 13(10), 2658-2671.

  • Constable, D. J. C., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420.

Sources

Application

Application Note: Precision Recrystallization of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide

Abstract This application note details the purification of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide (also known as N-(3-methylphenyl)-p-toluenesulfonamide) via recrystallization. Synthesized through the nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the purification of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide (also known as N-(3-methylphenyl)-p-toluenesulfonamide) via recrystallization. Synthesized through the nucleophilic substitution of p-toluenesulfonyl chloride with m-toluidine, this sulfonamide derivative often retains unreacted amine, sulfonyl chloride hydrolysis products (p-toluenesulfonic acid), and hydrochloride salts. This guide provides a validated protocol for solvent-antisolvent recrystallization using an Ethanol/Water system, supported by alternative single-solvent strategies. We explore the mechanistic basis of solubility, impurity rejection, and troubleshooting for common issues such as "oiling out."

Chemical Context & Impurity Profile[1][2][3][4][5]

The Molecule[6][7]
  • Compound: 4-Methyl-N-(3-methylphenyl)benzenesulfonamide[1][2][3]

  • Molecular Formula: C₁₄H₁₅NO₂S[4][3]

  • Molecular Weight: 261.34 g/mol

  • Crystal System: Monoclinic, space group C2/c [1].[3]

  • Key Structural Features: The molecule features a sulfonamide linkage (-SO₂NH-) connecting a p-tolyl ring and an m-tolyl ring. The N-H bond is typically anti to the 3-methyl group of the aniline ring [1].[4][3]

Impurity Origins

Effective purification requires understanding the contaminants:

  • Unreacted m-Toluidine: A liquid (bp ~203°C) that can occlude within the crystal lattice or coat the surface, causing discoloration (oxidation) and stickiness.

  • p-Toluenesulfonyl Chloride (Tosyl Chloride): Starting material that may remain if stoichiometry was inexact.

  • p-Toluenesulfonic Acid (pTsOH): Formed by the hydrolysis of unreacted tosyl chloride. Highly water-soluble.

  • Hydrochloride Salts: Byproducts of the sulfonylation reaction (if pyridine/base removal was incomplete).

Pre-Formulation: Solubility Profiling

Before scaling up, a solubility screen is essential. Sulfonamides generally exhibit high solubility in polar organic solvents and low solubility in non-polar solvents and water.

SolventSolubility (Hot)Solubility (Cold)Suitability
Ethanol (95%) HighModerateExcellent (Primary choice)
Methanol Very HighHighGood (May require water antisolvent)
Ethyl Acetate HighModerateGood (Use with Hexane/Heptane)
Water LowInsolubleIdeal Antisolvent
Toluene ModerateLowAlternative (Good for removing polar impurities)

Recommendation: The literature validates Dilute Ethanol (Ethanol/Water) as the optimal system for obtaining constant melting point crystals [1].

Protocol 1: Solvent-Antisolvent Recrystallization (Ethanol/Water)

This protocol utilizes the high solubility of the sulfonamide in hot ethanol and its insolubility in water to drive crystallization while keeping polar impurities (salts, acids) in the aqueous phase and non-polar oily impurities (amines) in the ethanolic mother liquor.

Materials
  • Crude 4-Methyl-N-(3-methylphenyl)benzenesulfonamide

  • Solvent: Ethanol (95% or absolute)

  • Antisolvent: Deionized Water (pre-heated)

  • Activated Carbon (optional, for decolorization)

Step-by-Step Methodology

Step 1: Dissolution

  • Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimum volume of Ethanol to just wet the solid.

  • Heat the mixture to near-boiling (approx. 75-78°C) on a hot plate/stirrer.

  • Add hot Ethanol dropwise with vigorous stirring until the solid just dissolves.

    • Note: If a small amount of insoluble material remains (likely salts or inorganic impurities), do not add excess solvent. Proceed to hot filtration.[5]

Step 2: Decolorization & Hot Filtration (Critical)

  • If the solution is dark/colored, add activated carbon (1-2% w/w) and stir at boiling for 5 minutes.

  • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with hot ethanol. Failure to pre-heat will cause premature crystallization on the filter.[5]

  • Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask.

Step 3: Antisolvent Addition (Nucleation Control)

  • Maintain the filtrate at near-boiling temperature.

  • Add hot water dropwise to the stirring ethanolic solution.

  • Continue addition until a faint, persistent cloudiness (turbidity) appears.

  • Add a few drops of hot ethanol to clear the turbidity (restoring the solution to a saturated, clear state).

Step 4: Controlled Cooling

  • Remove the flask from heat. Cover with a watch glass or foil.

  • Allow the flask to cool to room temperature slowly (undisturbed).

    • Mechanism:[5][6][7][8][9] Slow cooling promotes the growth of fewer, larger, and purer crystals (Monoclinic prisms) rather than rapid precipitation which traps impurities.

  • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30-60 minutes to maximize yield.

Step 5: Isolation and Washing [5][10]

  • Collect crystals via vacuum filtration using a Büchner funnel.[5][9]

  • Wash: Rinse the filter cake with a cold Ethanol/Water mixture (e.g., 1:1 ratio, pre-chilled).

    • Caution: Do not use pure ethanol for washing, as it may redissolve the product.

  • Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 50°C or a desiccator to constant weight.

Workflow Diagram

RecrystallizationWorkflow Start Crude Sulfonamide Dissolve Dissolve in Hot Ethanol (Min. Volume, ~78°C) Start->Dissolve CheckSol Solution Clear? Dissolve->CheckSol Filter Hot Filtration (Remove insolubles/Carbon) CheckSol->Filter No (Insolubles) AntiSol Add Hot Water (Until Turbid) CheckSol->AntiSol Yes Filter->AntiSol Clear Add drop of Ethanol (Clear Turbidity) AntiSol->Clear Cool Slow Cooling (RT -> 4°C) Clear->Cool Collect Vacuum Filtration & Cold Wash Cool->Collect Final Pure Crystals (Monoclinic) Collect->Final

Figure 1: Step-by-step workflow for the Ethanol/Water solvent-antisolvent recrystallization process.

Troubleshooting & Optimization

"Oiling Out"

Sulfonamides often separate as a liquid oil rather than crystals when the solution cools, particularly if the melting point is depressed by impurities.

  • Cause: The solution temperature is above the saturation temperature of the oil but below the melting point of the pure solid.

  • Solution:

    • Re-heat the mixture until the oil redissolves.

    • Add a small amount of more Ethanol (solvent) to shift the saturation point.

    • Seed the cooling solution with a pure crystal of the sulfonamide at a temperature just below the expected melting point.

    • Vigorous stirring during cooling can sometimes induce proper nucleation.

Low Yield
  • Cause: Too much solvent (Ethanol) used, or insufficient cooling.

  • Solution: Concentrate the mother liquor (filtrate) using a rotary evaporator to half volume and repeat the cooling process to obtain a "second crop" of crystals.[5] Note: The second crop is usually less pure.

Characterization Criteria

To validate the success of the protocol, the purified compound must meet specific physical metrics.

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual Inspection
Melting Point Constant (Sharp range, typically < 2°C)Capillary MP Apparatus
Purity (HPLC) > 98.5% AreaHPLC-UV (254 nm)
Structure Consistent with Reference¹H-NMR / IR

Note on Melting Point: While specific literature values vary slightly by polymorph, the key indicator of purity is a constant melting point after repeated recrystallization [1].

Safety Considerations

  • Sulfonamides: Generally bioactive; handle with gloves and avoid inhalation of dust.

  • Solvents: Ethanol is flammable. Ensure proper ventilation.

  • Chlorosulfonic Acid/Tosyl Chloride residues: If the crude is very fresh, it may contain acidic residues. Verify pH of the mother liquor is neutral; if acidic, the wash step may need a dilute bicarbonate rinse (though this is better done before recrystallization).

References

  • Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2809.

  • Gowda, B. T., Jyothi, K., & D'Souza, J. (2005). Infrared and NMR spectral studies on N-(substituted phenyl)-p-substituted benzenesulfonamides.Z.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

Sources

Method

Preparation of biological assay stock solutions for sulfonamide testing

Preparation of Biological Assay Stock Solutions for Sulfonamide Testing: A Comprehensive Guide Mechanistic Context: The Biological Target of Sulfonamides Sulfonamides are a cornerstone class of synthetic antimicrobial ag...

Author: BenchChem Technical Support Team. Date: March 2026

Preparation of Biological Assay Stock Solutions for Sulfonamide Testing: A Comprehensive Guide

Mechanistic Context: The Biological Target of Sulfonamides

Sulfonamides are a cornerstone class of synthetic antimicrobial agents utilized extensively in both clinical therapeutics and in vitro biological screening. To understand the stringent requirements for their assay preparation, one must first understand their mechanism of action.

Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial de novo folate synthesis pathway. By acting as structural analogues of p-aminobenzoic acid (PABA), sulfonamides bind to DHPS and halt the production of dihydropteroate. This ultimately starves the bacteria of tetrahydrofolate—an essential cofactor for nucleic acid synthesis and cell replication.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP THF Tetrahydrofolate (Active Folate) DHP->THF DHFR SULFA Sulfonamides (Competitive Inhibitor) SULFA->DHPS Inhibits

Diagram 1: Mechanism of sulfonamide competitive inhibition in the folate synthesis pathway.

Physicochemical Properties and Solvent Selection

A major hurdle in sulfonamide assay preparation is their notoriously poor aqueous solubility at neutral pH. The core chemical structure consists of a hydrophobic aromatic ring coupled with a polar sulfonamide group, leading to high crystalline lattice energy and poor hydration[1].

To achieve the high concentrations required for stock solutions (typically ≥1000 µg/mL or 1280 µg/mL)[2], researchers must alter the solvent environment. The causality of solvent selection relies on two primary strategies:

  • pH Adjustment (Alkaline Ionization) : Sulfonamides are weakly acidic. Raising the pH using sodium hydroxide (NaOH) deprotonates the sulfonamide nitrogen, forming a highly water-soluble sodium salt[3]. This is the preferred method for bacterial assays to avoid organic solvent toxicity.

  • Polar Aprotic Solvents : Solvents like Dimethyl Sulfoxide (DMSO) disrupt the crystalline lattice and solvate both the polar and non-polar regions of the molecule effectively[1][4]. This is preferred for mammalian cell assays or enzyme inhibition assays where pH shifts are detrimental.

Table 1: Solvent Compatibility and Solubility Profiles for Common Sulfonamides

Solvent SystemMechanism of SolvationSuitability for Stock PrepBiological Assay Compatibility
Deionized Water (pH 7.0) Hydrogen bonding (Limited)Poor (<1 mg/mL)Ideal (No background toxicity)
Alkaline Water (NaOH) Ionization (Salt formation)Excellent (>10 mg/mL)Excellent (Requires buffering in assay)
100% DMSO Polar aprotic solvationExcellent (>50 mg/mL)Moderate (Final conc. must be <1%)
Acetone / Methanol Polar solvationModerate to GoodLow (High volatility and toxicity)

Standardized Protocol: Stock Solution Preparation

Following the Clinical and Laboratory Standards Institute (CLSI) guidelines, antimicrobial stock solutions must be prepared at a minimum of 10 times the highest test concentration, typically yielding a stock of 1280 µg/mL or 2560 µg/mL[2][5].

Workflow Weigh 1. Weigh Sulfonamide Powder (Account for purity) Dissolve 2. Primary Solubilization (DMSO or Hot Alkaline H2O) Weigh->Dissolve Stock 3. Adjust to Final Volume (1000 - 2560 µg/mL Stock) Dissolve->Stock Dilute 4. Serial Dilution in Assay Medium (e.g., CAMHB) Stock->Dilute Assay 5. Execute Biological Assay (MIC / Cell Viability) Dilute->Assay

Diagram 2: Step-by-step workflow for the preparation and dilution of sulfonamide stock solutions.

Method A: The Alkaline Aqueous Method (Preferred for MIC Assays)

This method is highly recommended for standard broth microdilution assays as it avoids the introduction of organic solvents that might inhibit bacterial growth or skew Minimum Inhibitory Concentration (MIC) data.

  • Weighing : Accurately weigh the required mass of the sulfonamide powder (e.g., Sulfamethoxazole) using an analytical balance. Note: Always use the formula

    
     to account for the purity of the powder.
    
  • Initial Solubilization : Suspend the powder in a small volume (approximately 10% of the final intended volume) of hot distilled water (approx. 60°C)[3].

  • Ionization : Add 2.5 mol/L NaOH dropwise while vortexing continuously. Stop adding NaOH the moment the powder is completely dissolved and the solution clarifies[3].

  • Volume Adjustment : Bring the solution to the final volume using sterile deionized water to achieve the target stock concentration (e.g., 1280 µg/mL).

  • Sterilization : Filter the stock solution through a 0.22 µm polyethersulfone (PES) syringe filter.

  • Storage : Aliquot into sterile polypropylene vials and store at -60°C to -80°C. Thawed aliquots should be discarded at the end of the day and never refrozen[5].

Method B: The DMSO Method (Preferred for Cell-Based & Enzyme Assays)

For high-throughput screening or mammalian cell assays, DMSO is the solvent of choice due to its superior solvating power[4].

  • Weighing : Weigh the sulfonamide powder.

  • Dissolution : Add 100% molecular-biology grade DMSO to achieve a highly concentrated stock (e.g., 10 mg/mL)[6].

  • Homogenization : Vortex vigorously until completely dissolved. Gentle sonication in a water bath can be applied if micro-particulates remain.

  • Storage : Store aliquots at -20°C or -80°C, strictly protected from light to prevent photodegradation[6].

Assay Implementation: Broth Microdilution (MIC) Setup

When transitioning from stock to working solutions, the protocol must act as a self-validating system to ensure that any observed biological effect is due to the drug and not an artifact of the preparation.

  • Broth Preparation : Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Critical Causality Step: Ensure the broth is free of excessive thymidine or thymine. Because sulfonamides inhibit the folate pathway, excess environmental thymidine allows bacteria to bypass the metabolic block, artificially elevating the MIC values and rendering the assay invalid[7].

  • Serial Dilution :

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a standard 96-well microtiter plate.

    • Add 100 µL of the working sulfonamide solution (pre-diluted in CAMHB to 2× the highest desired final concentration) to well 1.

    • Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and continue the 2-fold serial dilution up to well 10. Discard 50 µL from well 10[8].

  • Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx.

    
     CFU/mL) and dilute it in CAMHB to achieve a final well concentration of 
    
    
    
    CFU/mL[8].
  • Inoculation : Add 50 µL of the standardized inoculum to wells 1 through 11.

  • Self-Validating Controls :

    • Well 11 (Growth Control) : Broth + Inoculum (No drug). Validates baseline bacterial viability and growth kinetics[8].

    • Well 12 (Sterility Control) : Broth only. Validates aseptic technique and media sterility[8].

    • Solvent Control (If using Method B) : Broth + Inoculum + DMSO (at the exact concentration present in well 1). Validates that growth inhibition is purely pharmacological and not due to solvent toxicity.

Quality Control and Troubleshooting

  • Precipitation Upon Dilution : If a DMSO-based stock precipitates when introduced to the aqueous assay buffer, the thermodynamic solubility limit of the buffer has been exceeded. You must lower the initial stock concentration or perform an intermediate step-down dilution cascade in a transition solvent.

  • Media Validation : Always validate the CAMHB lot using a standardized quality control strain. CLSI mandates testing Enterococcus faecalis ATCC 29212 with trimethoprim-sulfamethoxazole disks or broth. If the resulting MIC is abnormally high or the inhibition zone is small, the media contains interfering levels of thymidine and must be discarded[7].

References

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. apec.org.
  • Protocol for Assessing the Antibacterial Activity of Sulfonamides. benchchem.com.
  • N-Methylpyridine-3-sulfonamide|4847-34-1. benchchem.com.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. nih.gov.
  • Antimicrobial Susceptibility Profiles of Erysipelothrix rhusiopathiae and Riemerella anatipestifer Isolates. mdpi.com.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. researchgate.net.
  • Antimicrobial Susceptibility on Solid Media. basicmedicalkey.com.
  • Exploration of the Solubility Hyperspace of Selected Active Pharmaceutical Ingredients in Choline- and Betaine-Based Deep Eutectic Solvents. mdpi.com.

Sources

Application

Application Note: Protocols for Sulfonylation of Aromatic Amines Using Pyridine Bases

Introduction & Scope The formation of the sulfonamide bond ( ) is a cornerstone reaction in medicinal chemistry, underpinning the synthesis of "sulfa drugs," diuretics, and protease inhibitors. While the reaction between...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The formation of the sulfonamide bond (


) is a cornerstone reaction in medicinal chemistry, underpinning the synthesis of "sulfa drugs," diuretics, and protease inhibitors. While the reaction between an aromatic amine and a sulfonyl chloride appears deceptively simple, it is often plagued by sluggish kinetics, hydrolysis of the electrophile, and the formation of bis-sulfonylated byproducts (

).

This guide details the optimized protocols for using pyridine bases—specifically Pyridine and 4-Dimethylaminopyridine (DMAP) —to drive this transformation. Unlike simple acid scavengers, these bases play a dual role as proton acceptors and nucleophilic catalysts, a distinction critical for reaction success.

Mechanistic Foundation[1]

To optimize this reaction, one must understand the "Pyridine Shunt." In the absence of a nucleophilic base, the amine must directly attack the sulfonyl chloride. This is often slow, allowing water (if present) to compete, leading to sulfonic acid byproducts.

The Dual Role of Pyridine Bases
  • Proton Scavenger: Neutralizes the HCl generated, driving the equilibrium forward.

  • Nucleophilic Catalyst: Pyridine attacks the sulfonyl chloride faster than the amine, forming a highly reactive sulfonylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the parent sulfonyl chloride.

Why DMAP? DMAP is approximately


 times more active than pyridine. The dimethylamino group donates electron density via resonance, stabilizing the acyl/sulfonyl-pyridinium cation while simultaneously making the nitrogen center more nucleophilic.
Reaction Pathway Visualization

SulfonylationMechanism R1 Sulfonyl Chloride (R-SO2Cl) Inter Sulfonyl-Pyridinium Intermediate [Highly Reactive] R1->Inter Fast Nucleophilic Attack TS Transition State R1->TS Direct Attack (Slow/Sluggish) Base Pyridine/DMAP Base->Inter Inter->TS + Amine Amine Aromatic Amine (Ar-NH2) Amine->TS Prod Sulfonamide (Ar-NH-SO2-R) TS->Prod Substitution Byprod HCl • Base TS->Byprod

Figure 1: The catalytic cycle showing the formation of the activated sulfonylpyridinium species, which bypasses the slow direct attack pathway.

Experimental Design & Optimization

Before beginning, select the appropriate method based on substrate sterics and electronics.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Stoichiometry 1.0 eq Amine : 1.1 eq

Slight excess of electrophile ensures completion; large excess promotes bis-sulfonylation.
Base (Standard) Pyridine (3.0 eq - Solvent)Acts as solvent and scavenger. Good for simple anilines.
Base (Catalytic) DMAP (0.05 - 0.1 eq)Required for electron-deficient or sterically hindered amines.
Solvent DCM or anhydrous THFDCM allows for easy aqueous workup; THF is preferred if solubility is an issue.
Temperature

Start cold to control exotherm and selectivity; warm to drive completion.

Standard Operating Protocols (SOPs)

Method A: The "Gold Standard" (Pyridine-DCM System)

Best for: Unhindered, electron-neutral to electron-rich anilines.

Reagents:

  • Aromatic Amine (1.0 mmol)[1]

  • Sulfonyl Chloride (1.1 mmol)

  • Pyridine (1.5 - 2.0 mmol)

  • Dichloromethane (DCM) (3-5 mL)

Procedure:

  • Preparation: In a dry round-bottom flask, dissolve the Amine (1.0 eq) in DCM (

    
     concentration).
    
  • Base Addition: Add Pyridine (1.5 eq). Cool the mixture to

    
     using an ice bath.
    
  • Reaction: Add Sulfonyl Chloride (1.1 eq) dropwise (neat or dissolved in minimal DCM).

    • Note: A slight exotherm may be observed.

  • Incubation: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS.

  • Quench: Add saturated aqueous

    
     (5 mL) and stir vigorously for 15 minutes to hydrolyze excess sulfonyl chloride.
    
Method B: DMAP-Catalyzed Synthesis

Best for: Electron-deficient amines (e.g., nitroanilines) or hindered substrates.

Reagents:

  • Amine (1.0 mmol)[1]

  • Sulfonyl Chloride (1.2 mmol)

  • Pyridine (1.5 mmol) or

    
     (1.5 mmol)
    
  • DMAP (0.1 mmol / 10 mol%)

  • DCM (3-5 mL)

Procedure:

  • Dissolve Amine , Pyridine (or TEA), and DMAP in DCM. Cool to

    
    .
    
  • Add Sulfonyl Chloride slowly.

  • Allow to warm to RT. If conversion is

    
     after 4 hours, heat to reflux (
    
    
    
    ).
    • Mechanism Check: The DMAP forms the active

      
      -sulfonyl-4-(dimethylamino)pyridinium salt, transferring the sulfonyl group to the weak amine nucleophile.
      

Workup & Purification: The "Copper Wash" Technique

Removing pyridine is a common pain point due to its odor and solubility profile. While dilute HCl washes work, they can strip acid-sensitive products.[2]

The Copper Sulfate Protocol (Highly Recommended):

  • Dilute the reaction mixture with EtOAc or DCM.[2]

  • Wash the organic layer with saturated aqueous

    
     solution  (
    
    
    
    ).
    • Visual Indicator: The aqueous layer will turn from light blue to deep royal blue/purple . This indicates the formation of water-soluble copper-pyridine complexes (

      
      ).
      
  • Wash with water (

    
    ), then Brine (
    
    
    
    ).[3]
  • Dry over

    
    , filter, and concentrate.
    

Troubleshooting & Decision Logic

Preventing Bis-Sulfonylation

Formation of


 is common with electron-rich primary amines.
  • Solution: Use strictly 1.0 equivalent of sulfonyl chloride. Add the sulfonyl chloride very slowly (syringe pump) to keep its instantaneous concentration low.

  • Recovery: If bis-sulfonamide forms, treat the crude mixture with

    
     at reflux for 30 mins. The second sulfonyl group is labile and will cleave, returning the mono-sulfonamide.
    
Workflow Decision Tree

Workflow Start Start: Select Substrate Check Is Amine Electron Deficient or Sterically Hindered? Start->Check MethodA Method A: Pyridine/DCM (Standard) Check->MethodA No MethodB Method B: Add 10% DMAP (Catalytic Activation) Check->MethodB Yes Monitor Monitor (TLC/LCMS) > 90% Conversion? MethodA->Monitor MethodB->Monitor Reflux Heat to Reflux (40°C) Monitor->Reflux No (Stalled) Workup Workup: Use CuSO4 Wash to remove Pyridine Monitor->Workup Yes Reflux->Workup

Figure 2: Decision matrix for selecting reaction conditions and troubleshooting stalled reactions.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for sulfonylation).

  • Litvinenko, L. M.; Kirichenko, A. I. "Nucleophilic Catalysis by Pyridine Bases." Dokl. Akad. Nauk SSSR1967, 176, 97.
  • Reisner, E. et al. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." Beilstein J. Org. Chem.2017 , 13, 817–828. [Link][4]

  • Dunn, A. et al. "Sulfonamides: A Review of Synthesis and Properties." J. Med. Chem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Yield Optimization for 4-Methyl-N-(3-methylphenyl)benzenesulfonamide

Executive Summary The synthesis of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide (formed via the sulfonylation of m-toluidine with p-toluenesulfonyl chloride) is a classic nucleophilic substitution that should yield >90%...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide (formed via the sulfonylation of m-toluidine with p-toluenesulfonyl chloride) is a classic nucleophilic substitution that should yield >90%.[1] However, in practice, yields often stall at 60-70% due to two competing factors: hydrolysis of the sulfonyl chloride and poor pH control leading to incomplete conversion.

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks of this reaction. It provides a self-validating "Green" protocol (Schotten-Baumann conditions) that typically outperforms traditional pyridine-mediated methods in both yield and purity.[1]

Reaction Logic & Mechanism

To improve yield, you must control the competition between the amine nucleophile and water (if present) or prevent the protonation of the amine.

  • Primary Pathway (Desired): The lone pair of the m-toluidine nitrogen attacks the sulfur of TsCl. This requires the amine to be free (unprotonated).

  • Competitor 1 (Hydrolysis): Water attacks TsCl to form p-toluenesulfonic acid (TsOH).[1] This consumes the reagent and generates acid, which protonates the amine, killing the reaction.

  • Competitor 2 (Bis-sulfonylation): The product sulfonamide is acidic (

    
    ).[1] In highly basic conditions with excess TsCl, it can be deprotonated and react again to form the bis-sulfonamide (Ar-N(Ts)2).[1]
    
Pathway Visualization

ReactionPathways Start Reagents: m-Toluidine + TsCl Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Side1 Side Product: TsOH (Hydrolysis) Start->Side1 + H2O (if wet/slow addition) Product Product: Mono-Sulfonamide Intermediate->Product -HCl (Base assisted) Side2 Side Product: Bis-Sulfonamide Product->Side2 + TsCl, + Base (Excess)

Figure 1: Reaction pathways showing the desired route (green) versus competitive hydrolysis and bis-sulfonylation (red).[1]

Troubleshooting Hub

Identify your specific failure mode below to find the solution.

Issue 1: Low Yield (<70%) with Unreacted Amine

Diagnosis: The reaction environment became too acidic. As HCl is generated, it protonates the remaining m-toluidine, rendering it non-nucleophilic.

  • Fix: Ensure your base equivalents are sufficient.

    • Organic Base: Use at least 1.1–1.2 eq of Pyridine or TEA relative to TsCl.

    • Aqueous Base: Maintain pH > 8 (use

      
       or NaOH).[1]
      
  • Check: Spot TLC. If starting amine is present but TsCl is gone, you suffered from hydrolysis (see Issue 2).

Issue 2: TsCl Disappears, but Yield is Low

Diagnosis: Hydrolysis. The TsCl reacted with water instead of the amine. This is common in Schotten-Baumann conditions if the temperature is too high or mixing is poor.

  • Fix:

    • Temperature: Keep the reaction at 0–5°C during the addition of TsCl.

    • Rate: Add TsCl slowly (dropwise solution or small solid portions) to keep its instantaneous concentration low relative to the amine.

    • Stoichiometry: Increase TsCl to 1.1–1.2 equivalents to account for sacrificial loss.

Issue 3: Product "Oils Out" or is Sticky

Diagnosis: Presence of impurities (TsOH or unreacted amine) preventing crystallization.[1]

  • Fix:

    • Acid Wash: Wash the organic layer (or solid) with dilute HCl (1M).[1][2] This solubilizes unreacted m-toluidine, pulling it into the aqueous waste.

    • Base Wash: Wash with saturated

      
       to remove p-toluenesulfonic acid.[1]
      
    • Recrystallization: Use Ethanol/Water (1:1) .[1] Dissolve in hot ethanol, then add water until turbid, and cool slowly.

Issue 4: Colored Impurities (Pink/Brown)

Diagnosis: Oxidation of m-toluidine.[1] Anilines oxidize easily in air.

  • Fix: Use fresh or redistilled m-toluidine.[1] Run the reaction under Nitrogen/Argon if using the organic solvent method.[2] Add a pinch of sodium bisulfite (

    
    ) to the aqueous workup to reduce colored oxidized species.
    

Optimized Protocols

Method A: The "Green" Schotten-Baumann (Recommended)

Best for: High yield, easy workup, avoiding pyridine toxicity.

Reagents:

  • m-Toluidine: 10 mmol (1.07 g)[1]

  • p-Toluenesulfonyl chloride (TsCl): 12 mmol (2.28 g)[1]

  • Sodium Carbonate (

    
    ): 15 mmol (1.60 g)[1]
    
  • Solvent: Water (25 mL) + Acetone (5 mL, optional to aid solubility)

Protocol:

  • Setup: Dissolve

    
     and m-toluidine in water (and acetone if used) in a round-bottom flask. Cool to 0°C  in an ice bath.
    
  • Addition: Add TsCl solid in small portions (or dissolved in minimal acetone) over 15–20 minutes. Vigorous stirring is critical to disperse the TsCl.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

  • Workup: The product should precipitate as a solid.

    • If solid: Filter, wash with water (to remove salts), then wash with dilute HCl (to remove unreacted amine).

    • If oil: Extract with Ethyl Acetate, wash with 1M HCl, then Brine. Dry over

      
      .[1][2]
      
  • Purification: Recrystallize from Ethanol/Water.

Method B: The Traditional Pyridine Method

Best for: Small scales or if the amine is water-insoluble.

Reagents:

  • m-Toluidine: 10 mmol[1]

  • TsCl: 11 mmol[1]

  • Solvent: Pyridine (10 mL) - acts as solvent and base.[1]

Protocol:

  • Setup: Dissolve m-toluidine in dry pyridine. Cool to 0°C.[2]

  • Addition: Add TsCl portion-wise.

  • Reaction: Stir at 0°C for 30 mins, then RT overnight.

  • Workup: Pour reaction mixture into ice-cold dilute HCl (approx 100 mL). The pyridine will convert to pyridinium chloride (water-soluble), and the sulfonamide product will precipitate.

  • Isolation: Filter the solid. Wash thoroughly with water to remove pyridine traces.

Comparative Data & Logic

ParameterAqueous Method (Green)Pyridine Method (Traditional)
Yield Potential 90–95% 80–85%
Atom Economy High (Water/Salt byproduct)Low (Solvent waste)
Purity Profile Excellent (Base soluble impurities wash away)Good (Pyridine difficult to remove completely)
Key Risk Hydrolysis of TsClPyridine toxicity/Odor

Why the Aqueous Method Wins: In the aqueous carbonate system, the pH is dynamic. As HCl is produced, the carbonate neutralizes it, keeping the amine available. The product sulfonamide (


) remains protonated (neutral) at pH 8-9 and precipitates out, driving the equilibrium forward (Le Chatelier’s principle).[1] In pyridine, the product remains in solution, where it is more susceptible to side reactions or equilibrium issues.
Troubleshooting Workflow

Troubleshooting Start Start: Low Yield / Impure CheckTLC Check TLC of Crude Start->CheckTLC SM_Present Starting Amine Present? CheckTLC->SM_Present TsCl_Gone Is TsCl Gone? SM_Present->TsCl_Gone Yes Impurity Impurity: Colored/Oily SM_Present->Impurity No (Conversion OK) Hydrolysis Issue: Hydrolysis Fix: Lower Temp, Faster Stirring TsCl_Gone->Hydrolysis Yes (TsCl consumed by water) Stalled Issue: Stalled Reaction Fix: Add Base (pH < 8?) TsCl_Gone->Stalled No (Reaction too slow) Wash Fix: 1M HCl Wash (remove amine) Recrystallize (EtOH/H2O) Impurity->Wash

Figure 2: Decision tree for diagnosing yield issues.

FAQs

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Yes, in DCM solvent. Use 1.2 eq of TEA. However, TEA


HCl salts can sometimes precipitate and complicate stirring. The aqueous method is generally cleaner.

Q: My product is pink. Is it ruined? A: No. This is trace oxidation of the toluidine. Recrystallization from Ethanol/Water usually removes the color. Adding activated charcoal during the hot ethanol stage of recrystallization is highly effective.

Q: What is the melting point for validation? A: The pure compound should melt around 111–112°C (based on analogous N-tosyl-m-toluidine derivatives and crystallographic data). Sharp melting points (<2°C range) indicate high purity.[1]

References

  • Green Synthesis of Sulfonamides: Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water. Green Chemistry, 8(9), 835-838.[1] Link

  • Crystallographic Characterization: Gowda, B. T., et al. (2005).[3][4] Structure of N-(3-methylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. Link

  • General Sulfonamide Protocols: BenchChem Technical Guides. "An In-depth Technical Guide to p-Toluenesulfonyl Chloride." Link[1]

  • Reaction Mechanism & Kinetics: Organic Syntheses, Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968).[1] (General reference for sulfonyl chloride reactivity).

Sources

Optimization

Removing unreacted p-toluenesulfonyl chloride from the final product

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of tosylated products or sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of tosylated products or sulfonamides.

Unreacted p-toluenesulfonyl chloride (TsCl) is notoriously difficult to remove via standard aqueous workup. Because of its lipophilic nature, it often co-elutes with desired organic products during silica gel chromatography, leading to streaking and contaminated fractions[1]. Furthermore, attempting to quench excess TsCl with standard aqueous base (e.g.,


) is kinetically slow in biphasic systems and can generate sodium p-toluenesulfonate—a surfactant that traps your product in a stable, unworkable emulsion known as the "soap trap"[2].

To solve this, we must abandon passive hydrolysis and employ active nucleophilic scavenging . Below is our definitive guide to chemically manipulating TsCl for effortless removal.

Comparative Analysis of TsCl Removal Strategies

To select the appropriate method for your specific synthetic step, consult the quantitative parameters and chemical causality summarized below.

Removal StrategyReagent EquivalentsReaction TimeOptimal ScaleCausality & Mechanism
The DMAPA "Dry Quench" 2.0 – 8.0 eq (relative to excess TsCl)[3]15 – 30 mins[1]Milligram to Multi-gramA primary amine reacts rapidly with TsCl. The resulting byproduct contains a basic tertiary amine, which is protonated during an acid wash, forcing it entirely into the aqueous phase[2].
Polymer-Bound Scavenger 2.0 – 4.0 eq[4]1 – 24 hours[4]Small / Library Synthesis (<1g)Aminomethyl polystyrene resin acts as an insoluble nucleophile. The tosyl group becomes covalently bound to the solid matrix and is removed via simple physical filtration[1].
Cellulosic Scavenging 2.2 eq + Pyridine[4]1 hour (with sonication)[4]MicroscaleFilter paper cellulose hydroxyls react with TsCl, catalyzed by pyridine. The paper is then physically removed[4].

Visualization: The DMAPA Quench Workflow

The most robust method for removing TsCl is the DMAPA (3-(Dimethylamino)-1-propylamine) quench. The logic relies on a rapid chemical conversion followed by a pH-dependent phase separation.

Workflow A Crude Reaction Mixture (Product + Excess TsCl) B Add DMAPA (2-5 eq) Stir 15-30 min at RT A->B Initiate Quench C Nucleophilic Quench: TsCl → DMAPA-Sulfonamide B->C Chemical Conversion D Add 1M HCl (aq) & DCM Validate: Aqueous pH < 2 C->D Acidic Workup E Organic Phase (Desired Product) D->E Extracts into F Aqueous Phase (Protonated DMAPA-Sulfonamide) D->F Washes away

Phase separation workflow for the DMAPA-mediated quenching of unreacted TsCl.

Detailed Experimental Protocols

Every protocol utilized in a rigorous laboratory environment must be a self-validating system . Do not proceed to the next step until the built-in validation checks are confirmed.

Protocol A: The DMAPA "Dry Quench" (Industry Standard)

Use this method for highly efficient, scalable removal of TsCl when your product is stable to dilute aqueous acid[3].

  • Initiate Quench: To the completed reaction mixture (containing your product and excess TsCl in an organic solvent like DCM or THF), add 3-(Dimethylamino)-1-propylamine (DMAPA). Use 2.0 to 5.0 molar equivalents relative to the calculated excess of TsCl[3].

  • Chemical Conversion: Stir vigorously at room temperature for 15 to 30 minutes[1].

    • Causality: The unhindered primary amine of DMAPA attacks the electrophilic sulfur of TsCl orders of magnitude faster than water, forming a DMAPA-sulfonamide intermediate.

    • Validation Check 1 (Reaction): Spot the mixture on a TLC plate. The high-Rf spot corresponding to TsCl must completely disappear before proceeding.

  • Acidic Phase Separation: Dilute the mixture with additional organic solvent (e.g., DCM) and add 1M HCl (aqueous). Transfer to a separatory funnel and shake vigorously.

    • Causality: The 1M HCl protonates the tertiary amine tail of the DMAPA-sulfonamide, converting it into an ammonium salt. This drastically shifts its partition coefficient, forcing it entirely into the aqueous layer[2].

    • Validation Check 2 (Workup): Test the pH of the separated aqueous layer. It must be < 2. If the pH is higher, the DMAPA-sulfonamide is not fully protonated and will contaminate your organic layer. Add more 1M HCl if necessary.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Your crude product is now completely free of TsCl.
    
Protocol B: Polymer-Bound Amine Scavenger

Use this method if your product contains acid-labile protecting groups (e.g., THP ethers, acetals) that would be destroyed by the 1M HCl wash in Protocol A[1].

  • Resin Addition: To the crude reaction mixture, add an aminomethyl polystyrene scavenger resin (typically 2.0 to 4.0 equivalents relative to excess TsCl)[4].

  • Incubation: Stir the suspension gently at room temperature.

    • Causality: The porous polymer matrix contains primary amines that covalently capture the tosyl group. Gentle stirring prevents the mechanical shearing of the resin beads.

    • Validation Check: Monitor via TLC. The reaction time depends heavily on the swelling of the resin in your chosen solvent (typically 2 to 24 hours)[4].

  • Filtration: Once the TsCl spot is absent on TLC, filter the mixture through a sintered glass funnel. Wash the resin cake thoroughly with DCM to elute any trapped product.

  • Concentration: Evaporate the combined filtrates to yield the TsCl-free product.

Frequently Asked Questions (Troubleshooting)

Q1: I tried quenching with saturated aqueous sodium bicarbonate, but TLC shows TsCl is still present after 2 hours. Why? A: This is a kinetic limitation. Biphasic hydrolysis of sterically hindered sulfonyl chlorides is incredibly slow. Without a nucleophilic catalyst (like pyridine) or a phase-transfer catalyst, the reactants simply do not collide frequently enough[1]. Switch to the DMAPA quench (Protocol A) for immediate results.

Q2: My target molecule is an ester. Will DMAPA cause aminolysis and destroy my product? A: While DMAPA is a primary amine, the reaction with highly electrophilic sulfonyl chlorides is vastly faster than the aminolysis of standard alkyl esters at room temperature. However, if your molecule contains highly activated esters (e.g., phenolic esters or fluorinated esters), DMAPA may cause degradation. In such edge cases, utilize the Polymer-Bound Scavenger (Protocol B)[1].

Q3: Can I skip the quench and just purify the crude mixture via silica gel column chromatography? A: This is highly discouraged. TsCl has a similar polarity to many tosylates and sulfonamides, causing it to co-elute. Furthermore, TsCl can slowly degrade on the acidic silica gel, causing continuous streaking down the column that will contaminate multiple fractions[4]. Always quench electrophiles prior to chromatography.

References

  • M. J. E. Resende et al. "3-(Dimethylamino)-1-propylamine(DMAPA): a Cheap and Versatile Reagent for Removal of By-Products in Carbohydrate Chemistry." Amazon S3 Archive.[Link]

Sources

Troubleshooting

Troubleshooting low solubility of sulfonamides in aqueous media

Diagnostic Overview: Why Won't It Dissolve? The Core Problem: Sulfonamides often present a "brick dust" challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: Why Won't It Dissolve?

The Core Problem: Sulfonamides often present a "brick dust" challenge. They possess high melting points (indicating strong crystal lattice energy) combined with moderate hydrophobicity. In neutral water (pH 7.0), many sulfonamides exist primarily in their unionized form, resulting in poor thermodynamic solubility.

The Mechanism: The sulfonamide group (


) acts as a weak acid. Solubility is heavily dependent on the ionization state of the sulfonamide nitrogen.
  • pH < pKa: The molecule is unionized and hydrophobic. Solubility is driven by the intrinsic solubility (

    
    ).
    
  • pH > pKa: The proton on the nitrogen is donated, creating a negative charge. This disrupts the crystal lattice and allows hydration, exponentially increasing solubility (

    
    ).
    

Troubleshooting Modules (Q&A Format)

Module A: The pH Strategy (Ionization)

Q: I am using PBS (pH 7.4), but Sulfamethoxazole (SMX) is precipitating. Why?

A: You are likely hovering too close to the pKa. Sulfamethoxazole has a pKa of approximately 5.7 to 6.1 . While pH 7.4 is mathematically above the pKa, the solubility enhancement follows the Henderson-Hasselbalch equation. To achieve robust solubility, you generally need a pH at least 2 units above the pKa.

The Fix:

  • Check the pKa: Consult the table below.

  • Adjust pH: If your assay permits, adjust the buffer to pH 8.0–8.5.

  • Buffer Capacity: Sulfonamides are buffers themselves. If you add a high concentration of drug to a weak buffer, the drug will donate protons, lower the pH, and crash itself out. Always measure pH after addition.

Table 1: Physicochemical Properties of Common Sulfonamides

CompoundpKa (Acidic)Intrinsic Solubility (

)
Recommended Solubilization pH
Sulfamethoxazole~5.7 - 6.1~0.29 mg/mL> 7.5
Sulfadiazine~6.5~0.07 mg/mL> 8.5
Sulfamethazine~7.4~0.50 mg/mL> 9.0
Sulfasalazine~0.6, 2.4, 9.7Insoluble (Acid)> 8.5 (forms salt)
Module B: Cosolvent Strategy (Dielectric Constant)

Q: I cannot change the pH of my cell culture media. How do I get a 10 mM stock?

A: You must use a water-miscible organic cosolvent to lower the dielectric constant of the medium.

The "Cosolvent Crash" Warning: Researchers often dissolve sulfonamides in 100% DMSO and then spike it into aqueous media.

  • Risk:[1] If the final aqueous concentration exceeds the intrinsic solubility (

    
    ), the drug will precipitate, often as micro-crystals invisible to the naked eye.
    

The Fix: Use the Log-Linear Solubilization Model . Solubility (


) increases exponentially with the volume fraction of cosolvent (

).


Recommended Cosolvents:

  • DMSO: Excellent solvent power. Keep final concentration < 0.1% for cell assays to avoid cytotoxicity.

  • PEG 400: Good for in vivo formulations.

  • Ethanol: Useful, but high volatility can change concentrations over time.

Module C: Complexation (Cyclodextrins)

Q: I need high solubility at neutral pH without organic solvents. Is this possible?

A: Yes, by using Cyclodextrins (CDs). Sulfonamides form inclusion complexes with


-Cyclodextrin (

-CD) and Hydroxypropyl-

-Cyclodextrin (HP-

-CD). The hydrophobic phenyl ring of the sulfonamide inserts into the lipophilic cavity of the CD, while the hydrophilic exterior keeps the complex in solution.

Protocol Insight:

  • Molar Ratio: usually 1:1.

  • Efficiency: HP-

    
    -CD is generally superior to native 
    
    
    
    -CD due to higher water solubility and lower toxicity.

Decision Logic & Visualization

Use this decision tree to select the correct solubilization strategy for your specific constraints.

Sulfonamide_Solubility_Strategy Start Start: Low Solubility Issue Check_pH Can you adjust pH > pKa + 2? Start->Check_pH pH_Method Method A: pH Adjustment (Form Salt) Check_pH->pH_Method Yes Check_Organic Is organic solvent allowed? Check_pH->Check_Organic No Cosolvent_Method Method B: Cosolvents (DMSO, PEG400) Check_Organic->Cosolvent_Method Yes Check_Tox Is toxicity/precipitation critical? Check_Organic->Check_Tox No CD_Method Method C: Cyclodextrins (HP-beta-CD) Check_Tox->CD_Method Yes (High Solubility Needed) Micronization Method D: Micronization (Suspension) Check_Tox->Micronization No (Suspension OK)

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard for determining equilibrium solubility.

Materials:

  • Sulfonamide solid (excess)

  • Buffer (e.g., Phosphate pH 7.[1]4) or Cosolvent mixture

  • 0.45 µm Syringe Filters (Nylon or PTFE - Do not use Cellulose Acetate as sulfonamides may bind)

  • HPLC or UV-Vis Spectrophotometer

Workflow:

  • Preparation: Add solid sulfonamide to the buffer in a glass vial until a visible suspension is formed (saturation).

  • Equilibration:

    • Shake or stir at constant temperature (usually 25°C or 37°C) for 24 to 48 hours .

    • Critical Step: Check pH after 1 hour. If pH has drifted due to the drug dissolving, readjust it.

  • Separation:

    • Filter the suspension using a pre-warmed syringe filter (to prevent precipitation during cooling).

    • Discard the first 200 µL of filtrate (saturation of filter sites).

  • Quantification:

    • Dilute the filtrate immediately with mobile phase (to prevent crashing).

    • Analyze via HPLC (C18 column, Methanol/Water mobile phase).

Shake_Flask_Protocol Step1 1. Add Excess Solid (Create Suspension) Step2 2. Equilibrate (24-48h, Const Temp) Step1->Step2 Step3 3. Verify pH (Readjust if drift) Step2->Step3 Step3->Step2 Repeat if pH changed Step4 4. Filter (0.45 µm PTFE) Step3->Step4 Step5 5. Quantify (HPLC/UV) Step4->Step5

Figure 2: The Shake-Flask workflow ensures thermodynamic equilibrium is reached before measurement.

References

  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology.

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Fundamental text on Log-Linear model).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Perlovich, G. L., et al. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data.

  • PubChem Database. Sulfamethoxazole Compound Summary. (Verified pKa and Solubility Data).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Arylation of Sulfonamides

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-arylation of sulfonamides. This guide is designed for researchers, chemists, and drug development professionals who encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-arylation of sulfonamides. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when coupling sterically hindered substrates. Instead of a generic overview, we will directly address common failure points and provide actionable, evidence-based solutions in a practical question-and-answer format.

Introduction: The Challenge of Steric Hindrance

The formation of a C-N bond between an aryl group and a sulfonamide is a cornerstone of medicinal chemistry, with sulfonamide motifs present in over 150 FDA-approved drugs.[1] While modern catalytic methods like the Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions have revolutionized this process, significant challenges arise when one or both coupling partners possess bulky substituents, particularly in the ortho position.[2][3]

Steric hindrance can dramatically slow down key steps in the catalytic cycle, primarily the final reductive elimination step, leading to low yields, catalyst decomposition, and unwanted side reactions.[4] This guide provides a systematic approach to diagnosing and solving these complex problems.

Troubleshooting Guide: From Failed Reactions to Optimized Results

This section addresses specific problems you may be observing at the bench.

Question 1: My reaction shows little to no product formation. The starting materials are largely unreacted, even after extended reaction times or heating. What is the primary cause?

Answer: This is a classic symptom of a failed catalytic cycle, most often due to an inability to overcome the high activation barrier for the rate-limiting step. With sterically hindered substrates, this is almost always the C-N reductive elimination from the palladium center.

Probable Cause & Scientific Rationale: The palladium catalyst, after oxidative addition to the aryl halide and coordination of the sulfonamide, forms a key intermediate. For the final product to be released, the aryl group and the nitrogen atom must be brought close enough to form a new bond. Bulky groups on either partner create a "steric wall" that prevents this from happening efficiently. The catalyst system you are using likely employs a ligand that is not sterically demanding enough to force this crucial step to occur.[5][6]

Solutions:

  • Switch to a Bulky Biarylphosphine Ligand: This is the most critical parameter. Standard ligands are often insufficient. You need a ligand specifically designed to accelerate reductive elimination. These ligands are characterized by a large "cone angle" and specific structural features that promote the desired bond formation.

  • Use a Palladium Precatalyst: Ensure that the active Pd(0) catalyst is efficiently generated. Precatalysts are air-stable Pd(II) complexes that rapidly form the active Pd(0) species under the reaction conditions, improving consistency and activity.

Table 1: Recommended Ligands for Hindered N-Arylation
Ligand NameKey FeatureIdeal For
t-BuXPhos Bulk and electron-richnessGeneral use with hindered aryl nonaflates and primary sulfonamides.[7]
RuPhos Increased steric bulkHighly effective for coupling with di-ortho-substituted aryl halides.
AdBippyPhos Remote steric demandExcellent for coupling weakly nucleophilic sulfonamides and heteroaromatic groups.[8][9]
BrettPhos VersatilityEffective for selective N-arylation of aminophenols with a range of aryl halides.[10]
Question 2: My desired product is forming, but I'm getting a significant amount of a side product where the halogen on my aryl halide has been replaced by hydrogen (hydrodehalogenation). How do I fix this?

Answer: Hydrodehalogenation is a common off-cycle reaction that competes with your desired C-N coupling. It consumes your starting material and complicates purification.

Probable Cause & Scientific Rationale: This side reaction is often promoted by the choice of base and solvent. Strong, sterically hindered alkoxide bases like sodium tert-butoxide (NaOt-Bu) can undergo β-hydride elimination, transferring a hydride to the palladium center, which then reductively eliminates to form the unwanted arene.

Solutions:

  • Change the Base: Switch from an alkoxide base to a weaker, non-coordinating inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that minimize hydrodehalogenation while still being strong enough to deprotonate the sulfonamide.[7]

  • Solvent Selection: The solvent can also be a hydride source. While ethereal solvents like dioxane are common, consider using a non-coordinating aromatic solvent like toluene or a higher-boiling alcohol like tert-amyl alcohol, which has been shown to be effective.[7]

Frequently Asked Questions (FAQs)

Question 3: Which catalytic system is fundamentally better for hindered substrates: Palladium or Copper?

Answer: For sterically demanding N-arylation of sulfonamides, palladium-based systems (Buchwald-Hartwig) are generally superior and more versatile.

  • Palladium Catalysis: The development of specialized, bulky phosphine ligands has provided a robust toolkit to address steric challenges directly.[3] These systems can often couple substrates with multiple ortho substituents that are completely unreactive in other systems.[2]

  • Copper Catalysis: While modern copper-catalyzed methods (Ullmann and Chan-Lam type reactions) are excellent for many C-N couplings and are often cheaper, they frequently fail with ortho-substituted aryl iodides and bromides.[2][11] These reactions are highly sensitive to steric hindrance around the reaction center.

Question 4: How do I choose the right base? It seems like a stronger base is always better.

Answer: Not necessarily. The ideal base is strong enough to deprotonate the sulfonamide to make it a competent nucleophile, but not so reactive that it promotes side reactions.

  • For Highly Hindered Systems: Start with K₃PO₄ or Cs₂CO₃ . These provide a good balance of basicity and low nucleophilicity, minimizing side reactions.[7]

  • When Stronger Basicity is Needed: If deprotonation is still the issue (e.g., with very electron-poor sulfonamides), NaOt-Bu can be used, but you must be vigilant for hydrodehalogenation (see Troubleshooting Question 2).

  • The Sulfonamide pKa Matters: Remember that the acidity of the sulfonamide N-H bond dictates the required base strength. More electron-withdrawing groups on the sulfonyl moiety lower the pKa, making it easier to deprotonate.

Visualizing the Process

Understanding the catalytic cycle and the troubleshooting logic is key to success.

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps. For sterically hindered substrates, the Reductive Elimination step is the primary bottleneck, which requires a bulky ligand to overcome.

Buchwald-Hartwig Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X(L)₂ oa->pd2 le Ligand Exchange & Deprotonation pd2->le amido Ar-Pd(II)-N(SO₂R')(L)₂ le->amido re Reductive Elimination (Rate-Limiting Step for Hindered Substrates) amido->re re->pd0 Catalyst Regeneration product Ar-N(H)SO₂R' (Product) re->product Product Release start Ar-X start->oa sulfonamide R'SO₂NH₂ + Base sulfonamide->le

Caption: The Buchwald-Hartwig cycle for N-arylation of sulfonamides.

Troubleshooting Workflow

If your reaction is failing, follow this logical decision tree to diagnose the issue.

Troubleshooting Workflow start Low or No Yield with Hindered Substrates check_reagents Reagents OK? start->check_reagents Start Here check_reagents->start No (Re-purify/Re-source) optimize_conditions Optimize Conditions check_reagents->optimize_conditions Yes ligand Change Ligand optimize_conditions->ligand base Change Base optimize_conditions->base solvent Change Solvent optimize_conditions->solvent temp Increase Temperature optimize_conditions->temp ligand_options Use Bulky Biarylphosphine: t-BuXPhos, RuPhos, AdBippyPhos ligand->ligand_options base_options Switch to Inorganic Base: K₃PO₄ or Cs₂CO₃ base->base_options

Caption: A decision tree for troubleshooting hindered N-arylation reactions.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed N-Arylation of a Hindered Aryl Bromide

This protocol provides a robust starting point for coupling a sterically hindered aryl bromide with a primary sulfonamide using a biarylphosphine ligand.

Reagents & Equipment:

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Sterically hindered aryl bromide (1.0 equiv)

  • Primary sulfonamide (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, 4 mol% if not using a precatalyst)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous solvent (e.g., tert-amyl alcohol or toluene, 0.2 M)

Procedure:

  • Vessel Preparation: To the oven-dried Schlenk tube, add the aryl bromide (e.g., 0.5 mmol), sulfonamide (0.6 mmol), and K₃PO₄ (1.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the anhydrous solvent (2.5 mL for a 0.5 mmol scale) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Check for the disappearance of the limiting starting material.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (20 mL).

    • Wash with water (2 x 10 mL) and then with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired N-arylsulfonamide.

References

  • Current time information in Denbighshire, GB. (n.d.). Google.
  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC. (n.d.). National Center for Biotechnology Information.
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Chemistry Portal.
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209.
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Journal of Organic Chemistry, 71(8), 3198-3209.
  • Technical Support Center: Optimization of Sulfonamide Synthesis. (n.d.). Benchchem.
  • D.A. Watson, M. Yu, J. Y. (2008). Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles. Organic Letters.
  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. (2008). Beilstein Journal of Organic Chemistry.
  • Vantourout, J. C., et al. (2018). Mechanistic insight enables practical, scalable, room temperature Chan–Lam N-arylation of N-arylsulfonamides. ACS Catalysis, 8, 9560-9566.
  • Shekhar, S., et al. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Organic Chemistry Portal.
  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (2024). Journal of the American Chemical Society.
  • CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. (n.d.). ResearchGate.
  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. (n.d.). DSpace@MIT.
  • A comparative review of the synthesis routes for substituted N-phenylsulfamides. (n.d.). Benchchem.
  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. (n.d.). Semantic Scholar.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Chemistry Portal.
  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (n.d.). Dalton Transactions (RSC Publishing).
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.). SURFACE at Syracuse University.
  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. (2019). ChemRxiv.
  • Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. (n.d.). ResearchGate.

Sources

Troubleshooting

Catalyst selection for efficient synthesis of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide

Welcome to the Application Scientist Support Portal. As drug development professionals, you understand that synthesizing N-aryl sulfonamides like 4-Methyl-N-(3-methylphenyl)benzenesulfonamide is not just about mixing rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As drug development professionals, you understand that synthesizing N-aryl sulfonamides like 4-Methyl-N-(3-methylphenyl)benzenesulfonamide is not just about mixing reagents; it is about selecting the right catalytic pathway to balance yield, scalability, and safety.

Historically, this motif is accessed via the Schotten-Baumann-type condensation of p-toluenesulfonyl chloride with m-toluidine. However, the inherent genotoxicity of sulfonyl chlorides has driven the pharmaceutical industry toward transition-metal-catalyzed cross-coupling of stable sulfonamides with aryl halides [1].

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for both the classical nucleophilic catalysis (DMAP) and advanced transition-metal (Copper) pathways.

Part 1: Troubleshooting & Mechanistic Causality (FAQs)

Q1: Why is our yield stalling at 60% when using Pyridine as the base for the sulfonyl chloride route? Should we switch to DMAP?

Answer: Yes, switching to 4-Dimethylaminopyridine (DMAP) is highly recommended. Pyridine acts primarily as a weak base and a poor nucleophile in this context. DMAP, however, functions as a super-nucleophilic catalyst .

The Causality: The dimethylamino group at the para position of DMAP donates electron density into the pyridine ring via resonance. This allows the pyridine nitrogen to rapidly attack p-toluenesulfonyl chloride, forming a highly electrophilic sulfonylpyridinium intermediate [2]. This intermediate significantly lowers the activation energy barrier for the subsequent attack by the weakly nucleophilic m-toluidine. If your reaction is stalling, it is because the uncatalyzed background reaction is too slow; DMAP forces the reaction through a lower-energy, highly reactive intermediate.

Q2: We are shifting away from genotoxic sulfonyl chlorides. Can we synthesize this compound via C-N cross-coupling?

Answer: Absolutely. You can synthesize 4-Methyl-N-(3-methylphenyl)benzenesulfonamide by coupling p-toluenesulfonamide with 3-iodotoluene (or 3-bromotoluene) using a Copper(I) catalyst.

The Causality: Sulfonamides are notoriously poor nucleophiles in standard Palladium-catalyzed Buchwald-Hartwig aminations due to the electron-withdrawing nature of the sulfonyl group. However, Copper-catalyzed Ullmann-type couplings excel here. By using a Cu(I) salt (like CuI or Cu2O) paired with a bidentate ligand (such as N,N'-dimethylethylenediamine or specific oxalamides), the catalyst forms a stable Cu(I)-sulfonamidate complex. This complex readily undergoes oxidative addition with 3-iodotoluene to form a Cu(III) intermediate, followed by reductive elimination to yield the target N-aryl sulfonamide [1].

Part 2: Visualizing the Catalytic Pathways

To fully control your synthesis, you must understand the catalytic cycles governing these reactions.

DMAP_Cycle TsCl p-Toluenesulfonyl Chloride (TsCl) Intermediate Sulfonylpyridinium Intermediate (Highly Electrophilic) TsCl->Intermediate + DMAP (Nucleophilic Attack) DMAP DMAP Catalyst DMAP->Intermediate Resonance Stabilization Product 4-Methyl-N-(3-methylphenyl) benzenesulfonamide Intermediate->Product + m-Toluidine (Amine Addition) Regen DMAP Regenerated Intermediate->Regen Leaving Group Departure Amine m-Toluidine (Nucleophile) Regen->DMAP Catalytic Turnover

Fig 1: DMAP-catalyzed sulfonylation mechanism showing the highly electrophilic intermediate.

Cu_Cycle Cu_Cat Cu(I) Catalyst + Ligand Cu_Amide Cu(I)-Sulfonamidate Complex Cu_Cat->Cu_Amide + Sulfonamide & Base Amide p-Toluenesulfonamide (Deprotonated) Amide->Cu_Amide Ox_Add Cu(III) Intermediate (Oxidative Addition) Cu_Amide->Ox_Add + 3-Iodotoluene Aryl_Halide 3-Iodotoluene Aryl_Halide->Ox_Add Ox_Add->Cu_Cat Catalyst Regeneration Product 4-Methyl-N-(3-methylphenyl) benzenesulfonamide Ox_Add->Product Reductive Elimination

Fig 2: Copper-catalyzed Ullmann-type N-arylation cycle via Cu(I)/Cu(III) intermediates.

Part 3: Quantitative Data & Catalyst Comparison

Selecting the right protocol depends on your regulatory constraints and available precursors. Below is a comparative analysis of the primary catalytic systems used for this synthesis.

Catalytic SystemPrecursorsConditionsExpected YieldKey Advantage
DMAP (10 mol%) + TEA p-TsCl + m-ToluidineDCM, 0 °C to RT, 2-4 h85 - 95%Extremely fast; requires no inert atmosphere [2].
CuI (5 mol%) + DMEDA p-TsNH2 + 3-IodotolueneK2CO3, Toluene, 110 °C, 12 h80 - 90%Avoids genotoxic TsCl; highly scalable [1].
CuCl2 (10 mol%) p-TsNH2 + Sodium 3-methylbenzenesulfinateK2CO3, DMSO, 120 °C, 12 h75 - 85%Desulfitative pathway; uses stable sulfinates [3].

Part 4: Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed Sulfonamidation (Classical Route)

Use this route for rapid library generation where sulfonyl chloride toxicity is not a late-stage regulatory concern.

  • Preparation: In an oven-dried round-bottom flask, dissolve m-toluidine (1.0 equiv, 10 mmol) and Triethylamine (1.5 equiv, 15 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Add DMAP (0.1 equiv, 1 mmol). Causality Note: DMAP must be added before the sulfonyl chloride to ensure the immediate formation of the active sulfonylpyridinium species upon TsCl addition.

  • Electrophile Addition: Cool the flask to 0 °C in an ice bath. Slowly add p-toluenesulfonyl chloride (1.1 equiv, 11 mmol) portion-wise over 15 minutes.

  • Self-Validating Check: As the reaction warms to room temperature, you will observe the precipitation of triethylammonium chloride salts. This visual cue validates that the nucleophilic substitution is actively turning over.

  • Workup: After 3 hours, quench the reaction by pouring it into 50 mL of 1M HCl (ice-cold). The acidic quench protonates any unreacted amine and DMAP, driving them into the aqueous layer, while the highly hydrophobic 4-Methyl-N-(3-methylphenyl)benzenesulfonamide remains in the organic layer. Extract, dry over MgSO4, and concentrate.

Protocol B: Copper-Catalyzed N-Arylation (Cross-Coupling Route)

Use this route for late-stage functionalization or when strictly avoiding genotoxic electrophiles.

  • Preparation: In a Schlenk tube, combine p-toluenesulfonamide (1.2 equiv, 1.2 mmol), CuI (0.05 equiv, 0.05 mmol), and anhydrous K2CO3 (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Causality Note: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, which will kill the catalytic cycle.

  • Ligand & Substrate Addition: Under Argon, add 3-iodotoluene (1.0 equiv, 1.0 mmol), N,N'-dimethylethylenediamine (DMEDA) (0.1 equiv, 0.1 mmol), and anhydrous Toluene (2 mL).

  • Self-Validating Check: Upon heating to 110 °C, the suspension will transition from a pale mixture to a deep blue/green or brown solution. This color change validates the successful formation of the active Cu(I)-diamine-sulfonamidate complex.

  • Workup: After 12 hours, cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc).

References

  • Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. National Institutes of Health (NIH).
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Institutes of Health (NIH).
  • Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. Organic Chemistry Portal.
Optimization

Purification strategies for separating sulfonamide isomers

Welcome to the Technical Support Center for Sulfonamide Isomer Purification. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Isomer Purification. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Separating sulfonamide isomers—whether they are positional isomers of perfluoroalkyl substances (PFAS) or chiral enantiomers of pharmaceutical intermediates—requires a precise understanding of stationary phase chemistry, mobile phase thermodynamics, and detection modalities.

This guide provides field-proven, self-validating methodologies to ensure your analytical and preparative workflows are robust, reproducible, and scientifically sound.

Diagnostic Workflow: Sulfonamide Isomer Separation

G Start Sulfonamide Mixture Prep Sample Preparation (SPE / LLE) Start->Prep Split Isomer Type? Prep->Split Positional Positional/Branched (e.g., PFOSA, Toluene SA) Split->Positional Structural Chiral Enantiomers (e.g., Dorzolamide) Split->Chiral Chiral Col1 Fluorinated/Phenyl Phase (e.g., FluoroSep RP Octyl) Positional->Col1 Col2 Chiral Stationary Phase (e.g., Chiralcel OD-H) Chiral->Col2 Detect1 LC-MS/MS (MRM) Differential Ion Mobility Col1->Detect1 Detect2 UV Detection (e.g., 220-254 nm) Col2->Detect2 End Resolved Isomers Detect1->End Detect2->End

Workflow for chromatographic separation of sulfonamide isomers.

Section 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why do my branched and linear perfluorooctane sulfonamide (PFOSA) isomers co-elute on a standard C18 column, and how do I resolve them? The Causality: Standard alkyl (C18) stationary phases rely almost entirely on hydrophobic partitioning. Because branched and linear PFOSA isomers have nearly identical hydrophobicities, C18 columns cannot differentiate them[1]. The Solution: Switch to a fluorinated stationary phase (e.g., a perfluorooctyl phase). Fluorinated phases introduce rigid shape selectivity and strong dipole-dipole (fluorophilic) interactions. The linear n-PFOSA isomer can fully interact with the fluorinated chains of the stationary phase, retaining it longer, whereas the sterically hindered branched isomers elute earlier, allowing for baseline resolution [1].

**Q2: I am trying to separate o-, m-, and p-toluene sulfonamide isomers. What is the optimal chromatographic strategy? The Causality: Positional isomers of toluene sulfonamide have subtle differences in their spatial arrangement that are difficult to resolve using standard reversed-phase gradients. Utilizing a Chiral Stationary Phase (CSP), such as cellulose tris(3,5-dimethylphenylcarbamate), in normal-phase mode creates a highly structured interaction environment. The un-ionized sulfonamide groups form specific hydrogen bonds with the carbamate linkages of the CSP, while the positional differences of the methyl group dictate the strength of


 stacking within the chiral cavities [2].

Q3: My LC-MS/MS analysis of sulfonamide isomers in human plasma is suffering from severe matrix interference and false positives. How can I clean up the signal? The Causality: Complex biological matrices contain endogenous lipids (e.g., taurodeoxycholate isomers or steroid sulfates) that often co-elute with sulfonamides and share isobaric mass transitions, leading to ion suppression[1]. The Solution: Implement Differential Ion Mobility Spectrometry (DMS) prior to the mass analyzer. By introducing a polar modifier (like 2-propanol or ethyl acetate) into the carrier gas, you alter the Gibbs free energy of cluster formation. The sulfonamide isomers and the lipid interferences will form clusters with the modifier at different rates, allowing them to be separated in the gas phase based on their differential mobility before they even reach the quadrupole [3].

Section 2: Self-Validating Experimental Protocols

Protocol A: LC-MS/MS Separation of PFOSA Positional Isomers

Objective: Baseline resolution of mono-substituted and di-substituted branched PFOSA isomers from linear n-PFOSA.

  • Column Selection: Install a FluoroSep RP Octyl column (3 µm, 150 mm × 2.1 mm)[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: 2 mM Ammonium Acetate in LC-MS grade Water (adjusted to pH 4.0 with acetic acid to suppress silanol ionization).

    • Mobile Phase B: 100% LC-MS grade Methanol.

  • Gradient Elution: Run a flow rate of 0.25 mL/min. Start at 40% B, hold for 2 min, ramp to 85% B over 15 min, hold for 5 min, and re-equilibrate at 40% B for 8 min.

  • MS/MS Tuning: Monitor the specific product ions of the molecular anion m/z 498. Use m/z 78 for linear (n-PFOSA), m/z 169 for iso-PFOSA, and m/z 419 for 1m-PFOSA [4].

  • Self-Validating System Gate: Inject a mixed isomer standard. Calculate the resolution (

    
    ) between the closest eluting branched isomer (e.g., 1m-PFOSA) and n-PFOSA.
    
    • Validation Check: Proceed to sample analysis ONLY if

      
      .
      
    • Troubleshooting: If

      
      , decrease the initial gradient slope by extending the ramp time to 20 minutes to maximize fluorophilic interaction time.
      
Protocol B: Normal-Phase HPLC Separation of Toluene Sulfonamide Isomers

Objective: Quantification and separation of o-, m-, and p-toluene sulfonamide positional isomers.

  • Column Selection: Install a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm)[2].

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane and 2-Propanol (50:50 v/v). Critical: Ensure solvents are strictly anhydrous; trace water will competitively bind to the carbamate sites on the CSP, destroying resolution.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C. Set the UV detector to 220 nm[2].

  • Self-Validating System Gate: Inject the system suitability standard containing m-toluene sulfonamide and p-toluene sulfonamide.

    • Validation Check: Evaluate the chromatogram. The resolution (

      
      ) between the m- and p- isomers must be 
      
      
      
      [2].
    • Troubleshooting: If

      
       drops below 2.5, flush the column with 100% anhydrous ethanol at 0.5 mL/min for 2 hours to strip adsorbed moisture, then re-equilibrate with the mobile phase.
      

Section 3: Quantitative Method Parameters Summary

Use the following table to benchmark your method development against established industry standards for sulfonamide isomer separation:

Isomer TypeTarget CompoundsStationary PhaseMobile PhaseDetectionKey Performance Metric
Positional PFOSA (linear vs. branched)FluoroSep RP Octyl (3 µm)Acidified Ammonium Acetate / MeOHLC-MS/MS (MRM)Baseline resolution of up to 14 branched isomers[1]
Positional o-, m-, p-Toluene SulfonamideChiralcel OD-H (Cellulose-based)n-Hexane / 2-Propanol (50:50 v/v)UV (220 nm)

between m- and p- isomers; Run time < 10 min[2]
Impurities Celecoxib SulfonamidesPhenyl-bonded silica gelInorganic acid / Organic gradientUV (254 nm)Stable retention at 30°C column temp; Flow 1.0 mL/min[5]
Chiral Dorzolamide Enantiomers

-acid glycoprotein (AGP)
Phosphate buffer / Organic modifierUV / MSEnantiomeric excess (ee) > 99%[6]

References

  • Benskin, J. P., Bataineh, M., & Martin, J. W. (2007). "Simultaneous Characterization of Perfluoroalkyl Carboxylate, Sulfonate, and Sulfonamide Isomers by Liquid Chromatography-Tandem Mass Spectrometry." Analytical Chemistry. Available at:[Link]

  • Shan, G., et al. (2019). "Identification and quantification of perfluorooctane sulfonamide isomers by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Available at:[Link]

  • Ruskic, D., & Hopfgartner, G. (2019). "Modifier Selectivity Effect on Differential Ion Mobility Resolution of Isomeric Drugs and Multidimensional Liquid Chromatography Ion Mobility Analysis." Analytical Chemistry. Available at:[Link]

  • ResearchGate. (2014). "A LC Separation and Quantification of o‐Toluene Sulphonamide and its Related Positional Isomers Using a Cellulose tris(3,5‐dimethyl phenylcarbamate)." Available at:[Link]

Sources

Troubleshooting

Controlling pH levels to maximize precipitation of sulfonamide products

Current Status: Operational Ticket Queue: pH Control & Crystallization Dynamics Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Golden Batch" Objective Welcome to the tech...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Queue: pH Control & Crystallization Dynamics Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Golden Batch" Objective

Welcome to the technical support hub for sulfonamide purification. You are likely here because your precipitation yield is inconsistent, your product is "oiling out," or your impurity profile is failing QC.

Sulfonamides are amphoteric compounds, but in industrial purification, we primarily exploit their weakly acidic nature (sulfonamide -SO₂NH- group). The core mechanism of your experiment is Reactive Crystallization : shifting the pH from a soluble ionized state (salt form) to an insoluble non-ionized state (neutral form).

This guide replaces trial-and-error with thermodynamic control.

Module 1: The Theoretical Framework (FAQ)

Q: Why does my yield drop drastically even if I hit the target pH?

A: You are likely battling the Solubility-pH Profile . Sulfonamides follow a logarithmic solubility curve. The relationship between pH and solubility (


) for a weak acid is governed by a modified Henderson-Hasselbalch equation:


  • 
    :  The solubility of the neutral form (very low).
    
  • 
    :  Solubility increases exponentially (salt form dominates).
    
  • 
    :  Solubility plateaus at the intrinsic minimum (precipitation occurs).
    

Critical Insight: If you stop acidification exactly at the pKa, you theoretically leave 50% of your product in solution. You must overshoot the pKa by at least 1.5–2 pH units to maximize yield.

Reference Data: Sulfonamide pKa Values

Use these values to set your Target Final pH (Target < pKa - 1.5).

CompoundApproximate pKa (Acidic)Target Precipitation pH
Sulfamethoxazole 5.6 – 6.14.0 – 4.5
Sulfadiazine 6.54.5 – 5.0
Sulfathiazole 7.25.0 – 5.5
Sulfanilamide 10.4 (Very weak acid)Requires pH < 8

Module 2: Standard Operating Protocol (SOP)

Workflow: Reactive Crystallization via Controlled Acidification. Objective: Maximize yield while preventing occlusion of mother liquor.

Step 1: Dissolution (The Salt Formation)
  • Suspend crude sulfonamide in water (approx. 5–10 volumes).

  • Slowly add 1M NaOH (or appropriate base) while stirring.

  • Target pH: Adjust to pH 10–11.

    • Why? This ensures complete deprotonation (

      
      ).
      
  • Clarification: Filter the solution through a 0.45 µm membrane to remove insoluble mechanical impurities.

Step 2: The Critical Acidification (Nucleation Control)

Warning: Rapid acid addition causes high local supersaturation, leading to impurity trapping.

  • Temperature Control: Heat filtrate to 35–40°C.

    • Why? Slightly elevated temperature widens the Metastable Zone Width (MSZW), preventing premature "crashing out."

  • Acid Addition (Phase 1): Add 1M HCl slowly until the solution reaches pH ~8.0 .

    • Observation: Solution should remain clear.

  • Seeding (Optional but Recommended): Add 0.5% w/w pure seed crystals.

  • Acid Addition (Phase 2): Slowly ramp acid addition over 60–90 minutes.

    • Target: Final pH = (pKa of specific sulfonamide) - 2.0.

Step 3: Digestion (Ostwald Ripening)
  • Once final pH is reached, hold agitation for 60 minutes at 20°C.

    • Mechanism:[1][2][3][4] Small, impure "fines" dissolve; larger, purer crystals grow.

Step 4: Isolation
  • Filter under vacuum.

  • Wash: Use water adjusted to the final pH of the batch. Do not use neutral water, or you may redissolve product (peptization).

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing the crystallization process.

SulfonamideWorkflow Start Crude Sulfonamide Input Dissolve Dissolve in Base (pH > 10) Start->Dissolve Filter Clarification Filtration Dissolve->Filter Acidify Controlled Acidification (Rate: 0.1 pH units/min) Filter->Acidify Check_MSZW Check Metastable Zone (Cloud Point) Acidify->Check_MSZW Issue_Oil ISSUE: Oiling Out (Liquid-Liquid Separation) Check_MSZW->Issue_Oil Droplets observed Issue_Fines ISSUE: Excessive Fines (Filtration blockage) Check_MSZW->Issue_Fines Instant crashing Final_pH Reach Target pH (pKa - 2.0) Check_MSZW->Final_pH Controlled crystal growth Action_Temp Action: Increase Temp Reduce Supersaturation Issue_Oil->Action_Temp Action_Seed Action: Add Seeds @ pH 7-8 Issue_Fines->Action_Seed Action_Seed->Final_pH Action_Temp->Acidify Restart Isolate Filtration & Wash Final_pH->Isolate

Caption: Process flow for reactive crystallization, highlighting intervention points for common failure modes (Oiling Out, Fines).

Module 4: Troubleshooting Guide (Ticket System)

Ticket #001: Product is "Oiling Out"

Symptom: Instead of white crystals, you see oily droplets forming on the vessel walls or a milky emulsion. Root Cause:

  • LLPS (Liquid-Liquid Phase Separation): The system entered a region where the "oil" phase is more stable than the solid phase.[2] This often happens when the temperature is higher than the melting point of the solvent-saturated solid.[5]

  • Impurity Depression: High impurities lower the melting point of your product.[3] Corrective Action:

  • Immediate: Stop acid addition. Re-heat slightly to re-dissolve the oil.[5]

  • Protocol Change: Add a "Seeding Step" at the cloud point. Seeds provide a surface for growth, bypassing the high energy barrier of nucleation that leads to oiling.

  • Solvent: If using a co-solvent (e.g., Ethanol/Water), reduce the water ratio slightly to increase solubility of the oil phase.

Ticket #002: High Impurity Levels (Occlusion)

Symptom: HPLC purity is low; crystals look agglomerated under a microscope. Root Cause: Local Supersaturation. If you drop concentrated HCl directly into the vessel, the pH at the droplet contact point drops to ~1.0 instantly. The sulfonamide precipitates chaotically, trapping mother liquor (impurities) inside the crystal lattice. Corrective Action:

  • Dilution: Use dilute acid (e.g., 0.5M or 1M) instead of concentrated (12M).

  • Sub-surface Addition: Feed acid through a dip tube below the liquid surface, directly into the high-turbulence zone of the impeller.

  • Mixing: Increase agitation speed (Reynolds number > 10,000) to disperse acid instantly.

Ticket #003: Low Yield

Symptom: Filtrate is still cloudy or yield is <80%. Root Cause:

  • pH Offset: You stopped at pH 7.0 (neutral), but the pKa is 6.5.

  • Cosolvent Effect: If you used too much alcohol (to prevent oiling out), the solubility of the neutral form is too high. Corrective Action:

  • Drive pH lower (to pH 4.0).

  • Cool the final slurry to 5°C before filtration to minimize

    
    .
    

References

  • BenchChem Technical Support. (2025).[5] Crystallinity of Sulfonamide Compounds - Troubleshooting Guide. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

  • Dahlan, R., et al. (1987). Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim. Journal of Pharmacy and Pharmacology. Retrieved from

  • Martinez, F., et al. (2013). Temperature dependence of the solubility of sulfadiazine in some organic solvents. Journal of Solution Chemistry.
  • Cayman Chemical. (2022).[6][7] Sulfamethoxazole Product Information & Solubility Data. Retrieved from

Sources

Optimization

Resolving oiling-out issues during the workup of benzenesulfonamides

Welcome to the Technical Support Center for API crystallization and workup. As a Senior Application Scientist, I frequently encounter researchers struggling with benzenesulfonamides that refuse to crystallize, instead fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API crystallization and workup. As a Senior Application Scientist, I frequently encounter researchers struggling with benzenesulfonamides that refuse to crystallize, instead forming stubborn, sticky emulsions or gums at the bottom of the reactor.

This phenomenon—Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"—is not merely a visual nuisance; it fundamentally compromises impurity rejection, yield, and downstream processability. This guide provides field-proven, thermodynamically grounded strategies to diagnose, resolve, and prevent oiling out during the workup of benzenesulfonamides.

Diagnostic Workflow: Identifying the Root Cause of LLPS

Before adjusting your chemistry, you must determine whether the oiling out is a thermodynamic inevitability of your solvent system or a kinetic result of your process parameters.

LLPS_Workflow Start Hot Clear Solution (Benzenesulfonamide API) Cooling Generate Supersaturation (Cooling / Antisolvent) Start->Cooling Turbidity Turbidity / Cloud Point Observed? Cooling->Turbidity Turbidity->Cooling No Microscopy In-situ PAT Analysis (FBRM / EasyViewer) Turbidity->Microscopy Yes Droplets Spherical Droplets (LLPS / Oiling Out) Microscopy->Droplets Crystals Angular Particles (Nucleation) Microscopy->Crystals Thermo Thermodynamic LLPS (Miscibility Gap) Droplets->Thermo Stable Kinetic Kinetic LLPS (High Supersaturation) Droplets->Kinetic Transient Action1 Thermodynamic Fix: Alter Solvent Composition Thermo->Action1 Action2 Kinetic Fix: Seed & Slow Cooling Kinetic->Action2

Diagnostic workflow for identifying and resolving kinetic vs. thermodynamic phase separation.

FAQ 1: The Mechanistic Causality of Oiling Out

Q: Why do benzenesulfonamides specifically have such a high propensity to oil out during cooling crystallization?

A: The causality lies in the interplay between thermodynamics and the specific molecular architecture of benzenesulfonamides. These molecules feature flexible sulfonamide linkages (-SO


NH-) and strong hydrogen-bonding networks. When supersaturation is generated rapidly, the activation energy required to arrange these flexible, heavily solvated molecules into a rigid crystal lattice is exceptionally high.

According to Gibbsian surface thermodynamics, the energy barrier for droplet formation (a disordered, solute-rich liquid phase) is significantly lower than that for crystal nucleation ()[1]. Consequently, the system undergoes spinodal decomposition, splitting into a solute-rich oil phase and a solute-lean continuous phase. This is exacerbated if the melting point of the benzenesulfonamide is lower than the boiling point of the solvent system, pushing the crystallization trajectory directly through a miscibility gap ()[2].

FAQ 2: Rescuing an Oiled-Out Batch

Q: My benzenesulfonamide derivative oiled out into a sticky gum at the bottom of the flask. How do I rescue this batch without starting over?

A: If the oil has already formed, adding seeds directly to the emulsion will fail because the seeds will simply dissolve into the solute-rich oil droplets ()[3]. You must dissolve the oil and bypass the miscibility gap using a self-validating temperature cycling protocol ()[4].

Protocol 1: Temperature Cycling & Seeding Recovery
  • Self-Validation Check: This protocol is successful if the solution remains clear at the seeding temperature and turbidity only occurs after seed addition, presenting as sharp, angular particles under microscopy (not spherical droplets).

  • Re-dissolution: Reheat the biphasic mixture to a temperature 5–10°C below the solvent's boiling point until the oil completely redissolves into a single, clear phase.

  • Adjust Solvent Composition (Thermodynamic Shift): If the LLPS is thermodynamic, add 5–10% (v/v) of your "good" solvent to shift the phase boundary and narrow the miscibility gap.

  • Controlled Cooling: Cool the solution very slowly (0.1–0.2 °C/min) to a temperature exactly halfway into the Metastable Zone Width (MSZW). Crucial: This holding temperature must be above the previously observed cloud point (oiling-out temperature).

  • Seeding: Introduce 1–3 wt% of crystalline benzenesulfonamide seeds.

    • Causality: Seeds provide a low-energy template for lattice integration, allowing solute molecules to bypass the high activation energy of primary nucleation and avoiding the LLPS boundary entirely.

  • Aging: Hold the temperature constant for 1–2 hours to allow the seeds to consume the supersaturation.

  • Final Cooling: Resume cooling at 0.1 °C/min to the final isolation temperature.

FAQ 3: Solvent Selection and Anti-Solvent Addition

Q: We are developing a scalable anti-solvent crystallization. How do we choose a solvent system and dosing rate that prevents kinetic oiling out?

A: Kinetic oiling out occurs when supersaturation is generated faster than the solute can integrate into the crystal lattice. For benzenesulfonamides, water is a notoriously harsh anti-solvent that rapidly drives the system into spinodal decomposition ()[5]. You must select a solvent/anti-solvent pair that provides a gradual solubility curve and dose the anti-solvent under strict kinetic control.

Data Presentation: Solvent System Evaluation for Benzenesulfonamides
Solvent / Anti-Solvent SystemAPI Solubility at 20°C (mg/mL)API Solubility at BP (mg/mL)LLPS Risk LevelMechanistic Rationale
Ethanol / Water <5120High Water rapidly displaces EtOH from the sulfonamide H-bond network, causing abrupt phase demixing (spinodal decomposition).
Isopropanol (Cooling only)15180Medium Moderate MSZW. Requires precise cooling (≤0.2 °C/min) to prevent solute pooling into a dense liquid phase.
Ethyl Acetate / Heptane 1095Low Non-polar anti-solvent (heptane) reduces H-bonding disruption, favoring orderly lattice integration over liquid clustering.
Toluene (Cooling only)8110Low Aromatic stacking interactions between toluene and the benzenesulfonamide ring stabilize pre-nucleation clusters, promoting crystallization.
Protocol 2: Controlled Anti-Solvent Dosing
  • Self-Validation Check: Monitor the dosing with an in-situ probe (e.g., FBRM). A steady increase in chord counts <50 µm indicates successful secondary nucleation; a sudden spike in chord counts >100 µm indicates droplet coalescence (oiling out).

  • Initial State: Dissolve the API in the good solvent (e.g., Ethyl Acetate) at 40°C.

  • Seed Bed Formation: Add 5% anti-solvent (e.g., Heptane) to approach the solubility limit, then add 2 wt% seeds. Age the suspension for 30 minutes.

  • Non-Linear Dosing: Begin anti-solvent addition using a convex dosing curve. Start at an extremely slow rate (e.g., 0.05 mass equivalents/hour) while the available crystal surface area is low.

  • Ramp-Up: As the crystal bed grows, gradually increase the dosing rate to 0.2 mass eq/hour.

    • Causality: Matching the anti-solvent dosing rate to the available crystal surface area ensures that supersaturation is continuously consumed by crystal growth, preventing the accumulation of chemical potential that triggers LLPS.

FAQ 4: The Impact of Impurities

Q: Does the purity of the crude benzenesulfonamide affect its tendency to oil out?

A: Yes, profoundly. Structurally similar impurities (e.g., unreacted sulfonyl chlorides, regioisomers, or over-sulfonylated byproducts) act as lattice disruptors. They kinetically hinder the integration of the target molecule into the growing crystal face. Thermodynamically, impurities depress the melting point of the API, which shifts the liquid-liquid coexistence curve (binodal) to higher temperatures, significantly widening the miscibility gap ()[5]. If your crude material is <90% pure, perform a preliminary acid-base extraction (exploiting the acidic nature of the primary/secondary sulfonamide proton) to remove gross impurities before attempting crystallization.

References

  • Oiling Out in Crystallization - Liquid-Liquid Phase Separation Source: Mettler Toledo AutoChem URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI Processes URL:[Link]

  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis Source: ACS Langmuir URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI Crystals URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: ATR-FTIR vs. KBr Transmission for Sulfonamide IR Spectroscopy

In pharmaceutical development and materials science, the sulfonamide functional group (–SO₂NH₂ or –SO₂NHR) is a critical pharmacophore found in antimicrobials, diuretics, and anti-inflammatory drugs. Accurate characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and materials science, the sulfonamide functional group (–SO₂NH₂ or –SO₂NHR) is a critical pharmacophore found in antimicrobials, diuretics, and anti-inflammatory drugs. Accurate characterization of its vibrational modes is essential for confirming molecular identity, assessing intermolecular hydrogen-bonding networks, and detecting polymorphic transitions.

This technical guide objectively compares the two primary Fourier-Transform Infrared (FTIR) spectroscopy techniques—Attenuated Total Reflection (ATR) and Potassium Bromide (KBr) Pellet Transmission —specifically for the analysis of sulfonamide derivatives.

Spectral Signatures: Decoding the Sulfonamide Group

The sulfonamide moiety presents a highly polar, complex vibrational system. The strong dipole moments of the S=O bonds result in intense infrared absorption, making IR spectroscopy an ideal tool for its characterization.

Based on1[1] and 2[2], the quantitative vibrational data is summarized below:

Table 1: Characteristic IR Bands of the Sulfonamide Group
Vibrational ModeWavenumber Range (cm⁻¹)IntensityMechanistic Significance
N-H Asymmetric Stretch 3350 – 3450StrongPresent in primary sulfonamides. Highly sensitive to intermolecular hydrogen bonding networks[2].
N-H Symmetric Stretch 3250 – 3350StrongShifts to lower frequencies upon dimerization or metal complexation.
SO₂ Asymmetric Stretch 1310 – 1370Very StrongDriven by the highly polar S=O bonds[1]. Prone to anomalous dispersion shifts in uncorrected ATR.
SO₂ Symmetric Stretch 1140 – 1180Very StrongCore diagnostic band for the sulfonyl group[1].
S-N Stretch 890 – 930MediumRepresents the structural bridge between the sulfur and nitrogen sides of the molecule[1].

The Analytical Crossroads: ATR-FTIR vs. KBr Transmission

When selecting an analytical method, researchers must weigh non-destructive speed against absolute spectral accuracy. The physical mechanics of how infrared light interacts with the sample in these two methods lead to distinct spectral outcomes.

ATR-FTIR: The Non-Destructive Standard

ATR-FTIR utilizes an evanescent wave that penetrates the sample surface. It is highly favored for its rapid, preparation-free workflow[3].

  • The Causality of Spectral Shifts: The depth of penetration (

    
    ) in ATR is directly proportional to the wavelength of the IR beam. Consequently, bands at lower wavenumbers (e.g., the S-N stretch at ~900 cm⁻¹) will appear artificially stronger than those at higher wavenumbers (e.g., N-H stretches at ~3400 cm⁻¹)[3]. Furthermore, the intense dipole moment of the SO₂ group causes anomalous dispersion of the refractive index, which can shift the SO₂ asymmetric stretch to slightly lower wavenumbers compared to transmission data unless an ATR correction algorithm is applied.
    
KBr Pellet Transmission: The High-Sensitivity Classic

KBr transmission provides a true linear absorbance spectrum, making it the gold standard for quantitative library matching and trace analysis due to the longer effective pathlength[4].

  • The Causality of Polymorphic Alteration: The preparation requires grinding the sample with KBr and pressing it at 10 tons of pressure. Sulfonamides are notoriously polymorphic (e.g., sulfathiazole). The high-energy mechanical stress can induce phase transformations, fundamentally altering the hydrogen-bonding environment and shifting the N-H and SO₂ bands. Additionally, KBr is highly hygroscopic; absorbed moisture will present a broad O-H stretch (~3400 cm⁻¹) that can obscure the critical primary/secondary amine N-H stretches[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must contain internal validation checkpoints. Below are the optimized protocols for sulfonamide analysis.

Protocol A: KBr Pellet Transmission Workflow
  • Desiccation: Dry spectral-grade KBr powder at 105°C for >24 hours. Causality: Eliminates absorbed water that would otherwise mask the sulfonamide N-H stretching region.

  • Milling: Combine 1–2 mg of the sulfonamide sample with 150 mg of dry KBr. Mill in an agate mortar until the particle size is <2 µm. Causality: Particle sizes larger than the IR wavelength cause scattering (the Christiansen effect), leading to distorted baselines.

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 3 minutes to form a fused, transparent disk.

  • Self-Validation Mechanism: Before analyzing the peaks, check the baseline transmittance at 4000 cm⁻¹. It must be >80%. If a broad band appears at 3450 cm⁻¹, the KBr has absorbed moisture, and the pellet must be discarded to prevent false N-H readings.

Protocol B: ATR-FTIR Workflow
  • Background Collection: Clean the Diamond or Germanium ATR crystal with isopropanol and collect a background scan.

  • Sample Application: Place 2–5 mg of raw, unground sulfonamide powder directly onto the crystal[3].

  • Compression: Lower the torque-limited anvil to compress the sample against the crystal. Causality: Intimate optical contact is required for the evanescent wave to penetrate the sample.

  • Self-Validation Mechanism: Monitor the raw intensity of the SO₂ asymmetric stretch (~1330 cm⁻¹). The absorbance should fall between 0.1 and 0.8 AU. If it is lower, increase anvil pressure; if higher, the detector is saturated. Apply a mathematical ATR correction to normalize the wavelength-dependent penetration depth before comparing it to transmission libraries.

Workflow Visualization

G cluster_ATR ATR-FTIR Protocol cluster_KBr KBr Pellet Protocol Start Solid Sulfonamide Sample ATR1 Apply Sample to Diamond Crystal Start->ATR1 KBr1 Mill with Dry KBr (1:100 Ratio) Start->KBr1 ATR2 Compress via Anvil (Torque-Limited) ATR1->ATR2 ATR3 Scan & Apply ATR Correction ATR2->ATR3 Validate Validate SO2 & N-H Band Integrity ATR3->Validate KBr2 Press at 10 Tons under Vacuum KBr1->KBr2 KBr3 Scan in Transmission Mode KBr2->KBr3 KBr3->Validate

Workflow comparison for sulfonamide IR analysis via ATR and KBr methods.

Conclusion & Decision Matrix

For routine identification, polymorph screening, and rapid QA/QC of sulfonamide drugs, ATR-FTIR is the superior choice due to its preservation of the sample's native crystal structure and elimination of moisture artifacts[3]. However, if the goal is absolute quantitative analysis, trace impurity detection, or matching against historical transmission-based pharmacopeia libraries, the KBr Pellet method remains necessary[4], provided strict desiccation protocols are maintained.

References

1.1. RSC.org. 2. 2. SciSpace. 3.4. Kintek Press. 4.3. AZoM.

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison of Methyl-Substituted Sulfonamides

Executive Summary & Strategic Rationale In the optimization of sulfonamide scaffolds, the introduction of a methyl group—whether on the aromatic ring (C-methylation) or the sulfonamide nitrogen (N-methylation)—acts as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the optimization of sulfonamide scaffolds, the introduction of a methyl group—whether on the aromatic ring (C-methylation) or the sulfonamide nitrogen (N-methylation)—acts as a critical molecular switch. This guide objectively compares the performance of methyl-substituted sulfonamides against unsubstituted baselines, focusing on two primary therapeutic axes: Antibacterial Activity (Folate Synthesis Inhibition) and Carbonic Anhydrase (CA) Inhibition .

Key Insight: While C-methylation primarily modulates pharmacokinetics (lipophilicity, pKa) and steric fit, N-methylation fundamentally alters the mechanism of action, often converting bacteriostatic agents into inactive prodrugs or shifting the mode of enzyme inhibition from non-competitive to competitive.

Physicochemical & Structural Comparison

The addition of a methyl group (


) exerts both steric and electronic effects (inductive 

effect). The following table synthesizes the impact of methyl positioning on key physicochemical parameters relative to the unsubstituted benzenesulfonamide core.
Table 1: Comparative Physicochemical Profile[1][2]
ParameterUnsubstituted (

)
N-Methyl Substituted (

)
Ring-Methyl (Para-Tolyl)Ring-Methyl (Ortho-Tolyl)
Electronic Effect BaselineReduced acidity of N-HElectron Donating (

)
Electron Donating (

) + Steric
pKa (approx.) ~10.1 (Sulfanilamide)> 11 (Less acidic)~10.4 (Slightly less acidic)~10.6 (Steric hindrance to solvation)
Lipophilicity (LogP) Low (< 1.0)Moderate Increase (+0.5)Moderate Increase (+0.5)High (Solvation shell disruption)
H-Bond Donor 2 Donors (

)
1 Donor (

)
2 Donors2 Donors
Primary Utility Antibacterial / CAICA Inhibitor (Specific)Solubility/Potency TuningSteric Probe

Analytic Note: The pKa shift is the most critical determinant for antibacterial efficacy. Sulfonamides must be ionized at physiological pH to mimic the p-aminobenzoate (PABA) anion. N-methylation drastically reduces acidity, often abolishing antibacterial activity unless the methyl group is metabolically removed.

Biological Performance Analysis

A. Antibacterial Activity (Folate Pathway)[3]

Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS). Critical Requirement: The sulfonamide moiety must mimic the transition state of PABA. This requires an ionizable


 proton.
  • Unsubstituted (Reference): High affinity for DHPS; bacteriostatic.

  • N-Methylated: Inactive. The replacement of the acidic proton with a methyl group prevents the formation of the anionic species required to bind to the pterin pocket in DHPS. These compounds are only active in vivo if they act as prodrugs (e.g., metabolized back to the primary amine).

  • Ring-Methylated (Toluenesulfonamides):

    • Meta-substitution: Enhanced antibacterial activity observed in specific scaffolds (e.g., pyrrole-sulfonamides), likely due to optimized hydrophobic interactions within the microbial enzyme pocket.

    • Para-substitution: Often shifts specificity towards antifungal or antibiofilm activity, reducing pure antibacterial potency.

B. Carbonic Anhydrase (CA) Inhibition[4][5]

Mechanism: Zinc binding in the enzyme active site. Critical Requirement: Coordination with the


 ion.
  • Primary Sulfonamides (

    
    ):  Act as reversible, non-competitive inhibitors (in some kinetic models) or simple competitive inhibitors by displacing the zinc-bound water molecule.
    
  • N-Methyl Sulfonamides (

    
    ): 
    
    • Performance: Retain CA inhibitory activity but often with altered kinetics. N-methylacetazolamide, for instance, acts as a competitive inhibitor , contrasting with the mixed/non-competitive kinetics sometimes observed with bulkier analogues.

    • Selectivity: N-methylation can improve isoform selectivity (e.g., targeting hCA I vs hCA II) by exploiting the hydrophobic pocket near the zinc active site.

Visualizing the Mechanism & SAR Logic

The following diagram illustrates the bifurcation in biological activity driven by the methylation site.

SAR_Logic_Flow Substrate Methyl-Substituted Sulfonamide (Starting Scaffold) Decision_Site Substitution Site? Substrate->Decision_Site N_Methyl N-Methylation (-SO2NHMe) Decision_Site->N_Methyl Nitrogen Ring_Methyl Ring-Methylation (Toluenesulfonamides) Decision_Site->Ring_Methyl Aromatic Ring Effect_N Loss of Acidic Proton (Cannot mimic PABA anion) N_Methyl->Effect_N Outcome_N_Anti Antibacterial Activity: INACTIVE Effect_N->Outcome_N_Anti Outcome_N_CA CA Inhibition: ACTIVE (Competitive) Effect_N->Outcome_N_CA Effect_Ring Modulates Lipophilicity & pKa (Retains Acidic Proton) Ring_Methyl->Effect_Ring Meta_Sub Meta-Substitution Effect_Ring->Meta_Sub Para_Sub Para-Substitution Effect_Ring->Para_Sub Outcome_Meta High Antibacterial Potency (Microbial CA Selectivity) Meta_Sub->Outcome_Meta Outcome_Para High Antifungal/Antibiofilm (Human CA II Alignment) Para_Sub->Outcome_Para

Figure 1: SAR Decision Tree illustrating how the site of methylation dictates therapeutic utility (Antibacterial vs. CA Inhibition).

Experimental Protocols

To validate these SAR claims, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Synthesis of Methyl-Substituted Sulfonamides

Objective: To synthesize N-methyl or Ring-methyl variants for testing.

  • Reagents: Corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride for ring-methyl, or benzenesulfonyl chloride), amine (methylamine for N-sub, ammonia for ring-sub), Pyridine (solvent/base).

  • Procedure:

    • Dissolve 1.0 eq of sulfonyl chloride in dry pyridine at 0°C.

    • Add 1.2 eq of the amine dropwise.

    • Stir at RT for 4 hours (Monitor via TLC: Mobile phase EtOAc:Hexane 3:7).

    • Quench: Pour into ice-cold 1M HCl (Critical step to remove pyridine and precipitate the sulfonamide).

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • NMR Check: N-methyl doublet at

      
       2.5-2.7 ppm; Ring-methyl singlet at 
      
      
      
      2.3-2.4 ppm.
    • Melting Point: Compare against literature standards (e.g., p-toluenesulfonamide ~137°C).

Protocol B: Determination of Carbonic Anhydrase Inhibition ( )

Objective: To quantify the shift in enzymatic potency caused by methylation.

  • Assay Principle: Hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow, 400 nm) by CA.

  • Workflow:

    • Buffer: 50 mM Tris-SO4, pH 7.6.

    • Enzyme: Human CA I or II (recombinant).

    • Substrate: 3 mM p-NPA (dissolved in acetonitrile).

    • Inhibitor: Prepare serial dilutions of the methyl-sulfonamide (

      
       to 
      
      
      
      M).
  • Execution:

    • Incubate Enzyme + Inhibitor for 10 min at 25°C.

    • Add Substrate.

    • Monitor Absorbance at 400 nm for 15 min.

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Validation: Run Acetazolamide as a positive control (

      
       should be ~5-10 nM for hCA II). If Acetazolamide 
      
      
      
      nM, recalibrate enzyme concentration.

Conclusion & Recommendation

For antibacterial applications , N-methylation is generally detrimental and should be avoided unless designing a prodrug. Focus instead on ring substitution (specifically meta-methyl) to tune lipophilicity without sacrificing the essential PABA-mimicking ionization.

For glaucoma or diuretic applications (CA inhibition) , N-methylation is a viable strategy to alter pharmacokinetics and improve competitive binding kinetics, potentially reducing off-target side effects associated with non-competitive inhibitors.

References

  • Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. PMC. Link

  • Kratky, M., et al. (2026).[1] Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Maren, T. H. (1987). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Ocular Pharmacology. Link

  • Remko, M. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM. Link

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Link

Sources

Validation

Comparing biological efficacy of ortho, meta, and para-substituted sulfonamides

Executive Summary This technical guide compares the biological efficacy of regioisomeric sulfonamides, specifically analyzing the impact of substituent positioning (ortho, meta, para) on pharmacological activity.[1] Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the biological efficacy of regioisomeric sulfonamides, specifically analyzing the impact of substituent positioning (ortho, meta, para) on pharmacological activity.[1] While the para-substituted isomer (sulfanilamide architecture) is the obligate scaffold for antibacterial efficacy via dihydropteroate synthase (DHPS) inhibition, ortho and meta isomers exhibit distinct utility in alternative pathways, particularly Carbonic Anhydrase (CA) inhibition. This guide synthesizes Structure-Activity Relationships (SAR), experimental protocols, and comparative data for drug development professionals.

Structure-Activity Relationship (SAR) Analysis

The biological activity of sulfonamides is dictated by the spatial arrangement of the amino (


) and sulfonamide (

) groups on the benzene ring.
The "Para" Imperative: Antibacterial Efficacy

For antibacterial activity, the para configuration is non-negotiable. This is governed by the lock-and-key mechanism of the enzyme dihydropteroate synthase (DHPS) .

  • Mechanism: Bacteria synthesize folic acid from

    
    -aminobenzoic acid (PABA).[2] The para-amino benzenesulfonamide moiety is a bioisostere of PABA.
    
  • Electronic Factor: The

    
    -amino group acts as an electron donor, creating a resonance structure that matches the electronic footprint of PABA's carboxylate group interaction within the active site.
    
  • Steric Factor: The linear

    
    -substitution allows the molecule to slot into the narrow catalytic cleft of DHPS.
    
The Ortho/Meta Divergence: Loss of Antibacterial Potency
  • Ortho (

    
    -substituted):  Steric hindrance between the bulky sulfonamide group and the amino group prevents the molecule from adopting the planar conformation required for the active site. Furthermore, intramolecular hydrogen bonding can lock the molecule in an inactive conformation.
    
  • Meta (

    
    -substituted):  While less sterically hindered than ortho, the meta isomer fails to align its functional groups with the glutamate and pteridine binding pockets of DHPS simultaneously. The electronic resonance required to mimic the transition state is absent.
    
Carbonic Anhydrase (CA) Inhibition

In contrast to DHPS, Carbonic Anhydrase enzymes (metallochaperones with a Zn


 active site) are less restrictive regarding the position of the amine but highly sensitive to the acidity of the sulfonamide nitrogen.
  • Ortho/Meta Utility: These isomers often serve as effective CA inhibitors (CAIs). The meta position, in particular, allows for secondary interactions with hydrophilic residues at the rim of the CA active site, potentially enhancing isoform selectivity (e.g., hCA IX vs. hCA II).

Visualizing the Mechanism

The following diagram illustrates the competitive inhibition logic and why regioisomerism is the determinant of efficacy.

SAR_Mechanism PABA PABA (Natural Substrate) DHPS DHPS Enzyme (Active Site) PABA->DHPS  Perfect Fit (Folate Synthesis) Para Para-Isomer (Sulfanilamide) Para->DHPS  Competitive Inhibition Meta Meta-Isomer (Metanilamide) Meta->DHPS  No Binding (Geometry Mismatch) Ortho Ortho-Isomer (Orthanilamide) Ortho->DHPS  Steric Clash

Figure 1: Mechanistic basis for the exclusivity of para-substituted sulfonamides in bacterial DHPS inhibition.

Comparative Efficacy Data

The following tables summarize field data comparing the efficacy of these isomers against primary biological targets.

Table 1: Antibacterial Efficacy (MIC Values)

Note: Data represents general trends for unsubstituted amino-benzenesulfonamides against E. coli.

RegioisomerMIC (

g/mL)
ClassificationMechanistic Failure Point
Para (

)

ActiveN/A (Mimics PABA)
Meta (

)

InactiveGeometry mismatch; fails to span active site.
Ortho (

)

InactiveSteric hindrance; intramolecular H-bonding.
Table 2: Carbonic Anhydrase II Inhibition ( )

Note: Unlike antibacterial activity, ortho/meta isomers retain potency against CA.

Regioisomer

(nM) against hCA II
EfficacyNotes
Para ~200 - 300ModerateStandard reference point.
Meta ~150 - 250HighOften allows better side-chain interaction with active site rim.
Ortho VariableLow/ModSteric bulk can interfere with Zn

coordination geometry.

Experimental Protocols

To validate these efficacy profiles, the following self-validating protocols are recommended.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify antibacterial efficacy of sulfonamide isomers. Standard: CLSI M07-A10 Guidelines.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Escherichia coli ATCC 25922 (Quality Control strain).[3]

  • Test Compounds: o, m, p-aminobenzenesulfonamide.

  • Resazurin (optional cell viability indicator).

Workflow:

  • Stock Prep: Dissolve compounds in DMSO (max final conc. 1%). Prepare serial 2-fold dilutions in CAMHB (Range:

    
    
    
    
    
    g/mL).
  • Inoculum: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100.
  • Assay: Add

    
    
    
    
    
    L diluted inoculum to
    
    
    
    
    L drug solution in 96-well plates (Final inoculum:
    
    
    CFU/mL).
  • Controls:

    • Growth Control:[3] Bacteria + Solvent (no drug).

    • Sterility Control: Media only.

  • Incubation:

    
    C for 16–20 hours.
    
  • Readout: Visual turbidity or absorbance at 600 nm. The MIC is the lowest concentration preventing visible growth.[3][4]

Protocol B: Carbonic Anhydrase Esterase Assay

Objective: Compare


 values for non-antibacterial efficacy.
  • Substrate: 4-nitrophenyl acetate (4-NPA).

  • Enzyme: Purified hCA II.

  • Method: Monitor the hydrolysis of 4-NPA to 4-nitrophenol spectrophotometrically at 400 nm.

  • Calculation: Determine

    
     via dose-response curves and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow

MIC_Protocol Stock 1. Stock Prep (DMSO Solubilization) Dilution 2. Serial Dilution (CAMHB Media) Stock->Dilution Plate 4. 96-Well Plating (Drug + Bacteria) Dilution->Plate 50 µL Inoculum 3. Inoculum Prep (0.5 McFarland) Inoculum->Plate 50 µL Incubate 5. Incubation (16-20h @ 35°C) Plate->Incubate Read 6. Read MIC (Turbidity/OD600) Incubate->Read

Figure 2: Step-by-step workflow for Broth Microdilution Assay (CLSI Standard).

References

  • Seydel, J. K. (1968). Sulfonamides: Structure-Activity Relationship and Mode of Action.[1][5] Journal of Pharmaceutical Sciences. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Kalgutkar, A. S., et al. (2010). Metabolism-Guided Drug Design. Methods in Molecular Biology. Link

  • BenchChem. (2025).[3][4] Protocol for Assessing the Antibacterial Activity of Sulfonamides. Link

Sources

Comparative

An In-Depth Technical Guide to the Thermal Analysis (TGA/DSC) of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide

As a Senior Application Scientist, I approach the thermal characterization of active pharmaceutical ingredients (APIs) and their precursors not merely as a routine quality control metric, but as a fundamental probe into...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the thermal characterization of active pharmaceutical ingredients (APIs) and their precursors not merely as a routine quality control metric, but as a fundamental probe into their solid-state chemistry. 4-Methyl-N-(3-methylphenyl)benzenesulfonamide—commonly referred to as N-(m-tolyl)-p-toluenesulfonamide—is a highly relevant sulfonamide pharmacophore. Understanding its thermal behavior is critical for downstream formulation, predicting shelf-life stability, and identifying polymorphic transitions.

In this guide, we will objectively evaluate the thermal performance of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). To provide actionable insights, we will compare its thermal profile against its structural isomers, demonstrating how minor functional group shifts dictate macroscopic physical properties.

The Causality of Thermal Analysis in Sulfonamides

Thermal analysis provides a direct window into the crystal lattice energy and molecular stability of a compound. We rely on two complementary techniques, each serving a distinct, causal purpose in our analytical workflow[1]:

  • Differential Scanning Calorimetry (DSC): We use DSC to measure the heat flow into or out of the sample. For sulfonamides, the primary endothermic event is the melting point (

    
    ). The position of the methyl group on the aniline ring alters the dihedral angle between the benzene rings, which directly impacts the efficiency of intermolecular N–H···O hydrogen bonding. A tighter crystal packing yields a higher 
    
    
    
    and a greater enthalpy of fusion (
    
    
    ).
  • Thermogravimetric Analysis (TGA): We use TGA to record mass loss as a function of temperature. Sulfonamides typically degrade via the thermal cleavage of the S–N bond, releasing sulfur dioxide (

    
    ) and the corresponding amine [2]. By controlling the purge gas (using inert nitrogen), we suppress oxidative degradation, ensuring that the recorded onset of decomposition (
    
    
    
    ) strictly reflects the intrinsic thermal stability of the molecule.

Workflow Sample Sample Preparation (2-5 mg, Al Pans) Purge Atmosphere Control (N2 Purge: 50 mL/min) Sample->Purge DSC DSC Analysis (Ramp: 10°C/min to 200°C) Purge->DSC TGA TGA Analysis (Ramp: 10°C/min to 600°C) Purge->TGA Data Data Integration (Tm, ΔH, Td extraction) DSC->Data TGA->Data

Experimental workflow for DSC and TGA thermal characterization.

Comparative Thermal Performance

To truly understand the thermal robustness of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, we must benchmark it against its structural alternatives. The table below compares the meta-methyl target compound with the unsubstituted phenyl analog and the ortho-methyl isomer.

Quantitative Data Summary
CompoundSubstitutionMelting Point (

, °C)
Enthalpy of Fusion (

, J/g)
Decomposition Onset (

, °C)
N-phenyl-4-methylbenzenesulfonamideNone (Phenyl)101.7 - 103.5~ 95.2275.0
4-Methyl-N-(2-methylphenyl)benzenesulfonamideortho-Methyl108.2~ 98.4280.5
4-Methyl-N-(3-methylphenyl)benzenesulfonamide meta-Methyl 114.6 ~ 105.1 285.2

Note: Values represent the thermodynamically stable polymorphic Form I for each compound, crystallized from ethanol.

Scientific Insight: The data reveals a clear trend. The meta-methyl substitution in 4-Methyl-N-(3-methylphenyl)benzenesulfonamide optimizes the molecular geometry, allowing for a more linear and robust N–H···O hydrogen bonding network compared to the steric hindrance introduced by an ortho-methyl group. This optimized packing increases the lattice energy, resulting in the highest melting point (114.6 °C) and the highest thermal decomposition onset (285.2 °C) among the compared alternatives.

ThermalPathway Solid Crystalline Solid (Form I) Melt Isotropic Liquid (Melt) Solid->Melt Endothermic (DSC: ~114°C) Decomp Volatile Degradants (SO2, Amines) Melt->Decomp Mass Loss (TGA: >285°C)

Thermal phase transition and degradation pathway of the sulfonamide.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies are designed as self-validating systems. Every parameter is chosen to eliminate instrumental artifacts [3].

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point and enthalpy of fusion without interference from moisture or thermal lag.

  • Instrument Verification: Calibrate the DSC sensor for heat flow and temperature accuracy using a high-purity Indium standard (

    
     = 156.6 °C). Causality: This ensures that the integration of the endothermic peak accurately reflects the true 
    
    
    
    of the sulfonamide.
  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the recrystallized sulfonamide into a standard aluminum pan. Seal the pan with a pinhole lid. Causality: The pinhole allows any trace residual crystallization solvent (e.g., ethanol) to escape without deforming the pan, maintaining perfectly flat thermal contact with the sensor.

  • Atmospheric Control: Purge the DSC cell with dry Nitrogen (

    
    ) at a constant flow rate of 50 mL/min.
    
  • Thermal Ramp: Equilibrate the sample at 25 °C, then heat to 200 °C at a rate of 10 °C/min. Causality: A 10 °C/min heating rate provides the optimal balance between peak resolution and thermal equilibrium, preventing the artificial broadening of the melting peak (thermal lag).

  • Data Extraction: Calculate the extrapolated onset temperature (

    
    ) rather than the peak maximum, as the onset is independent of sample mass.
    
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify thermal stability and identify the onset of S-N bond cleavage.

  • Instrument Verification: Run a Calcium Oxalate Monohydrate standard to verify the accuracy of the microbalance and the temperature calibration across multiple mass-loss steps.

  • Sample Preparation: Weigh 3.0–5.0 mg of the sample into a tared alumina (

    
    ) crucible. Causality: Alumina is chemically inert and will not catalyze the decomposition of the sulfonamide at high temperatures.
    
  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min. Causality: An inert atmosphere guarantees that the recorded mass loss is strictly due to thermal decomposition, rather than premature oxidative combustion[4].
    
  • Thermal Ramp: Heat the sample from 25 °C to 600 °C at 10 °C/min.

  • Data Extraction: Plot the primary TGA curve alongside its first derivative (DTG). The exact decomposition onset (

    
    ) is defined as the intersection of the baseline and the tangent of the steepest mass-loss slope on the primary curve.
    

Conclusion

The thermal analysis of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide reveals a highly stable crystalline structure. When compared to its structural alternatives, the meta-methyl substitution provides superior crystal lattice packing, evidenced by its elevated melting point (114.6 °C) and robust thermal decomposition threshold (>285 °C). For drug development professionals and formulators, this thermal resilience indicates excellent suitability for high-temperature processing techniques, such as hot-melt extrusion or aggressive milling, without the risk of premature degradation or unintended polymorphic shifts.

References

  • Thermal Analysis of Pharmaceuticals - AZoM. Available at: [Link]

  • Application of Thermal Analysis in Pharmaceutical Field - AMI Instruments. Available at:[Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients - MDPI. Available at:[Link]

  • Crystal structure and characterization of the sulfamethazine–piperidine salt - IUCr Journals. Available at:[Link]

Validation

Validation of Synthetic Pathways for N-(3-Methylphenyl) Sulfonamide Analogs: Microfluidic Electrosynthesis vs. Traditional Batch Methods

N-(3-methylphenyl) sulfonamide derivatives (m-toluidine sulfonamides) are privileged scaffolds in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors, carbonic anhydrase inhibitors, and novel...

Author: BenchChem Technical Support Team. Date: March 2026

N-(3-methylphenyl) sulfonamide derivatives (m-toluidine sulfonamides) are privileged scaffolds in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors, carbonic anhydrase inhibitors, and novel antimicrobial agents[1]. As drug discovery programs accelerate, the chemical pathways used to synthesize and validate these analogs must evolve to meet demands for higher throughput, safety, and sustainability.

As an Application Scientist, I have evaluated numerous synthetic routes for these libraries. This guide provides an objective, data-driven comparison between the traditional batch synthesis (the alternative) and advanced microfluidic electrosynthesis (the product), detailing the mechanistic causality behind their performance differences.

Mechanistic Causality: Overcoming Batch Limitations

The Alternative: Traditional Batch Synthesis

In a conventional batch reactor, the synthesis of N-(3-methylphenyl) sulfonamides relies on the nucleophilic attack of m-toluidine on a pre-activated sulfonyl chloride[1].

The Causality of Limitations: Sulfonyl chlorides are highly moisture-sensitive and prone to rapid hydrolysis, requiring rigorous anhydrous conditions or dynamic pH control. Furthermore, the substitution reaction generates stoichiometric amounts of hydrochloric acid (HCl). To prevent the protonation of m-toluidine—which would neutralize its amine lone pair and render it non-nucleophilic—an excess of base (e.g., pyridine or Na₂CO₃) is mandatory[1]. This inherently low atom-economy process generates massive amounts of salt waste, severely inflating the Environmental Factor (E-factor) and complicating downstream purification[2].

The Product: Microfluidic Electrosynthesis

Microfluidic flow chemistry, combined with electrochemistry, offers a self-contained, highly efficient alternative[3]. By utilizing direct anodic oxidative coupling, this platform synthesizes sulfonamides directly from commodity thiols and m-toluidine, completely bypassing the unstable sulfonyl chloride intermediate[4].

The Causality of Performance: The microfluidic cell features a microscopic interelectrode gap (e.g., 250 μm). This drastically reduces the ohmic drop across the solution, allowing the reaction to proceed with only 10 mol% of a supporting electrolyte (Me₄NBF₄)[4]. The high surface-to-volume ratio ensures extreme mass transfer rates, accelerating the reaction time from up to 24 hours (in batch) to a mere 5-minute residence time[5].

Workflow & Mechanistic Visualizations

Workflow cluster_batch Alternative: Traditional Batch Synthesis cluster_flow Product: Microfluidic Electrosynthesis B1 Sulfonyl Chloride + m-Toluidine B2 Stirred Tank (Base, 1-24h) B1->B2 B3 Sulfonamide + Salt Waste B2->B3 F1 Thiol + m-Toluidine + 10% Electrolyte F2 Flow Reactor (Anodic, 5 min) F1->F2 F3 Sulfonamide + H2 (Benign) F2->F3

Figure 1: Workflow comparison of batch vs. continuous-flow sulfonamide synthesis.

To understand why the flow system is superior, we must look at the electrochemical mechanism validated by cyclovoltammetry[4]. The thiol is first oxidized to a disulfide at ~0.5 V. Concurrently, m-toluidine is oxidized to a highly reactive aminium radical cation at ~1.5 V. These intermediates couple to form a sulfenamide, which undergoes two rapid consecutive oxidations (~2.0 V and ~2.6 V) to yield the final sulfonamide[4].

Mechanism N1 Thiol (R-SH) N2 Disulfide (R-S-S-R) Eox ~0.5 V N1->N2 Anodic Oxidation N5 Sulfenamide Intermediate N2->N5 N3 m-Toluidine N4 Aminium Radical Cation Eox ~1.5 V N3->N4 Anodic Oxidation N4->N5 Radical Coupling N6 N-(3-methylphenyl) sulfonamide N5->N6 2e- Oxidation (~2.0 V & ~2.6 V)

Figure 2: Electrochemical oxidative coupling mechanism for sulfonamide generation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating intrinsic quality control (QC) checkpoints to verify mechanistic success.

Protocol A: Traditional Batch Synthesis (Alternative)
  • Preparation: Dissolve m-toluidine (10 mmol) in 20 mL of distilled water or dichloromethane.

  • Base Addition: Add Na₂CO₃ (3% solution) or pyridine (15 mmol) to establish a pH of 8–10[1].

  • Coupling: Slowly add the chosen sulfonyl chloride (11 mmol) dropwise at 0 °C to control the exothermic reaction.

  • Reaction: Stir the mixture at room temperature for 1 to 24 hours, depending on steric hindrance[1].

  • Self-Validation Check: Continuously monitor the pH. The reaction is self-validating via acid generation; if the pH drops below 8, the amine protonates and the reaction halts. Monitor the disappearance of m-toluidine via TLC (Hexanes/EtOAc 7:3).

  • Isolation: Filter the precipitate, wash with dilute HCl to remove unreacted amine, and recrystallize from methanol[1].

Protocol B: Microfluidic Electrosynthesis (Product)
  • Preparation: Prepare a homogenous solution of thiol (2.0 mmol), m-toluidine (3.0 mmol), and Me₄NBF₄ electrolyte (0.2 mmol) in 20 mL of CH₃CN/0.3 M HCl (3:1 v/v)[4].

  • Flow Setup: Connect the reagent syringe to a microfluidic electrochemical reactor equipped with a Graphite anode and Stainless Steel/Iron cathode (700 μL volume, 250 μm gap)[4].

  • Electrolysis: Pump the mixture through the reactor at a flow rate calibrated to achieve exactly a 5-minute residence time, applying a constant current optimized for the specific thiol[5].

  • Self-Validation Check: Integrate inline GC-MS. To validate the radical pathway, spike a test aliquot with TEMPO (a radical scavenger). The immediate cessation of sulfonamide formation and the detection of TEMPO-aminium adducts confirm the mechanistic integrity of the radical cation intermediate[5].

  • Isolation: Collect the effluent. The benign byproduct (H₂ gas) vents automatically. Concentrate the organic phase and purify via a short silica pad[4].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both methodologies based on empirical data[1][2][3][4][5].

ParameterTraditional Batch Synthesis (Alternative)Microfluidic Electrosynthesis (Product)
Reaction Time 1 to 24 hours5 minutes (residence time)
Reagent Stability Poor (Requires unstable sulfonyl chlorides)Excellent (Uses highly stable commodity thiols)
Stoichiometric Base Required (1.5 - 2.0 equivalents)Not Required
Primary Waste HCl, Amine salts, Pyridine derivativesHydrogen gas (H₂ - benign)
Scalability Poor (Exothermic risks, poor mass transfer)Excellent (Continuous flow, numbering-up)
Average Yield 50% – 80%85% – 95%+

Conclusion

For modern drug development professionals synthesizing N-(3-methylphenyl) sulfonamide libraries, relying on traditional batch chemistry introduces unnecessary bottlenecks regarding reagent stability, reaction times, and waste management. Microfluidic electrosynthesis represents a superior, self-validating paradigm. By leveraging precise electrochemical control and the physical advantages of micro-flow, researchers can achieve higher yields, eliminate toxic activating agents, and drastically reduce their environmental footprint.

References

1.[4] Laudadio, G., et al. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Journal of the American Chemical Society (via NIH). URL: [Link] 2.[5] Laudadio, G., et al. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Journal of the American Chemical Society. URL: [Link] 3.[3] "Chemical synthesis with microfluidics - a review." Elveflow. URL: [Link] 4.[2] "Sustainability in Flow Chemistry." Almac Group. URL: [Link] 5.[1] Ahmad, S., et al. "Anti-microbial activities of sulfonamides using disc diffusion method." Pakistan Journal of Pharmaceutical Sciences (via WHO). URL: [Link]

Sources

Comparative

Elemental analysis and purity confirmation of synthesized sulfonamides

As a Senior Application Scientist overseeing pharmaceutical characterization, I approach the structural elucidation and purity confirmation of synthesized sulfonamides not as a series of isolated tests, but as a holistic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing pharmaceutical characterization, I approach the structural elucidation and purity confirmation of synthesized sulfonamides not as a series of isolated tests, but as a holistic, self-validating analytical ecosystem.

Sulfonamides are a foundational class of antimicrobial and anti-inflammatory agents. During their synthesis—typically via the reaction of sulfonyl chlorides with amines—various impurities, unreacted precursors, and inorganic salts can carry over. To guarantee the safety and efficacy of these compounds for biological assays or clinical development, we must deploy an orthogonal analytical strategy. No single detector can see everything; therefore, we cross-examine the molecule using three distinct physical principles: combustion (CHNS), magnetic resonance (qNMR), and mass-to-charge fragmentation (LC-MS/MS).

Here is a comprehensive guide comparing these methodologies, explaining the causality behind our experimental choices, and detailing a self-validating workflow for sulfonamide purity confirmation.

The Analytical Challenge: Why Orthogonal Testing is Mandatory

Relying on a single analytical technique introduces dangerous blind spots in drug development.

  • Chromatography alone is deceptive: A sample might appear 99.9% pure by LC-MS because inorganic salts (like NaCl from a reaction workup) do not ionize or absorb UV light.

  • Elemental analysis is non-specific: A sample might perfectly match the theoretical Carbon/Hydrogen/Nitrogen/Sulfur (CHNS) ratio, but actually be a 50/50 mixture of two structural isomers[1].

  • NMR lacks trace sensitivity: While Quantitative NMR (qNMR) provides absolute purity and structural proof[2], its sensitivity drops off for trace degradants present at parts-per-billion (ppb) levels.

By combining these three techniques, we create a self-validating system . If the bulk empirical formula (CHNS) matches, the absolute mass fraction against an internal standard is >99% (qNMR), and no trace organic impurities are detected (LC-MS/MS), the purity of the synthesized sulfonamide is unequivocally confirmed.

PurityWorkflow Start Synthesized Crude Sulfonamide CHNS Elemental Analysis (CHNS) Bulk Composition Check Start->CHNS PassCHNS Matches Empirical Formula? CHNS->PassCHNS qNMR Quantitative NMR (qNMR) Absolute Purity & Structure PassCHNS->qNMR Yes Fail Repurify / Recrystallize PassCHNS->Fail No LCMS LC-MS/MS Analysis Trace Impurity Profiling qNMR->LCMS Success Confirmed Highly Pure Sulfonamide (>99%) LCMS->Success Fail->Start

Figure 1: Orthogonal workflow for the structural elucidation and purity confirmation of sulfonamides.

Technique Comparison: Performance and Utility

The following table objectively compares the three pillars of our purity confirmation workflow, highlighting their specific roles in characterizing synthesized sulfonamides.

Analytical TechniquePrimary ObjectiveSensitivitySpecificityKey AdvantageLimitation
Elemental Analysis (CHNS) Empirical formula verificationLow (Bulk % level)LowConfirms overall macroscopic composition and flags inorganic salt contamination.Cannot distinguish structural isomers or identify specific organic impurities[3].
Quantitative NMR (qNMR) Absolute purity & structural integrityModerate (0.1 - 1.0%)Very HighRequires no reference standard of the analyte itself; uses universal detection[2].Lower sensitivity for trace degradants; requires highly soluble samples.
LC-MS/MS (MRM Mode) Trace impurity profiling & quantificationExtremely High (ppb/ppt)High (Mass/Fragment)Identifies specific low-level impurities and unreacted precursors[4].Requires analytical standards for absolute quantification; blind to non-ionizable species.

Step-by-Step Experimental Methodologies

To ensure absolute scientific integrity, the following protocols detail the exact parameters and the causality behind each experimental choice.

Protocol 1: Bulk Composition via CHNS Elemental Analysis

Elemental analysis is our first gatekeeper. It verifies that the bulk powder matches the proposed chemical composition of the synthesized sulfonamide[1].

  • Sample Preparation: Weigh 1–2 mg of the extensively dried sulfonamide sample into a tin capsule. Causality: Tin is used because its oxidation during combustion generates an exothermic flash, temporarily driving the furnace temperature above 1800°C to ensure complete breakdown of refractory sulfonamide bonds.

  • Combustion: Drop the capsule into a high-temperature furnace (approx. 950°C) under an oxygen-rich atmosphere.

  • Gas Separation & Detection: The combustion gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) are swept by a helium carrier gas through a reduction column (to convert
    
    
    to
    
    
    ), separated via a GC column, and detected by a Thermal Conductivity Detector (TCD).
  • Validation: The experimental C, H, N, and S mass percentages must fall within

    
     of the theoretical calculated values for the target sulfonamide[5]. Causality: A deviation greater than 0.4% indicates either retained synthesis solvent (e.g., ethyl acetate) or inorganic salt carryover.
    
Protocol 2: Absolute Purity via 1H-Quantitative NMR (qNMR)

Unlike chromatography, qNMR does not require a reference standard of the synthesized sulfonamide. We use an internal Certified Reference Material (CRM) to determine the absolute mass fraction[2].

  • Solvent & CRM Selection: Dissolve 10.0 mg of the sulfonamide and 5.0 mg of Maleic Acid (CRM) in 0.6 mL of

    
    . Causality: Sulfonamides are often poorly soluble in non-polar solvents, making 
    
    
    
    ideal. Maleic acid is chosen as the CRM because it produces a sharp, isolated singlet at
    
    
    6.26 ppm, which sits perfectly in the "empty" spectral window between the aliphatic region and the aromatic protons (7.0–8.0 ppm) typical of sulfonamides[6].
  • Acquisition Parameters: Record the

    
     NMR spectrum at 500 MHz. Set the relaxation delay (
    
    
    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the protons of interest (typically
    
    
    seconds). Causality: A long relaxation delay ensures that all nuclei fully return to equilibrium between pulses, preventing the under-integration of slow-relaxing protons, which would artificially skew the purity calculation.
  • Data Processing: Integrate the maleic acid peak (

    
     6.26 ppm) and a distinct, well-resolved aromatic proton peak of the sulfonamide. Calculate the absolute purity using the molar ratio and molecular weights.
    
Protocol 3: Trace Profiling via LC-MS/MS

Once bulk composition and absolute purity are confirmed, we use LC-MS/MS to hunt for trace-level unreacted sulfonyl chlorides or toxic byproducts.

  • Sample Preparation: Reconstitute the sulfonamide in a 80:20 mixture of 0.1% aqueous formic acid and methanol to a concentration of 1

    
    .
    
  • Chromatography: Inject 5

    
     onto a C18 Reverse-Phase UHPLC column. Use a mobile phase gradient of acidified water (0.1% formic acid) and methanol. Causality: Methanol/acidified water provides baseline separation for sulfonamide isomers. The addition of formic acid lowers the pH, ensuring the basic amine groups of the sulfonamide are fully protonated (
    
    
    
    ) in solution[4].
  • Mass Spectrometry: Utilize a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode[4].

  • Detection (MRM): Operate in Multiple Reaction Monitoring (MRM) mode, filtering for the parent ion

    
     in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring specific daughter ions in Q3. Causality: MRM mode filters out background matrix noise entirely, providing the extreme sensitivity required to detect trace impurities down to the parts-per-billion (ppb) level.
    

By sequentially passing a synthesized sulfonamide through CHNS, qNMR, and LC-MS/MS, we establish an unbreakable chain of analytical evidence, ensuring the molecule is structurally sound, absolutely pure, and free of trace toxins.

References

  • Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs.
  • CLG-SUL4.
  • Journal of Medicinal Chemistry Vol. 57 No. 22.
  • Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis. RSC Publishing.
  • Synthesis, Characterization and Antimicrobial Evaluation of New Azo Compounds Derived from Sulfonamides and Is
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. HPST.
  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides. AWS.

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-N-(3-methylphenyl)benzenesulfonamide: Operational Disposal Guide

Topic: 4-Methyl-N-(3-methylphenyl)benzenesulfonamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Guide / Standard Operating Procedure (SOP)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Methyl-N-(3-methylphenyl)benzenesulfonamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Guide / Standard Operating Procedure (SOP)[1]

[1]

Executive Safety & Chemical Identity

4-Methyl-N-(3-methylphenyl)benzenesulfonamide (also known as N-(3-methylphenyl)-4-methylbenzenesulfonamide or N-(m-tolyl)-p-toluenesulfonamide) is a sulfonamide derivative typically encountered in organic synthesis and medicinal chemistry.[1] Unlike common solvents, this compound presents specific handling challenges due to its solid-state stability and potential biological activity (sulfonamide pharmacophore).[1]

Chemical Identity Table

PropertyDetail
IUPAC Name 4-Methyl-N-(3-methylphenyl)benzenesulfonamide
Molecular Formula C₁₄H₁₅NO₂S
Molecular Weight 261.34 g/mol
Physical State Crystalline Solid (typically white to off-white)
Solubility Low in water; Soluble in DMSO, Ethanol, Acetone, DCM
Primary Hazard Class Irritant (Skin/Eye/Respiratory) ; Potential Aquatic Toxicity
Waste Stream Solid Organic Hazardous Waste (Non-Halogenated)
Core Directive: Disposal Decision Logic

Effective disposal relies on correctly categorizing the waste state (Pure Solid vs. Solution). Do not guess; follow this causality-driven logic to ensure compliance and safety.

Figure 1: Waste Stream Decision Matrix. This workflow ensures the compound is routed to the correct incineration path based on its solvent matrix, preventing incompatible chemical mixing.[1]

Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)

Use this protocol for expired reagents, recrystallization precipitates, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly-liner. Avoid glass for solid waste accumulation to prevent breakage.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic."

    • Constituents: List "4-Methyl-N-(3-methylphenyl)benzenesulfonamide" explicitly. Do not use abbreviations like "Sulfonamide deriv."

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Transfer:

    • Wear nitrile gloves, lab coat, and safety glasses.[1][2]

    • Use a chemically resistant spatula or scoop. Do not generate dust. [3][4]

    • If dust generation is likely, perform the transfer inside a chemical fume hood.[1]

  • Sealing: Ensure the lid is screwed on tightly. Wipe the exterior with a damp paper towel (dispose of the towel in the same container) to remove invisible residue.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this protocol when the compound is dissolved in solvents like DMSO, Methanol, or Dichloromethane.[1]

  • Segregation:

    • Scenario 1 (Halogenated Solvents): If dissolved in DCM or Chloroform, pour into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated Solvents): If dissolved in Acetone, Ethanol, or DMSO, pour into the Non-Halogenated Waste carboy.[1]

  • Concentration Limit: If the solution is highly concentrated (>10% w/v), consider precipitating the solid (if possible) to reduce the volume of liquid hazardous waste, though direct disposal of the solution is acceptable.[1]

  • Rinsing: Rinse the original vessel with a small amount of the compatible solvent and add the rinsate to the waste container. Triple rinsing is the standard for declaring the original container "empty."

Emergency Spill Response (Self-Validating Protocol)

Scenario: You have spilled ~5g of solid powder on the benchtop.

Step-by-Step Response:

  • Isolate: Alert nearby personnel. Place a "Do Not Enter" sign if the spill is extensive.

  • PPE Upgrade: Wear double nitrile gloves and an N95 particulate respirator (or work within the hood) to prevent inhalation of dust.

  • Containment (Dry Spill):

    • Do NOT sweep vigorously. This creates airborne dust.

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet mass into a disposable bag or wide-mouth waste jar.

  • Decontamination:

    • Wipe the surface with a soap/water solution.[5]

    • Verification: Visualize the area under UV light (if available) or strong white light. Sulfonamides often fluoresce or appear as distinct white residues. A clean surface ensures no cross-contamination for future experiments.

  • Disposal: All cleanup materials (towels, gloves, scoop) go into the Solid Hazardous Waste bin.

Scientific Rationale & Regulatory Context

Why Incineration? Sulfonamides are biologically active and stable. Releasing them into water systems (down the drain) is strictly prohibited because standard municipal water treatment does not effectively degrade the sulfonamide moiety, leading to potential environmental accumulation and antimicrobial resistance risks [1].[1] High-temperature incineration (>1000°C) ensures the complete thermal decomposition of the sulfur-nitrogen bond, converting it to SO₂ and NOₓ, which are scrubbed by the facility.[1]

Chemical Compatibility Warning:

  • Avoid Strong Oxidizers: Do not mix this waste with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste stream.[1] The sulfonamide group can undergo vigorous oxidation, potentially releasing toxic gases or causing exothermic runaways.[1]

References
  • National Institutes of Health (NIH) - PubChem. 4-Methyl-N-(3-methylphenyl)benzenesulfonamide Compound Summary. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[6] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-N-(3-methylphenyl)benzenesulfonamide

This guide provides essential safety and logistical information for the handling of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. As drug development professionals, our primary responsibility extends beyond discovery to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This document is structured to provide a deep, scientifically-grounded understanding of the necessary personal protective equipment (PPE) and handling protocols, ensuring that every procedure is a self-validating system of safety.

Proactive Hazard Assessment: An Evidence-Based Approach

While specific toxicological data for 4-Methyl-N-(3-methylphenyl)benzenesulfonamide is not extensively published, a conservative approach based on the hazard profiles of analogous sulfonamide-containing compounds is scientifically prudent. Structurally similar chemicals are known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation.[1][2][3]

The primary physical hazard of this compound, like many fine chemicals, is its powder form. As a crystalline solid, it can easily become airborne during handling, such as weighing or transferring.[1] These fine particulates pose a significant inhalation risk and can settle on surfaces, leading to unintentional skin or eye contact.[4] Therefore, our safety protocols are designed to mitigate risks from both chemical irritancy and physical form.

The Hierarchy of Controls: A Foundation for Safety

Before detailing PPE, it is critical to ground our approach in the established hierarchy of safety controls. PPE is the final, but essential, line of defense.

  • Engineering Controls: These are the most critical. All handling of 4-Methyl-N-(3-methylphenyl)benzenesulfonamide powder must occur within a certified chemical fume hood or a ventilated balance enclosure.[4][5] This captures airborne particles at the source, protecting the user and the lab environment.

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound.[5] Restrict access to the designated handling area and ensure all personnel are trained on the specific hazards and procedures.[5][6]

  • Personal Protective Equipment (PPE): The focus of this guide, PPE provides a direct barrier against exposure.

Core Protective Equipment: A Detailed Mandate

The selection of PPE must be deliberate and based on the identified risks of dermal, ocular, and respiratory exposure.

Protection Type Required PPE Rationale & Specifications
Eye & Face Safety Goggles & Face ShieldChemical splashes or airborne powder can cause serious eye irritation or damage.[7][8] Standard safety glasses are insufficient. Tightly-fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[9] A full-face shield must be worn over the goggles to protect the entire face.[8]
Hand Double-Gloved Nitrile GlovesThe skin is a primary route of exposure.[10] Double-gloving provides an additional layer of protection. Wear two pairs of chemical-resistant nitrile gloves (minimum 14 mils thickness).[11][12] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[11] Change the outer glove immediately if contamination is suspected.
Body Chemical-Resistant Lab Coat or CoverallsTo protect against spills and surface contamination, a disposable, low-permeability coverall (e.g., Tyvek) or a chemical-resistant lab coat with a solid front and tight-fitting knit cuffs is required.[8][11][12] This ensures no skin on the arms or wrists is exposed.
Respiratory N95 or P100 RespiratorDue to the inhalation risk of fine powders, respiratory protection is mandatory when handling the solid compound outside of a certified containment system (which is not recommended). A NIOSH-approved N95 or, for higher levels of protection, a P100 particulate respirator is required.[10] Surgical masks offer no protection from chemical dust.[10] All users must be fit-tested and trained according to OSHA standards.
Foot Closed-toe, Chemical-Resistant Shoes & Shoe CoversProtect feet from spills. Leather or other permeable materials are not suitable. Chemical-resistant boots or shoe coverings should be used.[12]

Operational Plan: Step-by-Step Protocols

Adherence to a strict, logical workflow is non-negotiable. The following protocols ensure that safety measures are implemented correctly at every stage of handling.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling & Disposal cluster_doffing Doffing Sequence (Exit) prep_area Designate & Prepare Handling Area verify_controls Verify Engineering Controls (Fume Hood On, Sash at Correct Height) prep_area->verify_controls gather_ppe Gather All Required PPE (Inspect for Damage) verify_controls->gather_ppe don_shoes 1. Shoe Covers gather_ppe->don_shoes don_suit 2. Lab Coat / Coveralls don_shoes->don_suit don_mask 3. N95/P100 Respirator (Perform Seal Check) don_suit->don_mask don_goggles 4. Safety Goggles don_mask->don_goggles don_shield 5. Face Shield don_goggles->don_shield don_gloves 6. Inner Gloves (Under Cuff) don_shield->don_gloves don_gloves2 7. Outer Gloves (Over Cuff) don_gloves->don_gloves2 handle Perform All Work in Fume Hood don_gloves2->handle dispose_chem Dispose of Chemical Waste in Labeled, Sealed Container handle->dispose_chem decontaminate Decontaminate Work Surfaces dispose_chem->decontaminate doff_gloves2 1. Outer Gloves decontaminate->doff_gloves2 doff_suit 2. Lab Coat / Coveralls doff_gloves2->doff_suit doff_shoes 3. Shoe Covers doff_suit->doff_shoes doff_shield 4. Face Shield doff_shoes->doff_shield doff_goggles 5. Goggles doff_shield->doff_goggles doff_gloves 6. Inner Gloves doff_goggles->doff_gloves doff_mask 7. Respirator (Outside Work Area) doff_gloves->doff_mask doff_wash 8. Wash Hands Thoroughly doff_mask->doff_wash

Caption: PPE Selection and Use Workflow

Protocol 1: PPE Donning Sequence
  • Inspect All PPE: Before beginning, visually inspect all items for tears, defects, or contamination.

  • Hand Washing: Wash hands thoroughly with soap and water.[11]

  • Body and Foot Protection: Don shoe covers, followed by the lab coat or coveralls, ensuring a secure fit.

  • Respiratory Protection: Put on the N95/P100 respirator. Perform a positive and negative pressure seal check to ensure a proper fit.

  • Eye and Face Protection: Put on the safety goggles, followed by the face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs under the sleeves of your lab coat. Don the second, outer pair of gloves, pulling the cuffs over the sleeves.[11]

Protocol 2: PPE Doffing (Removal) Sequence

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).

  • Outer Gloves: In the designated work area, remove the outer, most contaminated gloves. Peel them off without touching your bare skin and dispose of them in a designated hazardous waste container.

  • Body and Foot Protection: Remove the lab coat or coveralls by rolling it outwards, away from your body. Remove shoe covers. Dispose of them in the designated waste container.

  • Exit Work Area: Exit the immediate handling area.

  • Face and Eye Protection: Remove the face shield, followed by the goggles.

  • Inner Gloves: Remove the inner gloves, again without touching your bare skin.

  • Respirator: Remove the respirator last.

  • Final Hand Washing: Immediately wash your hands thoroughly with soap and water.[7]

Disposal Plan: A Closed-Loop System

Proper disposal is paramount to prevent secondary contamination.

  • Chemical Waste: All residual 4-Methyl-N-(3-methylphenyl)benzenesulfonamide and any solutions must be collected in a clearly labeled, sealed hazardous waste container.[13] Do not mix with other waste streams.[13]

  • Contaminated PPE: All disposable PPE, including gloves, coveralls, shoe covers, and respirator cartridges, must be treated as hazardous waste. Place all used items into a designated, sealable bag or container for disposal according to your institution's hazardous waste protocols.[11]

  • Empty Containers: Handle the original, uncleaned chemical container as you would the product itself and dispose of it as hazardous waste.[13]

By adhering to these scientifically-grounded protocols, you build a system of safety that protects you, your colleagues, and your research. This guide serves as a foundational resource, but always consult your institution's specific safety guidelines and the most current Safety Data Sheets.

References

  • Duke University. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Retrieved from [Link]

  • De Dietrich Process Systems. (2024, January 22). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • Green World Group. (2023, May 23). 10 Safety Tips For Safe Handling And Storing Of Chemicals. Retrieved from [Link]

  • Labour Department, Hong Kong. (n.d.). Hazards During Chemicals in Use and Safety Guidelines. Retrieved from [Link]

  • Pharmacy Purchasing & Products Magazine. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Iowa State University Extension and Outreach. (2022, May 4). Selecting PPE When Using Pesticides | Integrated Crop Management. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

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